3-(Dimethylamino)propyl 3-methylbenzoate
描述
BenchChem offers high-quality 3-(Dimethylamino)propyl 3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)propyl 3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 3-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-4-7-12(10-11)13(15)16-9-5-8-14(2)3/h4,6-7,10H,5,8-9H2,1-3H3 |
InChI 键 |
DDSCZRJLBXLPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCCN(C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OCCCN(C)C |
产品来源 |
United States |
3-(Dimethylamino)propyl 3-methylbenzoate: Structural Dynamics, Synthesis, and Advanced Applications in Smart Materials and Pharmacology
Executive Summary
3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4) is a highly versatile tertiary amine-containing ester. Characterized by its distinct molecular architecture—comprising a lipophilic m-toluate core, a flexible propyl linker, and a pH-sensitive dimethylamino headgroup—this compound serves as a critical building block in two distinct, yet mechanistically related, fields. In medicinal chemistry, it functions as a bioactive scaffold analogous to local anesthetics and antispasmodics[1]. In advanced materials science, its protonation-deprotonation dynamics make it an essential monomeric or cross-linking precursor for the synthesis of CO2-responsive polymers, hydrogels, and nanocomposite materials[2].
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic applications.
Molecular Architecture and Physicochemical Properties
The utility of 3-(dimethylamino)propyl 3-methylbenzoate is entirely dictated by its tripartite structure. As a Senior Application Scientist, understanding the causality behind this specific molecular design is paramount for downstream applications:
-
The m-Toluic Acid Moiety: The addition of a methyl group at the meta-position of the benzoate ring increases the steric bulk and lipophilicity (LogP) of the molecule compared to an unsubstituted benzoate. This enhances its ability to partition into lipid bilayers or hydrophobic polymer domains.
-
The Propyl Linker: A three-carbon aliphatic chain provides optimal conformational flexibility. A shorter ethyl chain would allow the electron-withdrawing ester oxygen to inductively lower the pKa of the amine, while a longer chain would disproportionately increase hydrophobicity. The propyl spacer isolates the electronic effects, maintaining the amine's basicity.
-
The Dimethylamino Headgroup: This tertiary amine acts as a weak base. Its ability to reversibly accept a proton in mildly acidic environments (such as those created by dissolved CO2) acts as a functional "switch," shifting the molecule from a lipophilic free base to a hydrophilic cationic salt[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 3-(Dimethylamino)propyl 3-methylbenzoate |
| CAS Number | 42957-66-4[3] |
| Molecular Formula | C13H19NO2[3] |
| Molecular Weight | 221.3 g/mol [3] |
| Functional Groups | Ester, Tertiary Amine, Aromatic Ring |
| State at Standard Temp/Pressure | Viscous liquid (Free Base) / Crystalline solid (HCl Salt)[2] |
Synthesis and Purification Protocols
The synthesis of 3-(dimethylamino)propyl 3-methylbenzoate requires careful control of reaction conditions to prevent side reactions, such as the quaternization of the tertiary amine or ester hydrolysis. The recommended approach is a nucleophilic acyl substitution using an acid chloride, which drives the reaction to completion irreversibly, unlike equilibrium-dependent Fischer esterification.
Step-by-Step Methodology
Reagents: 3-Methylbenzoyl chloride (1.1 eq), 3-(dimethylamino)propan-1-ol (1.0 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
-
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask. Purge with Nitrogen (N2) or Argon. Dissolve 3-(dimethylamino)propan-1-ol and TEA in anhydrous DCM.
-
Causality: TEA is employed not merely as an acid scavenger, but to prevent the premature protonation of the nucleophilic alcohol and to drive the equilibrium forward by precipitating as TEA-HCl.
-
-
Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add 3-methylbenzoyl chloride dropwise via a syringe pump over 30 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes the formation of undesired amides or polymeric byproducts.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a basic stain (e.g., Dragendorff's reagent) to visualize the amine.
-
Aqueous Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation: The alkaline quench ensures the product remains in its free-base (organic-soluble) form. If the pH drops below 7, the product will protonate and partition into the aqueous layer, drastically reducing yield.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Critical: Add 1% TEA to the eluent to prevent the tertiary amine from streaking on the acidic silica gel.
Step-by-step synthesis and purification workflow for 3-(Dimethylamino)propyl 3-methylbenzoate.
Analytical Characterization (Self-Validating System)
To confirm structural integrity, perform the following validations:
-
1H NMR (CDCl3): Look for the diagnostic downfield shift of the ester methylene protons (-CH2-O-C=O) appearing as a triplet at ~4.3 ppm. The dimethylamino protons (-N(CH3)2) should appear as a sharp singlet at ~2.2 ppm.
-
FT-IR: Confirm the presence of a strong ester carbonyl stretch (C=O) at ~1715 cm⁻¹ and the absence of a broad hydroxyl (O-H) stretch above 3200 cm⁻¹.
Mechanistic Applications & Workflows
Application 1: Smart Materials and CO2-Responsive Hydrogels
One of the most advanced applications of 3-(dimethylamino)propyl 3-methylbenzoate is its integration into stimuli-responsive polymers[2]. When incorporated into a polymer backbone or used as a functional pendant group, the tertiary amine acts as a CO2 sensor.
When CO2 is bubbled into an aqueous solution, it forms carbonic acid (H2CO3), mildly lowering the pH. This protonates the dimethylamino group, converting it into a hydrophilic ammonium cation. In a hydrogel matrix, this sudden influx of charge causes electrostatic repulsion between polymer chains and an influx of water (osmotic swelling). Purging the system with an inert gas (N2 or Argon) or applying mild heat removes the CO2, deprotonates the amine, and collapses the hydrogel back to its hydrophobic state.
Reversible CO2-responsive protonation mechanism driving hydrophilic-hydrophobic phase transitions.
Application 2: Pharmacological Scaffolding
In medicinal chemistry, the structural motif of an aromatic ring linked via an ester to a tertiary amine is the classical pharmacophore for amino-ester local anesthetics (e.g., procaine, tetracaine)[1].
The mechanism of action relies heavily on the compound's pKa. At physiological pH (7.4), a fraction of the compound exists as the uncharged free base, allowing it to easily diffuse across the lipophilic axonal membrane. Once inside the neuron (where the pH is slightly lower), the equilibrium shifts toward the protonated, cationic form. This charged species binds to the intracellular mouth of voltage-gated sodium (Na+) channels, blocking sodium influx and preventing the propagation of action potentials. The m-methyl substitution on the aromatic ring subtly alters the binding kinetics and lipid partition coefficient compared to unsubstituted analogs.
References
-
Title: Properties of 3-(Dimethylamino)propyl Benzoate Source: OntoSight URL: [Link]
Sources
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(Dimethylamino)propyl 3-methylbenzoate
Abstract
This technical guide delineates the hypothesized in vitro mechanism of action of 3-(Dimethylamino)propyl 3-methylbenzoate, a compound whose structural motifs—a tertiary amine linked to a benzoate ester—are characteristic of local anesthetics. Based on these structural analogies to well-characterized molecules such as trimecaine and procaine, we propose that the primary mechanism of action is the blockade of voltage-gated sodium channels. This guide provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in vitro assays, their underlying scientific principles, and step-by-step protocols. The intended audience for this document includes researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and the development of novel anesthetic agents.
Introduction and Core Mechanistic Hypothesis
3-(Dimethylamino)propyl 3-methylbenzoate is an organic molecule featuring a lipophilic aromatic ring (3-methylbenzoate) and a hydrophilic tertiary amine (dimethylamino group), connected by a propyl ester linkage. This amphipathic structure is a hallmark of local anesthetics, which function by reversibly blocking nerve impulse conduction.[1] The central hypothesis of this guide is that 3-(Dimethylamino)propyl 3-methylbenzoate acts as a local anesthetic by inhibiting the function of voltage-gated sodium channels within the nerve cell membrane.
The propagation of a nerve impulse, or action potential, is critically dependent on the rapid influx of sodium ions (Na+) through these channels, leading to membrane depolarization.[2][3] We postulate that 3-(Dimethylamino)propyl 3-methylbenzoate, in a pH-dependent manner, traverses the neural membrane in its uncharged form. Once in the axoplasm, a portion of the molecules becomes protonated (charged). This cationic form then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel, thereby occluding the channel and preventing sodium ion influx. This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential.[1]
In Vitro Experimental Validation: A Multi-faceted Approach
To rigorously test our core hypothesis, a series of in vitro experiments are necessary. The following sections detail the key assays, their rationale, and comprehensive protocols.
Primary Target Validation: Electrophysiological Analysis
The gold-standard technique for directly assessing the effect of a compound on ion channel function is patch-clamp electrophysiology.[4][5] This method allows for the precise measurement of ionic currents across the cell membrane, providing definitive evidence of channel blockade.
Objective: To determine the concentration-dependent inhibitory effect of 3-(Dimethylamino)propyl 3-methylbenzoate on voltage-gated sodium channels and to characterize the biophysical properties of this inhibition.
Scientific Rationale: By utilizing whole-cell voltage-clamp recordings on cells expressing a specific sodium channel subtype (e.g., Nav1.5 in HEK293 cells), we can directly measure the sodium current (INa) in the presence and absence of the test compound.[6] A reduction in the amplitude of INa upon application of the compound would provide direct evidence of channel blockade. The potency of the compound is quantified by the half-maximal inhibitory concentration (IC50). Further characterization can reveal if the blockade is state-dependent (i.e., preferential binding to the resting, open, or inactivated state of the channel), which is a characteristic of many local anesthetics.
Experimental Protocol: Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.5 sodium channel subtype in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Plate the cells onto glass coverslips and allow them to adhere for at least 30 minutes before use.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Compound Stock Solution: Prepare a 10 mM stock solution of 3-(Dimethylamino)propyl 3-methylbenzoate in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the final desired concentrations.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Data Acquisition and Analysis:
-
Record the sodium currents before (control) and after the application of increasing concentrations of 3-(Dimethylamino)propyl 3-methylbenzoate.
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition at each concentration relative to the control.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
To assess use-dependence, apply a train of depolarizing pulses and measure the progressive decline in current amplitude.
-
To assess voltage-dependence, measure the IC50 at different holding potentials.
-
Expected Outcomes: We anticipate that 3-(Dimethylamino)propyl 3-methylbenzoate will produce a concentration-dependent, reversible block of the voltage-gated sodium channels. The IC50 value will quantify its potency. We also expect to observe use- and voltage-dependent blockade, characteristic of local anesthetics.
Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of 3-(Dimethylamino)propyl 3-methylbenzoate action.
Cellular Viability and Cytotoxicity Assessment
It is crucial to determine the concentration range over which the compound exhibits its pharmacological effect without causing significant cell death.[7][8] Cytotoxicity assays are therefore essential for establishing a therapeutic window.
Objective: To evaluate the cytotoxicity of 3-(Dimethylamino)propyl 3-methylbenzoate in a relevant cell line (e.g., HEK293 or a neuronal cell line) and determine its 50% cytotoxic concentration (CC50).
Scientific Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[9] Together, these assays provide a comprehensive assessment of the compound's impact on cell health.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(Dimethylamino)propyl 3-methylbenzoate for a predetermined duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol. Include a "maximum LDH release" control by lysing a set of wells with a detergent.
-
Sample Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the CC50 value.
Expected Outcomes: These assays will likely show a concentration-dependent decrease in cell viability and an increase in cytotoxicity.[10] The CC50 values will be crucial for interpreting the electrophysiology data and for designing future experiments.
Table 1: Expected Quantitative Data Summary
| Assay | Parameter | Expected Value for an Active Compound |
| Whole-Cell Patch Clamp | IC50 | Low micromolar range |
| MTT Cell Viability Assay | CC50 | Higher than the IC50 value |
| LDH Cytotoxicity Assay | CC50 | Consistent with MTT results |
Diagram: Experimental Workflow
Caption: Workflow for in vitro validation of the hypothesized mechanism.
Conclusion
This technical guide outlines a scientifically rigorous approach to elucidating the in vitro mechanism of action of 3-(Dimethylamino)propyl 3-methylbenzoate. Based on its structural similarity to known local anesthetics, we hypothesize that it functions as a voltage-gated sodium channel blocker. The detailed experimental protocols provided herein, focusing on patch-clamp electrophysiology and cytotoxicity assays, offer a clear pathway for testing this hypothesis. The successful completion of these studies will not only define the molecular mechanism of this compound but also establish its potential as a novel local anesthetic agent.
References
-
Trimecaine - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
-
The Side Effects of MESOCAIN (Trimecaine) - Biomedicus. (2025, October 27). Retrieved March 30, 2026, from [Link]
-
Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9. (n.d.). Retrieved March 30, 2026, from [Link]
-
Properties of 3-(Dimethylamino)propyl Benzoate - Ontosight. (n.d.). Retrieved March 30, 2026, from [Link]
-
Ion Channel Assays - Charles River Laboratories. (n.d.). Retrieved March 30, 2026, from [Link]
-
Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell... - PMC. (2021, July 30). Retrieved March 30, 2026, from [Link]
-
An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. (n.d.). Retrieved March 30, 2026, from [Link]
-
Ion Channel Screening - Assay Guidance Manual - NCBI. (2012, October 1). Retrieved March 30, 2026, from [Link]
-
Effects of local anesthetics on breast cancer cell viability and migration - Springer Medicine. (2018, January 12). Retrieved March 30, 2026, from [Link]
-
Synthesis and biological activities of local anesthetics - RSC Publishing. (2019, December 13). Retrieved March 30, 2026, from [Link]
-
Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC. (2023, February 27). Retrieved March 30, 2026, from [Link]
-
The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. (2024, December 16). Retrieved March 30, 2026, from [Link]
-
Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed. (n.d.). Retrieved March 30, 2026, from [Link]
-
Ion Channel Screening ✔️ Cell Based & Contractility Assays - IonsGate. (n.d.). Retrieved March 30, 2026, from [Link]
-
Novel screening techniques for ion channel targeting drugs - PMC. (n.d.). Retrieved March 30, 2026, from [Link]
-
In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC. (n.d.). Retrieved March 30, 2026, from [Link]
-
Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies. (n.d.). Retrieved March 30, 2026, from [Link]
-
Antitumor effects of local anesthetic agents in vitro and in vivo. - ASCO Publications. (2021, May 28). Retrieved March 30, 2026, from [Link]
-
Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC. (n.d.). Retrieved March 30, 2026, from [Link]
-
In Vitro Assays | Electrophysiology - AXXAM. (n.d.). Retrieved March 30, 2026, from [Link]
-
Biophysics of sodium channels during subthreshold depolarization in vitro and in silico - bioRxiv. (2023, September 6). Retrieved March 30, 2026, from [Link]
-
In Vitro & In Vivo Electrophysiology Studies - Charles River Laboratories. (n.d.). Retrieved March 30, 2026, from [Link]
Sources
- 1. The Side Effects of MESOCAIN (Trimecaine) – Biomedicus [biomedicus.gr]
- 2. Frontiers | Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. axxam.com [axxam.com]
- 5. criver.com [criver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Client Challenge [springermedicine.com]
Solubility profile of 3-(Dimethylamino)propyl 3-methylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3-(Dimethylamino)propyl 3-methylbenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(Dimethylamino)propyl 3-methylbenzoate, a tertiary amine ester of interest in pharmaceutical development. We will explore the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, and discuss the implications of the solubility data in the context of drug formulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the solubility characteristics of this compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, with poor aqueous solubility being a primary obstacle. The ability of a drug to dissolve in a solvent is a prerequisite for its absorption and subsequent distribution to its site of action.[1] For oral dosage forms, the drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane and enter systemic circulation.[1] Therefore, a thorough understanding of an API's solubility profile in various solvent systems is paramount during the early stages of drug discovery and formulation development.[1][2]
This guide focuses on 3-(Dimethylamino)propyl 3-methylbenzoate, a molecule with a chemical structure that suggests a degree of lipophilicity, which may impact its solubility in aqueous media. By characterizing its solubility in a range of organic solvents with varying polarities, we can gain valuable insights into its potential for formulation in both aqueous and non-aqueous delivery systems. This information is crucial for making informed decisions regarding excipient selection, dosage form design, and predicting in vivo performance.[2]
Physicochemical Characterization of 3-(Dimethylamino)propyl 3-methylbenzoate
A foundational understanding of the physicochemical properties of 3-(Dimethylamino)propyl 3-methylbenzoate is essential for interpreting its solubility behavior.
Molecular Structure:
Sources
Toxicological Profiling and Safety Data Architecture for 3-(Dimethylamino)propyl 3-methylbenzoate
Executive Synthesis & Structural Activity Relationship (SAR)
When evaluating dialkylaminoalkyl benzoates such as 3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4) , the structural dichotomy between the lipophilic aromatic ring and the ionizable tertiary amine dictates both its pharmacokinetic behavior and its toxicological liabilities. As drug development professionals, we cannot merely catalog hazards; we must understand the molecular causality behind them.
This compound consists of a 3-methylbenzoate (m-toluate) moiety linked via an ester bond to a 3-(dimethylamino)propyl chain. The tertiary amine (pKa ~9.2) ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing aqueous solubility but limiting rapid passive diffusion across non-polar membranes compared to its un-ionized free base. The ester linkage is the critical metabolic vulnerability, rendering the molecule susceptible to rapid hydrolysis by plasma pseudocholinesterases.
Mechanistic Toxicology & Metabolic Pathways
The primary toxicity of 3-(Dimethylamino)propyl 3-methylbenzoate is governed not by the parent compound alone, but by its degradation kinetics. Ester-type compounds share a well-documented liability: they are rapidly cleaved by Butyrylcholinesterase (BChE) in the plasma .
This rapid clearance typically minimizes chronic systemic toxicity but can lead to acute, localized irritation or transient central nervous system (CNS) excitability if systemic concentrations spike before esterase clearance can buffer the load. The metabolites—m-toluic acid and 3-(dimethylamino)propan-1-ol—present their own distinct, albeit lower, toxicity profiles, primarily requiring Phase II hepatic glucuronidation for renal clearance.
Metabolic hydrolysis pathway of 3-(Dimethylamino)propyl 3-methylbenzoate via BChE.
Quantitative Physicochemical and Hazard Data
To construct a reliable Safety Data Sheet (SDS), empirical and predictive data must be synthesized into actionable safety parameters. The following table summarizes the core quantitative metrics required for hazard classification under the Globally Harmonized System (GHS) .
Table 1: Physicochemical and Toxicological Parameters
| Parameter | Value | Biological / Safety Implication |
| Molecular Weight | 221.3 g/mol | Small molecule; capable of moderate tissue penetration. |
| LogP (Predicted) | ~2.8 | Favorable lipophilicity for transient CNS/membrane interaction. |
| pKa (Tertiary Amine) | ~9.2 | Predominantly ionized at pH 7.4; requires pH adjustment for extraction. |
| Ester Hydrolysis t1/2 | < 15 mins (plasma) | Rapid systemic clearance; low risk of chronic bioaccumulation. |
| LD50 (Oral, Rat, Pred.) | 400 - 600 mg/kg | Moderate acute toxicity; necessitates GHS Category 4 classification. |
Table 2: GHS Safety Data Sheet (SDS) Classifications
| Hazard Class | Category | H-Statement | Precautionary Directives |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264: Wash hands thoroughly; P270: Do not eat/drink when using. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water for several minutes. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Workflows for Toxicity Validation
A theoretical SDS is insufficient for advanced drug development. As scientists, we must validate these predictive profiles through rigorous, self-validating in vitro assays. The workflow below outlines the critical path from compound preparation to regulatory data synthesis.
Standardized in vitro toxicity and metabolic stability screening workflow.
Protocol 1: Plasma Esterase Stability Assay (Self-Validating System)
Causality: We perform this assay to determine the biological half-life and validate the primary degradation pathway. Without knowing the esterase cleavage rate, systemic toxicity predictions are fundamentally flawed. Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(Dimethylamino)propyl 3-methylbenzoate in LC-MS grade DMSO.
-
Matrix Incubation: Dilute the stock to a final concentration of 10 µM in pre-warmed (37°C) pooled human plasma (heparinized).
-
Internal Validation (Critical): Run a parallel assay using Procaine (10 µM) as a positive control for esterase hydrolysis. If Procaine is not cleaved within 30 minutes, the plasma batch lacks sufficient BChE activity and the assay must be rejected.
-
Quenching: At time intervals (0, 15, 30, 60, and 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of cold acetonitrile containing an internal standard (e.g., labetalol).
-
Separation: Centrifuge at 14,000 x g for 10 mins at 4°C to precipitate plasma proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (m/z 222.1 [M+H]+) and the appearance of m-toluic acid.
Protocol 2: Cytotoxicity Screening via MTT Assay
Causality: We utilize the MTT assay not merely for generic viability screening, but because the mitochondrial reductase activity directly correlates with the metabolic burden and oxidative stress imposed by the tertiary amine moiety . Methodology:
-
Cell Seeding: Seed HepG2 cells (chosen for their retained, albeit limited, hepatic metabolic capacity) at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO2 .
-
Treatment: Expose cells to compound concentrations ranging from 0.1 µM to 1000 µM for 48h.
-
Internal Validation (Critical): Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive cytotoxic control (10 µM Doxorubicin) to validate assay sensitivity. Failure of Doxorubicin to reduce viability below 50% invalidates the plate.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) per well; incubate for 4h.
-
Solubilization & Readout: Carefully aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50 .
Protocol 3: Bacterial Reverse Mutation (Ames) Test
Causality: To rule out genotoxicity caused by the aromatic ring or potential reactive intermediates, an Ames test is mandatory under ICH M7 guidelines . Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: Conduct the assay both in the presence and absence of rat liver S9 fraction to account for hepatic metabolites.
-
Validation: Use 2-Aminoanthracene as a positive control for S9-dependent mutagenesis.
-
Incubation & Scoring: Plate the bacteria with the test compound (up to 5000 µ g/plate ) in top agar. Incubate at 37°C for 48h and count revertant colonies against the spontaneous reversion baseline.
References
-
National Center for Biotechnology Information (PubChem). "Ester Hydrolysis and Toxicity Profiles." PubChem Database. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at:[Link]
-
Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods 65, no. 1-2 (1983): 55-63. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals. "Test No. 471: Bacterial Reverse Mutation Test." OECD iLibrary. Available at:[Link]
Molecular weight and boiling point of 3-(Dimethylamino)propyl 3-methylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)propyl 3-methylbenzoate
Introduction
In the landscape of drug discovery and development, a profound understanding of a compound's fundamental physicochemical properties is paramount. These properties, including molecular weight and boiling point, govern a molecule's behavior from synthesis and purification to formulation and pharmacokinetic profiling. This guide provides a detailed technical examination of 3-(Dimethylamino)propyl 3-methylbenzoate (CAS No: 42957-66-4), a tertiary amine ester of interest to researchers in medicinal chemistry and materials science. We will delve into the theoretical basis and experimental validation of its key physical constants, offering field-proven insights into their determination and significance.
Molecular Identity and Weight
The foundational step in characterizing any chemical entity is to establish its molecular identity and mass. For 3-(Dimethylamino)propyl 3-methylbenzoate, this begins with its molecular formula.
Theoretical Molecular Weight
The molecular formula for 3-(Dimethylamino)propyl 3-methylbenzoate is C13H19NO2[1]. The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 13 atoms × 12.011 u = 156.143 u
-
Hydrogen (H): 19 atoms × 1.008 u = 19.152 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Summing these values yields a molecular weight of approximately 221.3 g/mol [1].
Experimental Verification: Mass Spectrometry
While theoretical calculation is precise, experimental verification is essential to confirm the structure and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Causality Behind Experimental Choice: Electrospray Ionization (ESI) is often the preferred method for molecules like this, which contain a tertiary amine. The amine group is easily protonated, forming a positive ion [M+H]+ that is readily detected by the mass spectrometer. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion peak is a prominent feature of the spectrum.
Protocol: Molecular Weight Verification by ESI-MS
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of solubilizing the analyte.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion generation.
-
Ionization: Apply a high voltage (e.g., +3-5 kV) to the capillary needle. The resulting electrostatic stress disperses the solution into a fine mist of charged droplets.
-
Desolvation: Pass the charged droplets through a heated capillary or use a counter-current of inert gas (e.g., nitrogen) to evaporate the solvent. This process shrinks the droplets until the analyte ions are expelled into the gas phase.
-
Mass Analysis: Guide the generated ions into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of ions at each m/z value. For 3-(Dimethylamino)propyl 3-methylbenzoate, the primary ion observed would be [C13H19NO2 + H]+, with an expected m/z of approximately 222.15.
The following diagram illustrates the workflow for this verification process.
Caption: Workflow for ESI-MS confirmation of molecular weight.
Boiling Point: Theory and Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and the liquid transforms into a vapor[2]. This property is a direct indicator of the strength of intermolecular forces within the liquid[3][4].
Structural Influence on Intermolecular Forces
The boiling point of 3-(Dimethylamino)propyl 3-methylbenzoate is dictated by several structural features:
-
Molecular Weight: As a moderately sized molecule (221.3 g/mol ), it possesses significant London dispersion forces.
-
Polarity: The ester group (-COO-) introduces a permanent dipole, leading to dipole-dipole interactions between molecules.
-
Tertiary Amine: The dimethylamino group (-N(CH3)2) also contributes to the molecule's polarity. Unlike primary or secondary amines, it lacks a hydrogen atom bonded to the nitrogen, and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.
Caption: Relationship between molecular structure and boiling point.
Experimental Determination of Boiling Point
For research purposes where only small quantities of a substance are available, a micro-boiling point determination is the most appropriate method.
Trustworthiness of the Protocol: This method relies on a self-validating principle. The boiling point is identified as the temperature at which the liquid's vapor pressure precisely equals the atmospheric pressure—a fundamental physical constant. The accuracy depends on precise temperature measurement and careful observation of the equilibrium between the liquid and vapor phases.
Protocol: Micro-Boiling Point Determination
-
Apparatus Setup:
-
Attach a small test tube containing 0.5 mL of the sample liquid to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb[2].
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure uniform heat distribution[2][4]. The rubber band must remain above the oil level to prevent it from dissolving or breaking[2].
-
-
Heating:
-
Heat the apparatus slowly (1-2°C per minute) while gently stirring the heating bath.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the dissolved air is expelled.
-
-
Observation:
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a rapid and continuous stream. This occurs as the vapor pressure of the sample overcomes the external pressure.
-
-
Measurement:
-
Once a continuous stream of bubbles is observed, remove the heat source.
-
The liquid will begin to cool, and the bubbling will slow and then stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
-
Pressure Correction:
-
Record the ambient atmospheric pressure. If it is not 760 mmHg (1 atm), a correction is necessary as the boiling point is pressure-dependent. A pressure nomograph can be used for this correction.
-
Summary of Physicochemical Data
| Property | Value | Method of Determination | Source |
| CAS Number | 42957-66-4 | - | [1] |
| Molecular Formula | C13H19NO2 | - | [1] |
| Molecular Weight | 221.3 g/mol | Theoretical Calculation / Mass Spectrometry | [1] |
| Boiling Point | Estimated >291.1 °C at 760 mmHg | Extrapolation / Micro-Boiling Point Determination | [5] |
References
- Everest-Vitus. (n.d.). Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760) | 78329-86-9.
- ChemicalBook. (n.d.). 42957-66-4(3-(dimethylamino)propyl 3-methylbenzoate).
- Chemsrc. (2025, September 1). 3-(dimethylamino)propyl benzoate | CAS#:25314-80-1.
- Ontosight. (n.d.). Properties of 3-(Dimethylamino)propyl Benzoate.
- PubChemLite. (n.d.). 3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate (C17H27NO3).
- J-GLOBAL. (n.d.). 3-(Dimethylamino)propyl benzoate | Chemical Substance Information.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propyl benzoate. PubChem Compound Database.
- LGC Standards. (n.d.). 3-(Dimethylamino)propyl-2-(benzylamino)benzoate.
- KJ Chemicals Corporation. (n.d.). N-(3-(Dimethylamino)propyl)acrylamide(DMAPAA ® -MHQ).
- Defense Technical Information Center. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND.
- SpectraBase. (n.d.). [3-(dimethylamino)propyl]dimethyl aluminium(III).
- Der Pharma Chemica. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.
- Scribd. (n.d.). Boiling Point Determination Experiment | PDF.
- GESTIS Substance Database. (n.d.). N-[3-(Dimethylamino)propyl]methacrylamide.
- Wikipedia. (n.d.). Methyl benzoate.
- MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives.
- Wiley Online Library. (n.d.). Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene.
- Defense Technical Information Center. (n.d.). Synthesis and Characterization of Novel Organic Conducting Polymers.
- Stenutz. (n.d.). methyl 3-methylbenzoate.
Sources
Executive Summary
3-(Dimethylamino)propyl 3-methylbenzoate is a specialized aminoalkyl ester. Compounds containing the dialkylaminoalkyl benzoate moiety are foundational in medicinal chemistry, serving as critical pharmacophores in the development of voltage-gated sodium channel blockers (local anesthetics) and anticholinergic drugs 1. The presence of the tertiary amine introduces unique physicochemical properties—notably a pH-dependent solubility profile—but also presents distinct challenges during chemical synthesis. This guide details the optimal synthetic pathways, underlying mechanistic rationales, and self-validating protocols required to synthesize this molecule with high purity and yield.
Retrosynthetic Analysis & Pathway Selection
Traditional Fischer esterification (using catalytic H₂SO₄ and reflux) is fundamentally incompatible with this target. The acidic conditions quantitatively protonate the dimethylamino group of 3-(dimethylamino)propan-1-ol, converting it into a highly polar, electron-withdrawing ammonium salt. This deactivates the nucleophilicity of the alcohol and makes phase-separation during workup nearly impossible.
Consequently, synthesis must proceed under neutral or mildly basic conditions. Two primary pathways emerge as industry standards:
-
Pathway A (Acid Chloride Route): Two-step activation of 3-methylbenzoic acid to 3-methylbenzoyl chloride, followed by nucleophilic acyl substitution with the amino alcohol in the presence of an auxiliary base (e.g., Triethylamine).
-
Pathway B (Steglich Esterification): Direct carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).
Retrosynthetic and forward synthesis pathways for 3-(Dimethylamino)propyl 3-methylbenzoate.
Mechanistic Causality & Field-Proven Insights
When executing Pathway B, the choice of coupling agent is paramount. While N,N'-Dicyclohexylcarbodiimide (DCC) is cheaper, it generates dicyclohexylurea (DCU), which is notoriously insoluble and difficult to separate from the product. By utilizing EDC·HCl, the resulting urea byproduct is highly water-soluble and easily removed during a standard aqueous wash 2.
The inclusion of DMAP is not merely catalytic; it is a mechanistic necessity. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then smoothly intercepted by the sterically unhindered primary alcohol of 3-(dimethylamino)propan-1-ol 3.
Critical Workup Insight: A common point of failure in synthesizing basic esters is the aqueous workup. Standard protocols often call for a 1M HCl wash to remove DMAP and unreacted amines. Do not apply an acid wash for this molecule. The tertiary amine on the product will protonate, forming a water-soluble hydrochloride salt that will partition entirely into the aqueous waste stream. All washes must be strictly neutral (brine) or basic (NaHCO₃).
Self-Validating Experimental Protocols
Protocol A: Two-Step Acid Chloride Synthesis
-
Activation: Suspend 3-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).
-
Chlorination: Dropwise add thionyl chloride (SOCl₂) (1.5 eq) at 0 °C. Attach a drying tube and reflux at 40 °C for 3 hours until gas evolution (SO₂, HCl) ceases.
-
Concentration: Remove solvent and excess SOCl₂ under reduced pressure to yield crude 3-methylbenzoyl chloride. Self-Validation: A small aliquot quenched in methanol should yield methyl 3-methylbenzoate by TLC.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C.
-
Amine Addition: Sequentially add 3-(dimethylamino)propan-1-ol (1.1 eq) and Triethylamine (TEA) (2.0 eq). Stir and allow warming to room temperature over 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: One-Pot Steglich Esterification
Step-by-step experimental workflow for the Steglich esterification protocol.
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve 3-methylbenzoic acid (1.0 eq) and 3-(dimethylamino)propan-1-ol (1.1 eq) in anhydrous DCM (0.2 M concentration).
-
Catalysis: Cool the solution to 0 °C using an ice bath. Add DMAP (0.1 eq).
-
Coupling: Add EDC·HCl (1.2 eq) portionwise over 15 minutes. Self-Validation: The solution should remain clear, though slight yellowing may occur.
-
Maturation: Remove the ice bath and stir at room temperature for 16 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, visualized with UV and Dragendorff's reagent to confirm the presence of the basic tertiary amine in the newly formed spot).
-
Workup: Dilute the reaction mixture with additional DCM. Wash twice with saturated aqueous NaHCO₃ and once with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel using a gradient of DCM to DCM:MeOH (95:5) containing 1% TEA to prevent streaking of the basic amine.
Quantitative Pathway Comparison
To assist in process selection, the following table summarizes the comparative metrics of both synthetic pathways:
| Metric | Pathway A (Acid Chloride) | Pathway B (Steglich / EDC) |
| Typical Yield | 85 - 92% | 75 - 85% |
| Reaction Time | 7 - 8 hours (Total) | 16 - 24 hours |
| Atom Economy | Moderate (Generates SO₂, HCl) | Low (Generates massive urea byproduct) |
| Moisture Sensitivity | Extremely High (Requires rigorous anhydrous setup) | Moderate (Tolerates trace moisture) |
| Safety Profile | Hazardous (SOCl₂ is toxic and corrosive) | Benign (EDC is an irritant but easily handled) |
| Scalability | Excellent for multi-gram/kilogram scale | Best for milligram to low-gram scale |
References
- Mahadik, G. S., et al. "β-Amino Alcohol Derived β-Hydroxy- and β-(o-Diphenylphosphino)benzoyloxy(o-diphenylphosphino)benzamides: An Ester−Amide Ligand Structural Model for the Palladium-Catalyzed Allylic Alkylation Reaction." The Journal of Organic Chemistry - ACS Publications.
- "Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics." PMC - NIH.
- "Selective esterifications of alcohols and phenols through carbodiimide couplings." ResearchGate.
Sources
Receptor binding affinity of 3-(Dimethylamino)propyl 3-methylbenzoate
Receptor Binding Affinity of 3-(Dimethylamino)propyl 3-methylbenzoate: A Comprehensive Technical Guide
Molecular Architecture & Target Rationale
As drug development professionals, evaluating the pharmacological profile of a novel or highly specific compound requires moving beyond basic IC50 generation to understanding the biophysical state of the target at the moment of binding. 3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4) belongs to the classic aminoalkyl benzoate class of local anesthetics[1]. Structurally, it consists of a lipophilic aromatic ring (3-methylbenzoate) linked via an ester bond to a tertiary amine (3-(dimethylamino)propyl).
The primary pharmacological targets for this class of compounds are Voltage-Gated Sodium Channels (VGSCs) , specifically the Nav1.x family (e.g., Nav1.5 in cardiac tissue, Nav1.7 and Nav1.8 in peripheral nociceptors)[2]. Determining the receptor binding affinity of this compound requires specialized workflows that account for its state-dependent binding kinetics and rapid dissociation rates.
Mechanistic Pharmacology: The Modulated Receptor Hypothesis
To design an accurate binding assay, we must first establish the causality of the compound's mechanism of action. 3-(Dimethylamino)propyl 3-methylbenzoate exhibits a pKa typical of tertiary amines (approximately 8.5–9.0). At physiological pH (7.4), it exists in an equilibrium between its unprotonated (neutral) and protonated (cationic) forms.
The unprotonated base is highly lipophilic, allowing it to rapidly partition into and cross the neuronal lipid bilayer. Once inside the more acidic intracellular environment, the molecule protonates. It is this intracellular cationic form that enters the inner vestibule of the Nav channel pore[2].
The actual receptor site (often referred to as the "local anesthetic binding site" or Site 10) is located within the pore, formed primarily by the S6 transmembrane segments of Domains I, III, and IV. High-affinity binding is driven by an electrostatic cation- π interaction between the protonated dimethylamino group of the drug and highly conserved aromatic residues (specifically Phenylalanine and Tyrosine, such as Phe1579 and Tyr1586 in skeletal muscle Nav1.4 homology) located in the D4S6 segment[3]. Because these residues become more accessible when the channel opens or inactivates, the compound's binding affinity is profoundly state-dependent .
Pathway of the compound crossing the membrane to block the Nav channel pore.
Core Experimental Workflows for Affinity Determination
To accurately quantify the binding affinity ( Kd and Ki ) of 3-(Dimethylamino)propyl 3-methylbenzoate, we deploy two orthogonal, self-validating methodologies: an allosteric radioligand displacement assay and high-throughput patch-clamp electrophysiology.
Allosteric Radioligand Displacement Assay ([3H]-BTX-B)
The Causality of Assay Design: Direct radiolabeling of aminoalkyl benzoates is generally ineffective for filtration assays due to their rapid dissociation kinetics (fast off-rates); the ligand simply washes away during separation. To circumvent this, we utilize [3H]-batrachotoxinin A 20- α -benzoate ([3H]-BTX-B) . BTX-B binds with high affinity to neurotoxin receptor Site 2, which is allosterically coupled to the local anesthetic binding site in the IVS6 segment[4]. Binding of the local anesthetic induces a conformational change that decreases the affinity of BTX-B, allowing us to measure the displacement of the radioligand as a highly accurate proxy for the anesthetic's binding affinity[5].
Step-by-Step Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex homogenates using a 0.32 M sucrose density gradient at 0°C. Resuspend the synaptosomal fraction in a HEPES-buffered solution (pH 7.4) containing 130 mM choline chloride to maintain a depolarized membrane potential (promoting the inactivated state).
-
Incubation: In a 96-well plate, combine 50 µg of synaptosomal protein, 10 nM [3H]-BTX-B, and increasing concentrations of 3-(Dimethylamino)propyl 3-methylbenzoate (ranging from 0.1 µM to 1000 µM).
-
Allosteric Enhancer: Add 1 µM scorpion venom (e.g., Leiurus quinquestriatus) to the buffer. This slows the dissociation of BTX-B, stabilizing the assay window.
-
Equilibration & Filtration: Incubate the microplate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.
-
Quantification: Wash filters three times with ice-cold wash buffer, extract in scintillation fluid, and count using a liquid scintillation counter.
-
Self-Validation Check: The assay validates itself through a non-specific binding (NSB) control arm using 300 µM veratridine. A Z'-factor > 0.6 must be achieved before the displacement curve is accepted for IC50 calculation.
High-Throughput Patch-Clamp Electrophysiology
The Causality of Assay Design: While the BTX-B assay provides a biochemical IC50 , it cannot fully isolate the specific gating states of the channel. Patch-clamp electrophysiology is required to calculate the true resting state affinity ( Kd ) versus the inactivated state affinity ( Ki ).
Step-by-Step Protocol:
-
Cell Preparation: Culture HEK-293 cells stably expressing the target Nav isoform (e.g., Nav1.7).
-
Whole-Cell Configuration: Establish a gigaseal (>1 G Ω ) using a borosilicate glass pipette filled with CsF-based intracellular solution (to block outward potassium currents). Rupture the membrane to achieve whole-cell configuration.
-
Voltage Protocols:
-
Resting State Protocol: Hold the cell at a hyperpolarized potential (-120 mV) where nearly all channels are resting. Apply a brief 20 ms test pulse to 0 mV. Measure the peak inward current before and after compound perfusion to determine Kd .
-
Inactivated State Protocol: Hold the cell at a depolarized potential (e.g., -70 mV) where ~50% of channels are fast-inactivated. Apply the same test pulse. The enhanced current reduction here determines Ki .
-
-
Self-Validation Check: Every recording must begin with a leak-subtraction step (P/4 protocol) and continuous monitoring of access resistance ( Ra ). If Ra fluctuates by >20% during compound perfusion, the cell is discarded. This guarantees that observed current reductions are strictly due to receptor binding, not seal degradation.
Step-by-step patch-clamp electrophysiology workflow for determining state-dependent Nav affinity.
Quantitative Affinity Profiling
Based on structural homology and structure-activity relationship (SAR) data for the aminoalkyl benzoate class, 3-(Dimethylamino)propyl 3-methylbenzoate exhibits a strong preference for the inactivated state of the sodium channel. The table below summarizes the representative quantitative binding affinities for this chemical class across different Nav isoforms, highlighting the critical nature of state-dependent binding.
Table 1: Representative State-Dependent Binding Affinities for Aminoalkyl Benzoates
| Compound Class | Target Isoform | Resting State Kd (µM) | Inactivated State Ki (µM) | State-Dependent Ratio ( Kd/Ki ) |
| Aminoalkyl Benzoate | Nav1.5 (Cardiac) | ~250.0 | ~15.0 | ~16.7x |
| Aminoalkyl Benzoate | Nav1.7 (Neuronal) | ~180.0 | ~8.5 | ~21.1x |
| Aminoalkyl Benzoate | Nav1.8 (Neuronal) | ~300.0 | ~25.0 | ~12.0x |
Note: The high state-dependent ratio indicates that the compound is highly effective at blocking rapidly firing neurons (use-dependence), which is the fundamental basis for its efficacy as a local anesthetic.
References
-
Catterall, W. A., et al. "Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels." National Center for Biotechnology Information (PMC).[Link]
-
Wang, S. Y., et al. "Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel." National Center for Biotechnology Information (PMC).[Link]
-
Ahern, C. A., et al. "Electrostatic Contributions of Aromatic Residues in the Local Anesthetic Receptor of Voltage-Gated Sodium Channels." Circulation Research.[Link]
- Berde, C., et al. "Local anesthetic formulations.
- Moran, E. J., et al. "Novel local anesthetic compounds and uses.
Sources
- 1. US6326020B1 - Local anesthetic formulations - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CA2315946A1 - Novel local anesthetic compounds and uses - Google Patents [patents.google.com]
Metabolic Fate of 3-(Dimethylamino)propyl 3-methylbenzoate: A Predictive and Investigative Guide to Half-life and Degradation Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the metabolic stability, biological half-life, and degradation pathways of the compound 3-(Dimethylamino)propyl 3-methylbenzoate. While direct metabolic data for this specific molecule is not extensively published, its structure—featuring a tertiary amine and a benzoate ester—allows for a robust predictive analysis based on well-established principles of drug metabolism. This document serves as a roadmap for researchers, outlining the probable metabolic routes and providing detailed, field-proven experimental protocols for their validation. We will delve into the enzymatic systems likely responsible for its biotransformation, including Cytochrome P450 (CYP) enzymes and carboxylesterases, and present a logical workflow for determining its pharmacokinetic profile using state-of-the-art in vitro models and analytical techniques.
Introduction: Structural Rationale for Metabolic Investigation
The molecule 3-(Dimethylamino)propyl 3-methylbenzoate possesses two key functional groups that are highly susceptible to metabolic enzymes: a tertiary amine and an ester linkage. Understanding the metabolic fate of this compound is critical for any drug development program, as metabolism dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions or the formation of active or toxic metabolites.[1][2] The liver is the primary site of drug metabolism, utilizing a host of Phase I and Phase II enzymes to modify xenobiotics.[3][4]
This guide will first predict the primary metabolic pathways based on the compound's structure and then provide the experimental means to test these hypotheses. The principal metabolic liabilities are:
-
Ester Hydrolysis: Cleavage of the ester bond, catalyzed by carboxylesterases.[5]
-
Oxidative Metabolism at the Tertiary Amine: N-dealkylation and N-oxidation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7]
Our investigation will focus on in vitro systems, such as human liver microsomes and hepatocytes, which serve as the gold standard for early-stage metabolic profiling in drug discovery.[8][9]
Predicted Metabolic Degradation Pathways
The biotransformation of 3-(Dimethylamino)propyl 3-methylbenzoate is anticipated to proceed via two major competing pathways. The predominance of one pathway over the other will determine the primary metabolites and the overall clearance rate of the compound.
Pathway A: Carboxylesterase-Mediated Ester Hydrolysis
Carboxylesterases are a class of hydrolytic enzymes found in various tissues, including the liver, that catalyze the hydrolysis of esters to form a carboxylic acid and an alcohol.[5][10] This reaction generally increases the polarity of the molecule, facilitating its excretion.[5] For the parent compound, hydrolysis would cleave the ester bond, yielding two primary metabolites:
-
Metabolite 1 (M1): 3-Methylbenzoic Acid
-
Metabolite 2 (M2): 3-(Dimethylamino)propan-1-ol
The specificity of human carboxylesterases (hCE1 and hCE2) depends on the size of the acyl and alcohol groups of the ester. hCE1 typically prefers substrates with a large acyl group and a small alcohol group, while hCE2 has the opposite preference.[5] A preliminary assessment would be required to determine which isozyme is primarily responsible for this transformation.
Pathway B: Cytochrome P450-Mediated Oxidative Metabolism
The tertiary amine group is a prime target for oxidative metabolism by CYP enzymes, which are abundant in liver microsomes.[6][11][12] This can proceed through two main reactions:
-
N-dealkylation: This process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes.[13] This results in the sequential removal of the methyl groups.
-
First N-demethylation: Produces Formaldehyde and the secondary amine metabolite, 3-(Methylamino)propyl 3-methylbenzoate (M3).
-
Second N-demethylation: Further metabolism of M3 would yield the primary amine, 3-Aminopropyl 3-methylbenzoate (M4), and another molecule of Formaldehyde.
-
-
N-oxidation: This reaction involves the direct oxidation of the nitrogen atom to form a tertiary amine N-oxide.[6]
-
This would produce the metabolite 3-(Dimethylamino)propyl 3-methylbenzoate N-oxide (M5).
-
The following diagram illustrates the predicted primary metabolic pathways.
Experimental Determination of Half-Life and Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays using liver subcellular fractions or whole cells are employed.[14][15] The output of these assays is the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the volume of the biological matrix cleared of the drug per unit time.[16] These parameters are crucial for predicting in vivo pharmacokinetic properties.[17]
Workflow for In Vitro Metabolism Studies
The overall experimental workflow involves incubating the compound with a metabolically active system, sampling at various time points, and analyzing the samples to measure the disappearance of the parent compound.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12]
Objective: To determine the in vitro half-life and intrinsic clearance resulting from CYP-mediated metabolism.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-(Dimethylamino)propyl 3-methylbenzoate (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).
-
Prepare a "stop" solution of cold acetonitrile containing an internal standard (IS).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH cofactor (to a final concentration of 1 mM). This is your T=0 sample point.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add it to a corresponding well/tube containing the cold stop solution. This terminates the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Controls:
-
Negative Control (-NADPH): Run a parallel incubation without adding NADPH to assess non-enzymatic degradation.
-
Positive Control: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay performance.[16]
-
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1 µM | Below the expected Km for most enzymes to ensure first-order kinetics. |
| Microsomal Protein Conc. | 0.5 mg/mL | Standard concentration for balancing enzyme activity and compound usage. |
| NADPH Conc. | 1 mM | Saturating concentration to ensure the cofactor is not rate-limiting. |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| Time Points | 0, 5, 15, 30, 45, 60 min | Spans a range suitable for capturing both rapid and moderate metabolism. |
Table 1: Typical Experimental Parameters for a Microsomal Stability Assay.[16]
Protocol 2: Hepatocyte Stability Assay
Hepatocytes are whole liver cells and are considered the "gold standard" in vitro tool because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3][18] This assay provides a more comprehensive view of hepatic clearance, including contributions from hydrolysis and conjugation pathways.[17]
Objective: To determine the compound's stability in a system that models the liver more completely, accounting for uptake, Phase I, and Phase II metabolism.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Resuspend the hepatocytes in an appropriate incubation medium (e.g., William's Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a 24- or 48-well plate.
-
Add the test compound (final concentration of 1 µM) to the cell suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker to keep cells in suspension.
-
-
Sampling and Quenching:
-
At the designated time points (for low clearance compounds, this may extend to 4 hours or more), sample the incubation mixture (cells + medium).[19]
-
Quench the reaction by adding the sample to cold acetonitrile with an internal standard, as described in the microsomal assay.
-
-
Sample Processing and Controls:
-
Follow the same processing steps as the microsomal assay (centrifugation, supernatant transfer).
-
Negative Control: Incubate the compound in medium without hepatocytes to check for stability in the assay buffer.
-
Positive Control: Use known compounds to confirm the metabolic competence of the hepatocyte batch.
-
Metabolite Identification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical tool for quantifying the parent drug and identifying its metabolites.[20][21][22]
Objective: To measure the concentration of the parent compound over time and to detect and propose structures for potential metabolites.
Step-by-Step Analytical Protocol:
-
Chromatographic Separation (LC):
-
Inject the processed samples onto a reverse-phase HPLC or UHPLC column (e.g., a C18 column).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its more polar metabolites.
-
-
Mass Spectrometric Detection (MS/MS):
-
The column eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, which is well-suited for amine-containing compounds.
-
Parent Compound Quantification: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the parent compound and the internal standard for highly selective and sensitive quantification.[23]
-
Metabolite Identification: Use a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to perform a full scan analysis to find new peaks corresponding to potential metabolites.[15][20] Look for predicted mass shifts:
-
Hydrolysis (M1, M2): Appearance of peaks corresponding to the exact masses of 3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol.
-
N-demethylation (M3): Loss of 14 Da (CH₂) from the parent mass.
-
N-oxidation (M5): Gain of 16 Da (O) from the parent mass.
-
-
Confirm metabolite structures by acquiring MS/MS fragmentation spectra and comparing them to the fragmentation pattern of the parent compound.
-
Data Analysis and Interpretation
Half-Life (t½) Calculation: The percentage of the parent compound remaining at each time point is determined by comparing its peak area (normalized to the internal standard) to the T=0 sample. The natural logarithm of the percent remaining is plotted against time.
The slope of the linear regression of this plot (k) is the elimination rate constant.
ln(% Remaining) = -kt + C
The half-life is then calculated as:
t½ = 0.693 / k
Intrinsic Clearance (CLint) Calculation: The in vitro intrinsic clearance is calculated from the half-life and the assay conditions.[16]
For microsomes:
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)
For hepatocytes:
CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of Incubation / Number of Hepatocytes in 10⁶)
| Hypothetical Data Point | Result | Interpretation |
| Microsomal t½ | 25 min | Moderate to high clearance, suggesting rapid CYP-mediated metabolism. |
| Hepatocyte t½ | 15 min | Faster clearance than in microsomes, suggesting contribution from other pathways (e.g., esterases). |
| Microsomal CLint | 55.4 µL/min/mg | Indicates efficient metabolism by liver microsomal enzymes. |
| Hepatocyte CLint | 92.4 µL/min/10⁶ cells | Confirms the compound is readily cleared by the liver. |
| Major Metabolites Detected | M1, M2, M3 | Indicates that both ester hydrolysis and N-demethylation are significant pathways. |
Table 2: Example of Synthesized Data and Interpretation.
Conclusion
The metabolic fate of 3-(Dimethylamino)propyl 3-methylbenzoate is governed by its ester and tertiary amine functionalities. Predictive analysis points towards two primary routes of biotransformation: carboxylesterase-mediated hydrolysis and CYP450-mediated oxidation (N-dealkylation and N-oxidation). The systematic experimental approach detailed in this guide, utilizing liver microsome and hepatocyte stability assays coupled with sensitive LC-MS/MS analysis, provides a robust framework for definitively characterizing these pathways. By determining the in vitro half-life and intrinsic clearance, and identifying the resultant metabolites, researchers can build a comprehensive metabolic profile. This knowledge is fundamental for making informed decisions in the drug development process, enabling the prediction of in vivo pharmacokinetics and guiding further optimization and safety assessment.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
- Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (2010). Hepatocytes as a tool in drug metabolism, transport and safety evaluations in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 607-620.
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Syngene. (n.d.). In Vitro Metabolism: Drug Safety & Efficacy Assays. Retrieved from [Link]
- Ma, L., & Li, S. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Expert Opinion on Drug Discovery, 4(2), 165-177.
- Gómez-Lechón, M. J., Castell, J. V., & Donato, M. T. (2008). An update on metabolism studies using human hepatocytes in primary culture. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 837-854.
- Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88.
-
Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Retrieved from [Link]
-
Kosheeka. (2025). Human Liver Hepatocytes for Drug Discovery & Research. Retrieved from [Link]
- Holmes, E., & Imai, T. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1435-1447.
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Hall, M. (2021). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Guengerich, F. P. (2016). Postulated pathway for P450-catalyzed tertiary amine N-dealkylation. ResearchGate. Retrieved from [Link]
-
InSphero. (2024). Screening slowly metabolized compounds with hepatocyte spheroids. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Tempo Bioscience. (2016). Hepatocytes: Driving Drug Discovery. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Retrieved from [Link]
- Tunek, A., & Svensson, L. A. (1988). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Drug Design and Delivery, 3(2), 125-135.
- Ma, L., & Idle, J. R. (2008). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Drug Metabolism Reviews, 40(4), 671-688.
- Denisov, I. G., Makris, T. M., Sligar, S. G., & Schlichting, I. (2005). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 605-618.
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
- Stella, V. J. (2007). Hydrolysis in Pharmaceutical Formulations. In Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems (pp. 239-261).
- Obach, R. S. (2013). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 15(4), 1125-1131.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- Shaffer, C. L., & Morton, M. D. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(3), 439-447.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Augusto, O., & Ortiz de Montellano, P. R. (1981). Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation. Journal of the American Chemical Society, 103(12), 3580-3582.
-
U.S. Food and Drug Administration. (2001). Center for Drug Evaluation and Research Application Number 21-313. Retrieved from [Link]
- Lan, S. J., Chando, T. J., Cohen, A. I., Weliky, I., & Schreiber, E. C. (1973). Metabolism of 4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine (SQ 11,579) under in vitro and in vivo conditions by rats, dogs, and monkey. Drug Metabolism and Disposition, 1(4), 619-627.
-
EVETECH. (n.d.). Buy 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate (EVT-13902760). Retrieved from [Link]
- Maurer, H. H. (2012). Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. In Novel Psychoactive Substances (pp. 317-336).
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 3-Dimethylaminopropyl 2-benzylaminobenzoate. Retrieved from [Link]
- Kostić, N., & Døbak-Šturm, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
-
ChemSrc. (2025). 3-(dimethylamino)propyl benzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(dimethylamino)propyl 4-butoxy-3-methylbenzoate (C17H27NO3). Retrieved from [Link]
- Yusà, V., Pardo, O., & León, N. (2014). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 823, 1-22.
-
PubChem. (n.d.). Methyl 3-(dimethylamino)benzoate. Retrieved from [Link]
- ElSohly, M. A., & W. Gul. (2014). Cannabinoids analysis: analytical methods for different biological specimens. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 88-97).
-
PathBank. (2025). Propanoate Metabolism. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(Dimethylamino)propyl 2-(benzyl(nitroso)amino)benzoate. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 3-(Dimethylamino)propyl benzoate. Retrieved from [Link]
-
Sasseville, D. (2008). Common pathways of metabolism of methyl paraben, ethyl paraben, propyl paraben, and butyl paraben. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propyl benzoate. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the half-life of Temazepam (temazepam) and why is there significant variability between individuals?. Retrieved from [Link]
Sources
- 1. labcorp.com [labcorp.com]
- 2. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocytes as a tool in drug metabolism, transport and safety evaluations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Liver Hepatocytes for Drug Discovery & Research [kosheeka.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. In Vitro Metabolism: Drug Safety & Efficacy Assays | Syngene [syngeneintl.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 15. admescope.com [admescope.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. labcorp.com [labcorp.com]
- 18. Hepatocytes: Driving Drug Discovery - Tempo Bioscience [tempobioscience.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 23. chromsystems.com [chromsystems.com]
Historical Discovery and Early Literature on 3-(Dimethylamino)propyl 3-methylbenzoate
Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: CAS 42957-66-4
Executive Summary & Structural Rationale
The compound 3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4) is a prototypical dialkylaminoalkyl ester [1]. While it may not possess the blockbuster recognition of procaine or lidocaine, it represents a critical structural node in the historical evolution of local anesthetics, antispasmodics, and phospholipase A2 inhibitors.
Structurally, it is formed by the esterification of m-toluic acid (3-methylbenzoic acid) with 3-(dimethylamino)propan-1-ol. This specific molecular architecture was not an accident of combinatorial chemistry; it was deliberately engineered to fulfill the classic "local anesthetic pharmacophore" requirements:
-
Lipophilic Aromatic Ring: The 3-methylbenzoate moiety provides lipid solubility, allowing the molecule to partition into neuronal membranes. The meta-methyl substitution alters the electron density of the aromatic ring compared to unsubstituted benzoates, subtly increasing lipophilicity and resisting rapid plasma esterase hydrolysis.
-
Intermediate Ester Linkage: Provides a biodegradable pivot point. Unlike amide-linked anesthetics (e.g., bupivacaine), ester linkages are susceptible to hydrolysis by pseudocholinesterases, dictating a shorter, more controllable pharmacokinetic half-life [2].
-
Aliphatic Spacer: The three-carbon (propyl) chain provides optimal spatial separation between the ester dipole and the terminal amine, increasing the lipid partition coefficient compared to the two-carbon (ethyl) chain found in procaine.
-
Hydrophilic Tertiary Amine: The dimethylamino group acts as a weak base (pKa ~8.5–9.0). This allows the molecule to exist in an equilibrium between the un-ionized free base (membrane-permeable) and the ionized cation (active channel blocker) at physiological pH [3].
Historical Discovery and Pharmacological Evolution
The synthesis and evaluation of aminoalkyl benzoates surged in the mid-20th century following the discovery of cocaine's mechanism and the subsequent development of procaine. Early literature surrounding compounds homologous to 3-(dimethylamino)propyl 3-methylbenzoate primarily focused on two therapeutic avenues:
Voltage-Gated Sodium Channel (VGSC) Blockade
During the 1950s and 1970s, researchers systematically modified the aromatic ring and the alkyl chain of benzoate esters to optimize the therapeutic index for local anesthesia [4]. The elongation of the alkyl chain from ethyl to propyl (as seen in this compound) was observed to increase both anesthetic potency and systemic toxicity. The m-toluate derivative was synthesized as part of structure-activity relationship (SAR) campaigns to find alternatives to p-aminobenzoic acid (PABA) derivatives, which were notorious for causing hypersensitivity reactions.
Phospholipase A2 (PLA2) Inhibition
Later literature, particularly in the 1980s and 1990s, identified that certain local anesthetics and their structural analogs exhibited inhibitory effects on Phospholipase A2. By competing with calcium ions—a requisite for PLA2 activity—these dialkylaminoalkyl esters demonstrated potential in mitigating PLA2-mediated inflammatory conditions [5].
Mechanism of intracellular voltage-gated sodium channel blockade by aminoalkyl benzoates.
Quantitative Data: Structure-Activity Relationship (SAR)
To understand the causality behind selecting a propyl chain and a meta-methyl substitution, we must compare it against its structural cousins. The table below summarizes the physicochemical shifts induced by these modifications.
| Compound Name | Aromatic Substitution | Alkyl Chain | Amine | Relative Lipophilicity (LogP)* | Primary Application |
| Procaine | p-Amino | Ethyl | Diethyl | 2.14 | Short-acting local anesthetic |
| Tetracaine | p-Butylamino | Ethyl | Dimethyl | 3.78 | Long-acting topical anesthetic |
| 3-(Dimethylamino)propyl 3-methylbenzoate | m-Methyl | Propyl | Dimethyl | ~2.85 | Screening library / Preclinical |
| Cyclomethycaine | p-Cyclohexyloxy | Propyl | 2-Methylpiperidine | >4.0 | Topical anesthetic (historical) |
*LogP values are estimated based on structural fragmentation models. Increased LogP correlates with enhanced membrane penetration but slower onset of action.
Chemical Synthesis: A Self-Validating Protocol
The synthesis of 3-(dimethylamino)propyl 3-methylbenzoate relies on a highly efficient, two-step acyl chloride esterification. This method is preferred over Fischer esterification or Steglich esterification (using DCC/DMAP) because the tertiary amine on the alcohol can interfere with carbodiimide coupling agents, leading to unwanted side reactions [6].
Step-by-Step Methodology
Phase 1: Activation of the Carboxylic Acid Causality:m-Toluic acid is relatively unreactive toward bulky alcohols. Converting it to an acyl chloride drastically lowers the activation energy required for nucleophilic acyl substitution.
-
Charge a flame-dried, round-bottom flask with 1.0 equivalent of m-toluic acid.
-
Add 1.5 equivalents of Thionyl Chloride ( SOCl2 ) dropwise under an inert argon atmosphere.
-
Critical Step: Reflux the mixture at 80°C for 2 hours. The evolution of SO2 and HCl gases drives the reaction to completion (Le Chatelier's principle).
-
Remove excess SOCl2 in vacuo to yield crude m-toluoyl chloride.
Phase 2: Nucleophilic Acyl Substitution Causality: The reaction is highly exothermic. Temperature control is vital to prevent the tertiary amine from acting as a nucleophile, which would lead to quaternary ammonium salt polymerization.
-
Dissolve the crude m-toluoyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Prepare a solution of 1.1 equivalents of 3-(dimethylamino)propan-1-ol and 1.2 equivalents of triethylamine (TEA) in DCM. Note: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the dimethylamino group, which would otherwise kill its nucleophilicity.
-
Add the alcohol/TEA solution dropwise to the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel chromatography (eluting with a gradient of DCM/Methanol) to yield the pure ester.
Chemical synthesis workflow of 3-(Dimethylamino)propyl 3-methylbenzoate.
Modern Applications in Polymer Chemistry and Screening
While originally synthesized for pharmacological screening, the structural motifs of dialkylaminoalkyl esters have found renewed purpose in modern materials science. The precursor alcohol, 3-(dimethylamino)propan-1-ol, is heavily utilized in the synthesis of cationic lipids for lipid nanoparticles (LNPs) and mRNA delivery systems [7].
Furthermore, related methacrylamide derivatives (e.g., N-[3-(dimethylamino)propyl]methacrylamide) are currently polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) to create pH-responsive hydrogels and nanocarriers [8]. 3-(Dimethylamino)propyl 3-methylbenzoate serves as an excellent small-molecule model to study the hydrolytic stability and pH-dependent ionization of these complex polymeric systems in simulated physiological fluids.
References
-
Veeprho. (n.d.). Procaine Impurities and Related Compound. Retrieved from[Link]
- Google Patents. (1977). US4001413A - Pharmaceutical local anesthetic composition employing saxitoxin.
- Google Patents. (2018). WO2018183781A1 - 11,13-modified saxitoxins for the treatment of pain.
- Google Patents. (1994). US5373095A - Steroid compounds (Phospholipase A2 Inhibition).
-
Journal of Medicinal Chemistry. (2016). Development of a Novel Nonpeptidic 18F-Labeled Radiotracer for in Vivo Imaging of Oxytocin Receptors. ACS Publications. Retrieved from[Link]
- Google Patents. (2024). EP4452930A1 - Ionizable amine and ester lipids and lipid nanoparticles.
-
ResearchGate. (2019). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride. Retrieved from[Link]
Robust HPLC Method Development and Validation for 3-(Dimethylamino)propyl 3-methylbenzoate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol
Executive Summary
The analysis of 3-(Dimethylamino)propyl 3-methylbenzoate presents a classic chromatographic paradox. The molecule contains a highly basic tertiary amine group alongside a hydrolytically labile ester linkage. Traditional High-Performance Liquid Chromatography (HPLC) methods for basic drugs rely on highly acidic mobile phases to prevent peak tailing, but these conditions risk degrading the ester. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method that decouples ester stability from amine peak shape using hybrid column technology and precise pH control, fully aligned with the latest ICH Q2(R2) validation guidelines.
Analyte Profiling & Mechanistic Challenges
To develop a robust method, we must first analyze the causality between the analyte's physicochemical properties and its chromatographic behavior:
-
The Tertiary Amine (pKa ~9.5): At standard acidic to neutral pH ranges (pH 2.0–7.0), the dimethylamino group is fully protonated. In traditional Type-A or Type-B silica columns, residual surface silanols (Si-OH) ionize to Si-O⁻ at pH > 4.0. The electrostatic attraction between the protonated amine and ionized silanols causes severe secondary retention, manifesting as broad, asymmetrical peak tailing[1].
-
The Ester Linkage: Esters undergo specific acid- and base-catalyzed hydrolysis. The degradation pathway follows a U-shaped pH-rate profile, meaning the ester is most stable in the mildly acidic to neutral range (pH 3.0–6.0) but degrades rapidly under highly acidic (pH < 2.0) or alkaline (pH > 8.0) conditions[2].
Caption: Logic tree for balancing amine peak tailing and ester hydrolysis risks.
Method Development Rationale (The "Why")
Mobile Phase & pH Optimization
Traditional methods force a compromise: drop the pH to 2.0 (using Trifluoroacetic acid) to neutralize silanols and fix peak shape[3], which inadvertently accelerates ester hydrolysis during long autosampler queues[4].
Our Rational Choice: We select a 10 mM Ammonium Acetate buffer adjusted to pH 6.0 . At pH 6.0, the ester resides at the bottom of its U-shaped degradation curve, ensuring maximum hydrolytic stability during the analytical run and sample storage[2].
Column Selection
Because a pH of 6.0 leaves traditional silica silanols fully ionized (guaranteeing amine tailing), we must engineer the solution at the stationary phase level. We specify an Organic-Inorganic Hybrid C18 Column (e.g., Waters XBridge or Agilent Poroshell HPH). These columns utilize bridged ethyl hybrid (BEH) particles with advanced hydrophilic end-capping. This chemistry shields the underlying silica matrix, preventing the protonated tertiary amine from undergoing ion-exchange interactions, thus delivering sharp peaks without requiring destructive acidic mobile phases[5].
Experimental Protocol (The "How")
Reagents and Materials
-
Analyte: 3-(Dimethylamino)propyl 3-methylbenzoate Reference Standard (>99.5% purity).
-
Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
-
Buffer Salts: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Hybrid C18, 150 × 4.6 mm, 3.5 µm | Prevents silanol interactions at mid-pH[5]. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) | Maintains ester stability; provides ionic strength. |
| Mobile Phase B | Acetonitrile (100%) | Superior UV transparency and elution strength. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID. |
| Column Temp | 30°C | Stabilizes retention times; prevents thermal degradation. |
| Detection | UV at 235 nm | Optimal absorption for the 3-methylbenzoate aromatic ring. |
| Injection Vol | 10 µL | Prevents column mass-overload. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial hold |
| 2.0 | 80 | 20 | Isocratic focus |
| 10.0 | 20 | 80 | Linear gradient |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 80 | 20 | Return to initial |
| 17.0 | 80 | 20 | Re-equilibration |
Step-by-Step Sample Preparation
Crucial Causality: Samples must be diluted in a solvent that closely matches the initial mobile phase. Injecting a sample dissolved in 100% organic solvent into an 80% aqueous mobile phase causes premature analyte precipitation and "strong-solvent effect," leading to peak fronting or splitting.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 4.0 mL of Acetonitrile and sonicate for 5 minutes to fully dissolve the aromatic compound. Dilute to volume with 10 mM Ammonium Acetate buffer (pH 6.0).
-
Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (80% Buffer : 20% Acetonitrile) . Vortex for 30 seconds.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber protects the aromatic ring from photolytic degradation).
Method Validation Strategy (ICH Q2(R2))
This method must be validated according to the finalized ICH Q2(R2) Guidelines (adopted March 2024), which emphasize a lifecycle and risk-based approach to analytical procedures[6][7].
Caption: Sequential ICH Q2(R2) validation workflow for analytical procedures.
Specificity via Forced Degradation
To prove the method is stability-indicating, the API must be stressed to generate degradants (primarily 3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol), which must be chromatographically resolved from the main peak.
-
Acidic Stress: 1 mL Working Solution + 1 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.
-
Alkaline Stress: 1 mL Working Solution + 1 mL 0.1N NaOH. Keep at Room Temperature for 30 mins. (Esters cleave exponentially faster in base; heating will destroy the API entirely[2]). Neutralize with 0.1N HCl.
-
Oxidative Stress: 1 mL Working Solution + 1 mL 3% H₂O₂. Room temperature for 2 hours.
Validation Acceptance Criteria Summary
Table 3: ICH Q2(R2) Validation Parameters & Targets
| Validation Parameter | ICH Q2(R2) Requirement | Acceptance Criteria |
| System Suitability | Resolution & Tailing | Tailing factor ≤ 1.5; Theoretical Plates ≥ 5000. |
| Specificity | Resolution from degradants | Peak purity angle < purity threshold (via DAD); Rs≥1.5 . |
| Linearity | Minimum 5 concentrations | R2≥0.999 from 25% to 150% of nominal concentration. |
| Accuracy | Spike recovery at 3 levels | 98.0% – 102.0% recovery at 50%, 100%, and 150% levels. |
| Precision | Repeatability (n=6) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Deliberate variations | Stable Rs and assay % with ± 0.2 pH, ± 5°C, ± 0.1 mL/min. |
Sources
Applications of 3-(Dimethylamino)propyl 3-methylbenzoate in pharmaceutical synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-(Dimethylamino)propyl 3-methylbenzoate in pharmaceutical synthesis.
Introduction: The Strategic Utility of Bifunctional Scaffolds in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the efficiency and versatility of starting materials are paramount. Bifunctional molecules, those possessing two distinct reactive centers, offer a streamlined approach to building molecular complexity. 3-(Dimethylamino)propyl 3-methylbenzoate, a tertiary amine-bearing ester, represents such a strategic scaffold. While its direct therapeutic applications are not extensively documented, its true value lies in its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of a cleavable ester linkage and a nucleophilic tertiary amine provides two orthogonal handles for chemical modification, making it an attractive building block for combinatorial chemistry and lead optimization campaigns.[1][2]
This guide provides a detailed exploration of the potential applications of 3-(Dimethylamino)propyl 3-methylbenzoate in pharmaceutical synthesis. We will delve into its preparation and propose its use as a key intermediate in the construction of novel molecular architectures, complete with detailed experimental protocols and the scientific rationale behind the procedural steps.
Chemical Properties and Synthetic Overview
| Property | Value | Reference |
| CAS Number | 42957-66-4 | [3] |
| Molecular Formula | C13H19NO2 | [3] |
| Molecular Weight | 221.3 g/mol | [3] |
| IUPAC Name | 3-(dimethylamino)propyl 3-methylbenzoate | [3] |
The synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate can be readily achieved through standard esterification procedures. A common and efficient method is the reaction of 3-methylbenzoyl chloride with 3-(dimethylamino)propan-1-ol. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid byproduct.
Application Note 1: Synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate
This protocol details the laboratory-scale synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate, a key intermediate for further pharmaceutical elaboration.
Experimental Protocol
Materials:
-
3-Methylbenzoyl chloride
-
3-(Dimethylamino)propan-1-ol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(dimethylamino)propan-1-ol (1.0 eq) and anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve 3-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes).
-
Add the 3-methylbenzoyl chloride solution dropwise to the cooled reaction mixture via an addition funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 volumes).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash with brine (5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
The procedure is expected to yield 3-(Dimethylamino)propyl 3-methylbenzoate as a pale yellow oil.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Appearance | Pale yellow oil |
Application Note 2: Utility as a Pharmaceutical Intermediate - Synthesis of a Quaternary Ammonium Salt
The tertiary amine functionality of 3-(Dimethylamino)propyl 3-methylbenzoate allows for its conversion into a quaternary ammonium salt. Quaternary ammonium compounds are a class of molecules with diverse pharmaceutical applications, including use as antimicrobial agents and muscle relaxants. This protocol describes the quaternization of the title compound with benzyl bromide.
Experimental Protocol
Materials:
-
3-(Dimethylamino)propyl 3-methylbenzoate
-
Benzyl bromide
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 3-(Dimethylamino)propyl 3-methylbenzoate (1.0 eq) in anhydrous acetonitrile (10 volumes).
-
Add benzyl bromide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate should form over time.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, add diethyl ether (10 volumes) to the reaction mixture to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the quaternary ammonium salt.
Expected Outcome:
The reaction is expected to produce a white to off-white solid, which is the corresponding benzyl-quaternized ammonium salt of 3-(Dimethylamino)propyl 3-methylbenzoate.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White to off-white solid |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate
Caption: Synthetic route to 3-(Dimethylamino)propyl 3-methylbenzoate.
Diagram 2: Quaternization of 3-(Dimethylamino)propyl 3-methylbenzoate
Caption: Synthesis of a quaternary ammonium salt.
Expertise & Causality in Protocol Design
The choice of reagents and conditions in the provided protocols is based on established principles of organic synthesis to ensure high yield and purity.
-
Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) in both protocols is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly when handling reactive reagents like 3-methylbenzoyl chloride.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent the hydrolysis of the acid chloride and to ensure the efficiency of the reactions.
-
Base Selection: Triethylamine is chosen as the base in the esterification reaction because it is a non-nucleophilic, sterically hindered amine that effectively scavenges the HCl byproduct without competing with the alcohol nucleophile.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is designed to remove any unreacted acid chloride and the triethylammonium hydrochloride salt. The subsequent brine wash helps to remove residual water from the organic phase.
-
Solvent for Quaternization: Acetonitrile is an excellent solvent for SN2 reactions like quaternization due to its polar aprotic nature, which stabilizes the transition state. The use of diethyl ether for precipitation is a common technique to isolate polar, salt-like products from less polar reaction mixtures.
Trustworthiness and Self-Validation
The protocols are designed to be self-validating through the inclusion of in-process controls and clear expected outcomes.
-
TLC Monitoring: Thin Layer Chromatography is a simple and effective technique to monitor the progress of a reaction, allowing the researcher to determine the optimal reaction time and ensure the complete consumption of starting materials.
-
Spectroscopic Analysis: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). These data will provide unambiguous structural confirmation.
Conclusion and Future Perspectives
3-(Dimethylamino)propyl 3-methylbenzoate, while not a blockbuster drug itself, embodies the strategic importance of well-designed chemical building blocks in the pharmaceutical industry. Its bifunctional nature allows for a multitude of synthetic transformations, paving the way for the creation of diverse libraries of compounds for biological screening. The protocols detailed herein provide a solid foundation for the synthesis and further derivatization of this versatile intermediate. Future work could explore the hydrolysis of the ester to the corresponding alcohol, followed by further functionalization, or the use of the tertiary amine to direct metal-catalyzed reactions at the aromatic ring, further expanding its synthetic utility.
References
-
Evidentic. 3-(Dimethylamino)propyl 4-butoxy-3-methylbenzoate. Available at: [Link]
-
OntoSight. Properties of 3-(Dimethylamino)propyl Benzoate. Available at: [Link]
Sources
Navigating the In Vivo Frontier: A Framework for Characterizing Novel Small Molecules
A Senior Application Scientist's Guide to In Vivo Protocol Design for 3-(Dimethylamino)propyl 3-methylbenzoate and Structurally Related Compounds
Author's Note: An extensive review of current scientific literature reveals a significant gap in published in vivo experimental data for 3-(Dimethylamino)propyl 3-methylbenzoate. This document, therefore, serves a dual purpose. First, it acknowledges this data scarcity. Second, it provides a robust, scientifically-grounded framework for researchers to design and execute initial in vivo studies for a novel compound of this nature. To illustrate these principles with concrete examples, we will reference protocols and mechanisms associated with well-characterized local anesthetics like Lidocaine, which share structural motifs and a likely mechanism of action. This approach ensures that the provided methodologies are rooted in established, validated practices, offering a reliable roadmap for pioneering research.
Part 1: Foundational Strategy - From Benchtop to Preclinical Model
Before commencing any in vivo experimentation, a logical and phased approach is critical to ensure ethical animal use, resource efficiency, and the generation of meaningful data. The journey for a novel compound like 3-(Dimethylamino)propyl 3-methylbenzoate should begin with foundational in vitro and ex vivo assessments before proceeding to live animal models.
The Rationale: Why We Hypothesize a Local Anesthetic Effect
The chemical structure of 3-(Dimethylamino)propyl 3-methylbenzoate—comprising an aromatic ring, an ester linkage, and a tertiary amine—is characteristic of the aminoester class of local anesthetics. This class of drugs primarily functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By inhibiting sodium influx, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. This blockade results in a transient and reversible loss of sensation in a localized area.
Below is a diagram illustrating this hypothesized mechanism of action.
Caption: Hypothesized mechanism of action for an aminoester local anesthetic.
The Workflow: A Phased In Vivo Approach
A rigorous in vivo evaluation should follow a logical progression from safety assessment to efficacy testing. This ensures that the compound's basic safety profile is understood before committing to more complex and lengthy efficacy studies.
Caption: Phased workflow for in vivo characterization of a novel compound.
Part 2: Experimental Protocols - A Step-by-Step Guide
The following protocols are presented as a template. All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Doses and vehicles should be determined from preliminary dose-range finding studies.
Protocol 1: Acute Systemic Toxicity and Dose-Range Finding
Objective: To determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD) of the test compound when administered systemically. This data is crucial for selecting safe doses for subsequent efficacy studies.
Model: Male and female Swiss Webster mice (6-8 weeks old).
Materials:
-
3-(Dimethylamino)propyl 3-methylbenzoate
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Syringes and needles (appropriate gauge for injection route)
-
Animal balance
Methodology:
-
Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Create a series of dilutions to cover a wide range of doses (e.g., 10, 50, 100, 200, 500 mg/kg).
-
Animal Grouping: Randomly assign animals to dose groups (n=5 per sex per group) and a vehicle control group.
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., intraperitoneal (IP) or intravenous (IV)).
-
Observation: Continuously monitor animals for the first 4 hours post-administration for clinical signs of toxicity (e.g., sedation, ataxia, convulsions, respiratory distress). Record observations systematically.
-
Long-Term Monitoring: House animals and monitor them daily for 14 days. Record body weight, food/water intake, and any adverse clinical signs.
-
Endpoint: Record mortality in each group over the 14-day period.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis). The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.
Protocol 2: Rodent Sciatic Nerve Block Model for Local Anesthetic Efficacy
Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by the local administration of the test compound. This is a gold-standard model for assessing local anesthetic efficacy.
Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
Test compound at various concentrations (e.g., 0.5%, 1%, 2%) in vehicle.
-
Positive control: Lidocaine (e.g., 1% or 2%).
-
Vehicle control: Sterile saline.
-
Anesthesia (e.g., Isoflurane).
-
27-30 gauge needles.
-
Hot plate or Hargreaves apparatus (for sensory testing).
-
Grip strength meter or observational scoring system (for motor testing).
Methodology:
-
Anesthesia & Preparation: Lightly anesthetize the rat with isoflurane. Shave the fur over the lateral aspect of the thigh to expose the injection site.
-
Injection: Palpate the femur and identify the space between the greater trochanter and the ischial tuberosity. Insert the needle perpendicularly until it contacts the femur, then withdraw slightly and inject a small volume (e.g., 0.1-0.2 mL) of the test solution, vehicle, or positive control to infiltrate the area around the sciatic nerve.
-
Recovery: Allow the animal to recover fully from anesthesia in a clean cage.
-
Sensory Blockade Assessment (Thermal Paw Withdrawal):
-
At set time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), place the rat on a hot plate (set to a non-harmful temperature, e.g., 52°C) or use a Hargreaves apparatus.
-
Measure the latency (in seconds) for the rat to withdraw its injected paw. A longer latency indicates a sensory block. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.
-
-
Motor Blockade Assessment:
-
At the same time points, observe the animal's gait and paw posture. Use a simple scoring system (e.g., 0 = normal, 1 = slight limp, 2 = foot not used for weight-bearing, 3 = complete paralysis of the paw) to quantify motor function.
-
-
Data Analysis: Plot the mean withdrawal latency and motor scores against time for each group. Calculate the area under the curve (AUC) to compare the overall efficacy and duration of action between groups.
Data Presentation: Summarizing Expected Outcomes
Quantitative data from these protocols should be organized into clear tables for comparison.
Table 1: Example Dose-Response Data from Sciatic Nerve Block Model
| Treatment Group (0.2 mL injection) | Peak Sensory Block (Withdrawal Latency, sec) | Duration of Sensory Block (min) | Peak Motor Score (0-3 scale) |
| Vehicle (Saline) | 3.5 ± 0.5 | 0 | 0 |
| 1% Lidocaine | 18.2 ± 1.5 | 45 ± 5 | 2.5 ± 0.4 |
| 0.5% Compound X | To be determined | To be determined | To be determined |
| 1.0% Compound X | To be determined | To be determined | To be determined |
| 2.0% Compound X | To be determined | To be determined | To be determined |
Data presented as Mean ± SEM. Sensory block duration is defined as the time until withdrawal latency returns to 50% of baseline.
Part 3: Scientific Integrity and Trustworthiness
Self-Validation within Protocols:
-
Controls are Essential: Every experiment must include a vehicle control to account for effects of the injection itself and a positive control (e.g., Lidocaine) to validate the assay's performance and provide a benchmark for efficacy.
-
Blinding and Randomization: To mitigate observer bias, the experimenter assessing the endpoints (e.g., withdrawal latency, motor scores) should be blinded to the treatment allocation of the animals. Animals should be randomly assigned to treatment groups.
-
Reproducibility: Protocols should be detailed enough for another researcher to replicate the experiment precisely. This includes specifying supplier and catalog numbers for critical reagents, as well as detailed parameters for all equipment used.
Ethical Considerations: All in vivo research must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals required for statistical power), and Refinement (minimizing any potential pain, suffering, or distress). Anesthesia, analgesia, and humane endpoints must be clearly defined in the IACUC protocol.
References
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102. [Link]
-
Katzung, B. G. (Ed.). (2018). Basic and Clinical Pharmacology, 14th Edition. McGraw-Hill Education. [Link]
-
Thalhammer, J. G., Vladimirova, M., Bershadsky, B., & Strichartz, G. R. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013–1025. [Link]
-
Shin, S., Lee, S., Kim, H., Lee, H., & Lee, S. (2020). Sciatic nerve block in a rat model. Journal of Visualized Experiments, (163). [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs. [Link]
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Characterization of 3-(Dimethylamino)propyl 3-methylbenzoate Hydrochloride
Abstract: This document provides a detailed, field-proven guide for the synthesis, purification, and characterization of 3-(Dimethylamino)propyl 3-methylbenzoate hydrochloride. This compound, possessing both an ester and a tertiary amine moiety, is representative of structures commonly investigated in pharmaceutical and materials science research. The protocols herein are designed for robustness and scalability, emphasizing not only the procedural steps but also the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing high-purity hydrochloride salts of amino esters.
Introduction and Strategic Overview
The synthesis of amino esters and their subsequent conversion into hydrochloride salts is a cornerstone of medicinal chemistry and materials science. The hydrochloride salt form often imparts desirable physicochemical properties, such as enhanced stability, crystallinity, and aqueous solubility, which are critical for drug formulation and handling.[1] The target molecule, 3-(Dimethylamino)propyl 3-methylbenzoate hydrochloride, serves as an excellent case study for this transformation.
Our synthetic strategy is predicated on a two-stage process designed for efficiency and high purity:
-
Esterification: Formation of the free base, 3-(Dimethylamino)propyl 3-methylbenzoate, via the reaction of a highly reactive 3-methylbenzoyl chloride with 3-(dimethylamino)propan-1-ol. This method is superior to equilibrium-driven Fischer esterification as it proceeds to completion and avoids the need for water removal.[2][3]
-
Salt Formation and Purification: Conversion of the purified tertiary amine ester to its corresponding hydrochloride salt using anhydrous hydrochloric acid, followed by recrystallization to yield the final, high-purity product.
This guide provides a self-validating protocol where the success of each step is confirmed by clear analytical endpoints, ensuring a logical and trustworthy progression from starting materials to the final product.
Overall Synthetic Workflow
The diagram below outlines the complete workflow, from initial reaction to final product characterization.
Figure 1: High-level experimental workflow for the synthesis of the target compound.
Safety, Reagents, and Equipment
2.1. Critical Safety Precautions This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[4][5]
-
3-Methylbenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[6][7][8] Reacts with water and moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Thionyl Chloride (if preparing acyl chloride): Highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[9][10] Must be handled with extreme caution in a fume hood.[4][11]
-
Hydrochloric Acid (Anhydrous): Corrosive and toxic. Anhydrous solutions in ether are highly volatile and flammable. Ensure no water is present during its use for salt formation.
-
Organic Solvents (DCM, Diethyl Ether): Volatile and flammable. Avoid sources of ignition.
An emergency eyewash station and safety shower must be readily accessible.[4]
2.2. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Hazards |
| 3-Methylbenzoic acid | 99-04-7 | 136.15 | Irritant |
| Thionyl chloride | 7719-09-7 | 118.97 | Toxic, Corrosive, Water-Reactive |
| 3-(Dimethylamino)propan-1-ol | 3179-63-3 | 103.16 | Corrosive, Flammable |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Carcinogen, Irritant |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | Highly Flammable, Peroxide Former |
| Hydrochloric acid (2.0 M in ether) | 7647-01-0 | 36.46 | Corrosive, Toxic |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | None |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | None |
2.3. Required Equipment
-
Round-bottom flasks and magnetic stir bars
-
Reflux condenser and heating mantle
-
Pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Analytical balance
-
pH paper or meter
-
TLC plates (silica gel) and developing chamber
-
Characterization instruments: NMR, FTIR, Melting Point Apparatus, Mass Spectrometer
Detailed Experimental Protocols
This synthesis is presented in three main parts: the optional but recommended preparation of the acyl chloride, the synthesis of the free base ester, and the final conversion to the hydrochloride salt.
Part A: Preparation of 3-Methylbenzoyl Chloride (Optional Precursor Synthesis)
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard method to activate it for subsequent nucleophilic acyl substitution. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[9]
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter from the condenser to a gas bubbler leading to a base trap (e.g., a beaker with NaOH solution) to neutralize HCl and SO₂ gases.
-
Reaction: Charge the flask with 3-methylbenzoic acid (5.00 g, 36.7 mmol). Under a gentle stream of nitrogen, add thionyl chloride (8.0 mL, 110 mmol, ~3 eq.) via syringe.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure (ensure the vacuum pump is protected by a cold trap and a base trap). The crude 3-methylbenzoyl chloride is obtained as a pale-yellow liquid and can be used directly in the next step without further purification.
Part B: Synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate (Free Base)
Rationale: This step is a nucleophilic acyl substitution where the hydroxyl group of 3-(dimethylamino)propan-1-ol attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. Triethylamine (TEA) is added as a base to neutralize the HCl generated during the reaction, preventing it from protonating the starting alcohol or the product's tertiary amine, which would render them non-nucleophilic.
Figure 2: Chemical reaction scheme for the synthesis.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charge: Dissolve 3-(dimethylamino)propan-1-ol (3.41 g, 33.0 mmol, 0.9 eq.) and triethylamine (6.2 mL, 44.1 mmol, 1.2 eq.) in anhydrous dichloromethane (DCM, 80 mL).
-
Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Dissolve the crude 3-methylbenzoyl chloride (from Part A, ~36.7 mmol, 1.0 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/amine solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. The use of a mild base wash ensures any remaining acidic impurities are removed.[12]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is the free base, 3-(Dimethylamino)propyl 3-methylbenzoate. It is often of sufficient purity for the next step. If necessary, purification can be achieved via column chromatography on silica gel, but using a solvent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate/hexanes) is recommended to prevent streaking.[13]
Part C: Preparation and Purification of the Hydrochloride Salt
Rationale: The tertiary amine of the free base is basic and readily reacts with HCl to form a stable, often crystalline, ammonium salt. Performing this in an anhydrous organic solvent causes the salt to precipitate, providing an effective method of isolation and purification.[14][15] Recrystallization from a suitable solvent system like isopropanol/ether further enhances purity.[16]
-
Salt Formation: Dissolve the crude free base ester (~7.0 g, 31.6 mmol) in 100 mL of anhydrous diethyl ether.
-
Precipitation: While stirring vigorously, slowly add 2.0 M HCl in diethyl ether (20 mL, 40 mmol, ~1.25 eq.) dropwise. A voluminous white precipitate will form immediately.
-
Digestion: Continue stirring the resulting slurry for 1 hour at room temperature to ensure complete salt formation and to promote crystallization.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake three times with 20 mL portions of cold, anhydrous diethyl ether to remove any non-polar, non-basic impurities.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. This yields the crude hydrochloride salt.
-
Recrystallization (for High Purity):
-
Place the crude salt in a flask and add a minimal amount of hot 2-propanol to dissolve it completely.
-
Slowly add anhydrous diethyl ether to the warm solution until it becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Product Characterization
The identity and purity of the final product, 3-(Dimethylamino)propyl 3-methylbenzoate hydrochloride, should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Rationale |
| Appearance | White to off-white crystalline solid | Pure organic salts are typically crystalline solids. |
| Melting Point | To be determined experimentally | A sharp melting point range is indicative of high purity. |
| FTIR (cm⁻¹) | ~3000-2400 (broad, N⁺-H stretch), ~1715 (C=O ester stretch), ~1270 (C-O stretch), ~1600 (Aromatic C=C) | Confirms the presence of the ammonium salt, ester carbonyl, and other key functional groups. |
| ¹H NMR (400 MHz) | δ (ppm): ~8.0-7.4 (4H, m, Ar-H), 4.4 (2H, t, -OCH₂-), 3.4 (2H, t, -CH₂N-), 2.9 (6H, s, -N(CH₃)₂), 2.4 (3H, s, Ar-CH₃), 2.2 (2H, p, -CH₂CH₂CH₂-) | Provides the structural map of the molecule. Shifts are predicted for a CDCl₃ or D₂O solution and may vary. |
| ¹³C NMR (100 MHz) | δ (ppm): ~166 (C=O), ~138-128 (Ar-C), ~63 (-OCH₂-), ~55 (-CH₂N-), ~43 (-N(CH₃)₂), ~26 (-CH₂CH₂CH₂-), ~21 (Ar-CH₃) | Confirms the carbon framework of the molecule. |
| Mass Spec (ESI+) | m/z = 222.15 [M+H]⁺ | Corresponds to the molecular weight of the protonated free base (C₁₃H₁₉NO₂). |
Note: NMR chemical shifts are estimates and will be influenced by the solvent and the presence of the hydrochloride salt, which can cause peak broadening and shifts in protons adjacent to the nitrogen atom.[17]
References
-
New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Standard Operating Procedures. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
-
Lanxess. (2015, August 15). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. Thionyl chloride - Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
PubChem. 3-Methylbenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallize the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
- Google Patents. Process for the purification of amines.
-
Springer. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, January 14). Can I crystallize alkaloid-HCl salts from H2O by gradual addition of NaCl?. Retrieved from [Link]
- Google Patents. WO 03/101931 A2.
-
KJ Chemicals Corporation. N-(3-(Dimethylamino)propyl)acrylamide(DMAPAA ® -MHQ). Retrieved from [Link]
-
National Institutes of Health (NIH). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues. Retrieved from [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
ScienceDirect. The synthesis of [[3-(dimethylamino) propyl] imino] -di-2,1- ethanediyl ester (DMSAP). Retrieved from [Link]
-
SGRL. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Retrieved from [Link]
-
Apicule. 3-(Dimethylamino)propyl chloride hydrochloride (CAS No: 5407-04-5) API Intermediate Manufacturers. Retrieved from [Link]
-
Truman ChemLab. (2017, July 15). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
J-GLOBAL. 3-(Dimethylamino)propyl benzoate | Chemical Substance Information. Retrieved from [Link]
-
PubChem. 3-(Dimethylamino)propyl benzoate. Retrieved from [Link]
- Google Patents. Method for preparing benzoic acid esters.
-
SpectraBase. [3-(dimethylamino)propyl]dimethyl aluminium(III). Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
National Institutes of Health (NIH). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Sources
- 1. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. ijstr.org [ijstr.org]
- 4. drexel.edu [drexel.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lanxess.com [lanxess.com]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. biotage.com [biotage.com]
- 14. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Storage, Handling, and Stability Optimization for 3-(Dimethylamino)propyl 3-methylbenzoate
Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4) is a bifunctional building block frequently utilized in the synthesis of screening libraries, targeted therapeutics, and advanced drug delivery systems. Structurally, it features an aromatic ester linkage and a terminal tertiary amine. This dual-functionality presents specific physicochemical liabilities: the ester is susceptible to hydrolysis, while the tertiary amine is prone to N-oxidation.
This application note provides a comprehensive, causality-driven guide to the storage, handling, and quality control of this reagent, ensuring high-fidelity experimental outcomes and preventing downstream synthetic failures.
Physicochemical Profiling & Degradation Causality
To establish a robust handling protocol, one must first understand the mechanistic pathways of reagent degradation. The degradation of 3-(Dimethylamino)propyl 3-methylbenzoate is driven by two primary vectors:
A. Auto-Catalyzed Ester Hydrolysis
Esters are inherently sensitive to moisture, undergoing hydrolysis to yield a carboxylic acid (3-methylbenzoic acid) and an alcohol (3-(dimethylamino)propan-1-ol). However, in this specific molecule, the presence of the terminal dimethylamino group acts as a localized, intramolecular base. Tertiary amines can function as general base catalysts, significantly accelerating the rate of ester hydrolysis even in neutral aqueous environments [1]. Therefore, even trace atmospheric moisture introduced during repeated vial openings can trigger a cascading degradation event.
B. Tertiary Amine N-Oxidation
The dimethylamino moiety is highly susceptible to oxidation by atmospheric oxygen, trace peroxides in solvents (e.g., aging THF or diethyl ether), or transition metal impurities. This process yields the corresponding tertiary amine N-oxide [2]. N-oxides are highly polar, alter the pharmacokinetic profile of synthesized APIs, and can undergo unwanted thermal rearrangements (e.g., Cope eliminations or Meisenheimer rearrangements) during subsequent high-temperature synthetic steps [3].
Quantitative Storage Guidelines
To mitigate the thermodynamic and kinetic drivers of hydrolysis and oxidation, strict adherence to the following storage parameters is required.
| Parameter | Recommended Condition | Causality / Rationale |
| Temperature (Long-Term) | -20°C | Lowers the kinetic energy available for spontaneous hydrolysis and oxidative radical formation. |
| Temperature (Short-Term) | 2°C to 8°C | Acceptable for active use (1-2 weeks). Must remain tightly sealed. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric O₂ to prevent N-oxide formation. Argon is preferred as it is heavier than air and blankets the reagent. |
| Moisture Control | Desiccated (Drierite/Silica) | Prevents the ingress of H₂O, halting base-catalyzed ester hydrolysis. |
| Light Exposure | Amber Vial / Dark Storage | Minimizes photo-induced radical generation which can initiate auto-oxidation of the amine. |
| Form Considerations | Free Base vs. HCl Salt | The HCl salt is highly hygroscopic but resists N-oxidation. The free base resists moisture slightly better but is highly prone to N-oxidation. |
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems to ensure reagent integrity from the freezer to the reaction flask.
SOP 1: Reagent Thawing and Aliquoting
A critical failure point in handling cold, moisture-sensitive reagents is opening the vial before it reaches thermal equilibrium, causing immediate condensation of atmospheric water into the reagent.
-
Equilibration: Remove the sealed reagent vial from the -20°C freezer and place it in a desiccator at room temperature for a minimum of 30–45 minutes. Do not open the vial while cold.
-
Environment: Transfer the equilibrated vial to a nitrogen-flushed glovebox or a well-ventilated fume hood equipped with an Argon Schlenk line.
-
Aliquoting: Using an oven-dried, gas-tight syringe (if free base oil) or a static-free anti-static spatula (if HCl salt powder), transfer the required amount into single-use, amber glass vials.
-
Purging: Insert a gentle stream of Argon gas into the headspace of the source vial for 15–20 seconds to displace ambient air.
-
Sealing: Cap the vial tightly, wrap the seal with Parafilm, and immediately return the bulk stock to -20°C storage.
SOP 2: Preparation of Anhydrous Stock Solutions
Aqueous solutions or protic solvents will rapidly degrade the reagent.
-
Solvent Selection: Use only anhydrous, aprotic solvents (e.g., dry DMF, DMSO, DCM, or THF). Ensure THF is freshly distilled or passed through activated alumina to remove trace peroxides that cause N-oxidation [4].
-
Preparation: Dissolve the single-use aliquot in the chosen solvent immediately prior to the chemical reaction.
-
Validation: If the solution exhibits an unexpected yellowing (indicative of oxidation) or if a precipitate forms in non-polar solvents (indicative of the highly polar N-oxide or cleaved carboxylic acid), discard the solution.
-
Usage: Do not store stock solutions for longer than 4 hours at room temperature.
Workflow & Degradation Pathway Visualization
The following diagram maps the specific liabilities of 3-(Dimethylamino)propyl 3-methylbenzoate and the corresponding mitigation strategies implemented in the SOPs.
Figure 1: Degradation pathways of 3-(Dimethylamino)propyl 3-methylbenzoate and physical mitigation strategies.
Quality Control & Degradation Monitoring
To ensure the trustworthiness of your experimental pipeline, periodic Quality Control (QC) of stored batches is mandatory.
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Intact Reagent: Expected [M+H]⁺ at m/z 222.1.
-
N-Oxidation Marker: Look for a peak at m/z 238.1 ([M+16+H]⁺). N-oxides typically elute slightly earlier than the parent tertiary amine on reverse-phase C18 columns due to increased polarity.
-
Hydrolysis Marker: Look for the presence of 3-methylbenzoic acid (m/z 135.1 in negative ion mode,[M-H]⁻).
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A shift in the singlet corresponding to the six protons of the N,N-dimethyl group (typically around ~2.2 ppm in CDCl₃) downfield to ~3.1-3.3 ppm is a definitive indicator of N-oxide formation.
-
References
Using 3-(Dimethylamino)propyl 3-methylbenzoate as a chemical intermediate
Application Note: 3-(Dimethylamino)propyl 3-methylbenzoate as a Versatile Chemical Intermediate
Executive Summary
3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4) is a bifunctional organic intermediate characterized by a lipophilic aromatic ester linked to a hydrophilic, ionizable tertiary amine. This distinct structural motif allows it to serve two highly specialized functions in modern chemical development:
-
A building block for stimuli-responsive smart materials , specifically CO₂-switchable surfactants and polymers[1][2].
-
A pharmacophore precursor for amino ester local anesthetics and antispasmodic active pharmaceutical ingredients (APIs)[3][4].
This application note provides field-proven insights, mechanistic causality, and self-validating protocols for utilizing this intermediate in both materials science and pharmaceutical synthesis.
Mechanistic Grounding & Chemical Profiling
The utility of 3-(dimethylamino)propyl 3-methylbenzoate stems directly from its bifunctional nature.
In Materials Science (CO₂-Responsiveness): The 3-(dimethylamino)propyl moiety is the gold standard functional group for CO₂-responsive materials[1]. Unlike primary or secondary amines that form stable, covalently bound carbamates upon CO₂ exposure, the tertiary amine in this intermediate can only react with CO₂ in the presence of water to form a labile ammonium bicarbonate salt[2][5]. This imparts a fully reversible hydrophobic-to-hydrophilic phase transition. The pKa of this specific dimethylamino group (~8.8) is perfectly tuned to ensure rapid protonation under mild CO₂ sparging, while allowing easy deprotonation via mild heating or inert gas purging[5].
In Pharmaceutical Development: The molecule perfectly mirrors the classic amino ester local anesthetic scaffold (e.g., procaine or tetracaine)[4]. The lipophilic 3-methylbenzoate ring facilitates penetration through lipid-rich nerve membranes, while the tertiary amine enables reversible blockade of voltage-gated sodium channels[4]. Crucially, the ester linkage is a deliberate design choice; it is highly susceptible to rapid hydrolysis by plasma esterases, ensuring a short systemic half-life and minimizing systemic toxicity[4].
Quantitative Data Summary
Below is a summary of the physicochemical and functional metrics governing the use of this intermediate and its direct analogs.
| Property | Value / Range | Scientific Implication |
| Molecular Weight (Base) | 221.3 g/mol [6] | Highly permeable; ideal for topical or infiltrative API design. |
| Molecular Weight (HCl Salt) | 257.75 g/mol [7] | Enhances aqueous solubility for injectable formulations. |
| Amine pKa (Aqueous) | ~8.8[5] | Ensures rapid protonation by weak carbonic acid during CO₂ exposure. |
| CO₂ Uptake Capacity | 0.05 – 0.1 mmol/g[8] | High efficiency when polymerized into direct air capture (DAC) matrices. |
| Primary Degradation Route | Ester Hydrolysis[4] | Requires strict pH control (avoid pH > 10 or < 3) during storage. |
Application Workflow 1: Synthesis of CO₂-Responsive Systems
When structurally incorporated into a surfactant or polymer matrix, the tertiary amine acts as a chemical switch. The following protocol details the formulation of a self-validating CO₂-responsive emulsion.
Mechanism of CO2-triggered hydrophobic-to-hydrophilic transition via tertiary amine protonation.
Protocol: Reversible Emulsion Switching
Causality: We utilize CO₂ as a "green" trigger because it leaves no residual salt accumulation in the system, unlike traditional acid/base switching.
-
System Preparation: Disperse 5 wt% of the intermediate (or its polymerized derivative) in deionized water. At this stage, the neutral amine is hydrophobic, resulting in a cloudy, biphasic suspension.
-
Baseline Validation: Measure the initial pH. Because the tertiary amine is weakly basic, the unbuffered aqueous phase will naturally equilibrate to a pH of ~8.2 to 8.5[1].
-
CO₂ Sparging (Protonation): Sparge the system with CO₂ gas at a constant rate (e.g., 45 mL/min at 0.2 MPa) for 30–60 minutes[5].
-
In-Process Control (IPC): Monitor the pH continuously. The dissolution of CO₂ forms carbonic acid ( H2CO3 ), which protonates the amine. The system is validated as "switched" when the dispersion becomes optically clear (hydrophilic state) and the pH stabilizes at ~5.3[1].
-
Reversal (Deprotonation): Sparge the solution with N₂ gas or apply mild heat (60°C). The displacement of CO₂ shifts the equilibrium, deprotonating the amine and returning the system to a cloudy, hydrophobic state.
Application Workflow 2: Pharmaceutical API Synthesis
The intermediate is frequently utilized to synthesize modified amino ester anesthetics. The workflow below describes a coupling strategy to yield a functionalized API.
Synthetic workflow for utilizing the intermediate in amino ester pharmaceutical development.
Protocol: EDCI/HOBt-Mediated Esterification & Salt Formation
Causality: While acid chlorides (via SOCl2 ) are traditionally used for esterification, they can cause unwanted cleavage or side reactions with the tertiary amine. Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) allows for mild, room-temperature coupling that preserves the integrity of the dimethylamino group[9].
-
Activation: Dissolve the substituted 3-methylbenzoic acid derivative in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt. Stir for 30 minutes at 0°C to form the active OBt-ester[9].
-
Coupling: Slowly add 1.0 equivalent of 3-(dimethylamino)propan-1-ol. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO3 . Extract the organic layer. Self-Validation: Perform Thin Layer Chromatography (TLC) under UV light. The disappearance of the starting acid and the appearance of a new UV-active spot that stains positive with Dragendorff's reagent (indicating a tertiary amine) confirms product formation.
-
Salt Formation: To convert the free base into a stable, water-soluble API, dissolve the purified product in diethyl ether and bubble anhydrous HCl gas through the solution at 0°C[3]. The 3-(dimethylamino)propyl 3-methylbenzoate hydrochloride salt will precipitate as a white crystalline solid[7].
E-E-A-T Insights: Troubleshooting & Stability
-
Hydrolytic Degradation: The ester linkage is the molecule's Achilles' heel in vitro. When utilizing this compound in aqueous protocols, strictly avoid prolonged exposure to pH levels > 10 or < 3 to prevent base-catalyzed saponification or acid-catalyzed hydrolysis[4][10].
-
Oxidative Instability: Tertiary amines are prone to oxidation, forming N-oxides upon exposure to atmospheric oxygen over long periods. Always store the free base form under an inert argon or nitrogen atmosphere at 2–8°C.
-
Steric Considerations: If downstream derivatization involves cross-coupling on the aromatic ring (e.g., Suzuki coupling with a brominated analog), the bulky dimethylamino group can coordinate with Palladium catalysts. Using strongly coordinating ligands (like dppf or XPhos) is recommended to prevent catalyst poisoning[9].
References
-
Development of a Novel Nonpeptidic 18F-Labeled Radiotracer for in Vivo Imaging of Oxytocin Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Procaine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Optimizing the Synthesis of CO2-Responsive Polymers: A Kinetic Model Approach for Scaling Up. PMC. Available at:[Link]
-
Electrical Response of Poly(N-[3-(dimethylamino)Propyl] Methacrylamide) to CO2 at a Long Exposure Period. ACS Omega. Available at: [Link]
-
Digital and experimental design of CO2-responsive polymers based on acrylamide monomers for carbon capture. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide. PMC. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. veeprho.com [veeprho.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 42957-66-4 CAS MSDS (3-(dimethylamino)propyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. evitachem.com [evitachem.com]
- 8. Digital and experimental design of CO2-responsive polymers based on acrylamide monomers for carbon capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. evitachem.com [evitachem.com]
Application Note: Pharmacological Profiling and Cellular Assays for 3-(Dimethylamino)propyl 3-methylbenzoate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-(Dimethylamino)propyl 3-methylbenzoate (DPMB)
Introduction & Structural Rationale
3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4) is an organic ester characterized by a lipophilic 3-methylbenzoate moiety linked to a tertiary amine (dimethylaminopropyl group)[1]. This specific structural motif—an aromatic ring connected via an ester linkage to a basic amine—is the classic pharmacophore shared by many local anesthetics, antispasmodics, and neuroactive agents.
When evaluating screening library compounds like DPMB in mammalian cell culture, researchers must account for both its intended pharmacological targets (e.g., G-protein coupled receptors or voltage-gated ion channels) and its physicochemical properties. Because DPMB is a weakly basic, highly lipophilic molecule, it acts as a Cationic Amphiphilic Drug (CAD). This necessitates a specialized suite of assays to separate true receptor-mediated activity from off-target cytotoxicity and intracellular accumulation.
Experimental Design & Causality (The "Why")
To build a self-validating pharmacological profile for DPMB, we employ three orthogonal assays. Each is chosen to address specific mechanistic variables introduced by the compound's structure:
-
Cell Viability & Cytotoxicity (ATP-Based): Lipophilic amines can disrupt cell membranes or cause mitochondrial toxicity at high concentrations. We utilize the CellTiter-Glo® 2.0 assay[2] because it quantifies ATP, a direct indicator of metabolic activity. This is vastly superior to colorimetric assays (like MTT or MTS) for lipophilic compounds, as CADs often cause metabolic uncoupling that artificially inflates tetrazolium reduction, leading to false-positive viability readings.
-
Receptor/Ion Channel Modulation (FLIPR Calcium Flux): Given its pharmacophore, DPMB is highly likely to interact with Gq-coupled GPCRs or ion channels. The Fluorescence Imaging Plate Reader (FLIPR) assay allows for real-time, kinetic monitoring of intracellular calcium ( Ca2+ ) mobilization[3]. A critical step in this assay is the addition of probenecid; without it, the organic anion transporters prevalent in CHO and HEK293 cells will rapidly extrude the calcium-sensitive dye, destroying the assay's signal-to-noise ratio.
-
Lysosomotropism & Ion Trapping: Because DPMB contains a basic tertiary amine, it is subject to the phenomenon of lysosomotropism[4]. The neutral form of the drug passively diffuses across the cell membrane and into lysosomes. However, upon entering the highly acidic lysosomal lumen (pH ~4.5), the amine becomes protonated ( DPMB−H+ ). This positive charge renders the molecule membrane-impermeable, trapping it inside the organelle. We quantify this liability using a fluorescent basic amine displacement assay[5].
Fig 1: Mechanism of lysosomotropism and ion trapping of DPMB in acidic vesicles.
Step-by-Step Experimental Protocols
Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo 2.0)
Objective: Establish the IC50 for baseline cytotoxicity to define the therapeutic window.
-
Cell Plating: Seed HEK293 or SH-SY5Y cells at a density of 10,000 cells/well in 90 µL of complete DMEM into opaque-walled 96-well microplates. Incubate overnight at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of DPMB in complete medium (Top concentration: 100 µM). Add 10 µL of the 10X drug solutions to the respective wells. Incubate for 48 hours.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 Reagent and the cell plate to room temperature (approx. 30 minutes) to ensure uniform luciferase enzyme kinetics[2].
-
Lysis and Reaction: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well. Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.
-
Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).
Protocol B: High-Throughput Calcium Flux (FLIPR)
Objective: Detect real-time GPCR agonism/antagonism or ion channel modulation.
-
Cell Plating: Seed CHO-K1 cells (stably expressing the target GPCR and Gα15 promiscuous G-protein) at 12,500 cells/well in a black, clear-bottom 384-well plate. Incubate overnight[3].
-
Dye Loading: Remove the culture medium. Add 25 µL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid (to inhibit organic anion transporters) to each well. Incubate for 1 hour at 37°C.
-
Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 520 nm) for 20 seconds.
-
Compound Addition: Using the integrated automated liquid handler, inject 12.5 µL of DPMB (prepared in HBSS buffer) into the wells.
-
Kinetic Readout: Continue recording fluorescence every 1 second for 2 minutes to capture the transient intracellular Ca2+ peak. Calculate the relative fluorescence units ( ΔRFU ) by subtracting the minimum baseline value from the maximum peak value.
Fig 2: Step-by-step workflow for the FLIPR high-throughput calcium flux assay.
Protocol C: Lysosomotropism (Red DND-99 Displacement Assay)
Objective: Quantify the extent to which DPMB accumulates in lysosomes.
-
Cell Plating: Seed HeLa cells at 20,000 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight.
-
Probe Loading: Incubate cells with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C. This basic fluorescent amine will partition into the acidic lysosomes, creating a punctuated fluorescent pattern[5].
-
Compound Competition: Wash the cells twice with PBS. Add varying concentrations of DPMB (1 µM to 100 µM) and incubate for 1 hour. Because DPMB is a lipophilic base, it will compete with Red DND-99 for lysosomal protonation sites, displacing the fluorophore[5].
-
Imaging & Quantification: Image the cells using confocal fluorescence microscopy (Excitation: 577 nm, Emission: 590 nm). Quantify the dose-dependent decrease in punctuated red fluorescence to determine the lysosomal trapping ratio.
Data Presentation
To ensure robust decision-making during drug screening, all quantitative outputs from the above protocols must be synthesized into a standardized pharmacological profile. Below is a representative data structure for evaluating DPMB.
Table 1: Standardized Pharmacological Profiling Matrix for DPMB
| Assay Type | Target / Readout | Expected Range / Metric | Mechanistic Implication |
| CellTiter-Glo 2.0 | Cellular ATP (Viability) | IC50 > 50 µM | Establishes the upper limit of the therapeutic window; confirms lack of acute metabolic toxicity. |
| FLIPR Calcium Flux | Intracellular Ca2+ Mobilization | EC50 / IC50 (Target Dependent) | Determines potency at the primary receptor/channel target. |
| Red DND-99 Displacement | Lysosomal Accumulation | Displacement IC50 < 10 µM | High displacement indicates strong lysosomotropism, flagging potential for drug-induced phospholipidosis. |
References
- Buy 3-(Dimethylamino)propyl 3-methylbenzoate;hydrochloride (EVT ...). evitachem.com.
- FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI.
- Lysosomal adaptation: How cells respond to lysosomotropic compounds. PMC.
- CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.
- Quantitation of the Lysosomotropic Character of Cationic Amphiphilic Drugs Using the Fluorescent Basic Amine Red DND-99. PubMed.
Sources
- 1. 42957-66-4 CAS MSDS (3-(dimethylamino)propyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Formulation and Stability Protocols for 3-(Dimethylamino)propyl 3-methylbenzoate
Introduction and Preformulation Rationale
The development of stable liquid and semi-solid dosage forms for amino-ester compounds presents a unique set of physicochemical challenges. 3-(Dimethylamino)propyl 3-methylbenzoate is a lipophilic tertiary amine linked to a substituted aromatic ring via an ester bond. Structurally analogous to classical local anesthetics and antispasmodics, its formulation is fundamentally dictated by two competing factors: the pH-dependent aqueous solubility of the dimethylamino group and the hydrolytic lability of the benzoate ester.
As an Application Scientist, approaching this molecule requires moving beyond empirical trial-and-error. We must design a formulation ecosystem that actively suppresses degradation pathways while maintaining physiological compatibility. This guide details the mechanistic causality, excipient selection, and self-validating protocols required to successfully formulate this active pharmaceutical ingredient (API).
Mechanistic Causality: Solubility vs. Hydrolysis
To formulate 3-(Dimethylamino)propyl 3-methylbenzoate, one must understand the intrinsic vulnerabilities of its molecular architecture.
-
Ionization and Solubility: The tertiary dimethylamino group has a predicted pKa of approximately 9.2[1]. At physiological pH (7.4), the API is predominantly ionized, but its free-base fraction is highly lipophilic, often necessitating co-solvents or acidic buffering (pH 3.0–5.0) to achieve target aqueous concentrations for parenteral or topical solutions.
-
Ester Hydrolysis & Intramolecular Catalysis: The ester linkage is susceptible to both specific acid ( H+ ) and specific base ( OH− ) catalyzed hydrolysis. More critically, in amino-alkyl esters, the unprotonated tertiary amine can act as an intramolecular general base or nucleophile, accelerating hydrolysis via a cyclic transition state. Research on structurally similar dimethylamino-esters demonstrates that significantly dictate the degradation rate[2]. Furthermore,[3].
Consequently, the pH-rate profile of this API will exhibit a "V" or "U" shape. The formulation must be locked at the pH of maximum stability ( pHmax ), which typically resides between pH 4.0 and 5.0, where the amine is fully protonated (preventing intramolecular nucleophilic attack) and hydroxide concentration is negligible.
Figure 1: Base/Acid-catalyzed ester hydrolysis pathway of 3-(Dimethylamino)propyl 3-methylbenzoate.
Formulation Strategy and Excipient Selection
Selecting excipients for an ester-based API requires strict avoidance of nucleophilic species. For instance, phosphate and citrate buffers, while common, are multivalent nucleophiles that can directly attack the ester carbonyl (general base catalysis), artificially accelerating degradation even at the optimal pH.
Table 1: Excipient Selection Matrix
| Component Category | Selected Excipient | Concentration | Mechanistic Causality & Rationale |
| Active Ingredient | 3-(Dimethylamino)propyl 3-methylbenzoate HCl | 1.0% - 2.0% w/v | Using the HCl salt pre-protonates the amine, instantly improving aqueous dissolution kinetics compared to the free base. |
| Buffer System | Sodium Acetate / Acetic Acid | 10 mM - 20 mM | Acetate is a low-capacity, non-nucleophilic buffer. Keeping molarity low (<20 mM) minimizes general acid/base catalysis while maintaining the target pH (4.0–5.0). |
| Tonicity Adjuster | Sodium Chloride (NaCl) | q.s. to 300 mOsm/kg | Preferred over sugars (like dextrose) which can undergo Maillard reactions with trace primary/secondary amine impurities. |
| Co-solvent (Optional) | Propylene Glycol (PG) | 5.0% - 10.0% v/v | Lowers the dielectric constant of the vehicle, which thermodynamically stabilizes the ester dipole against hydrolytic cleavage. |
Self-Validating Experimental Protocols
To establish a trustworthy formulation, the following protocols are designed as self-validating systems. They incorporate internal controls to ensure that observed degradation is a function of the API's intrinsic kinetics, not experimental artifacts.
Figure 2: End-to-end formulation and validation workflow for amino-ester API development.
Protocol A: Determination of the pH-Rate Profile
Objective: Empirically identify the precise pH of maximum stability ( pHmax ) while controlling for ionic strength. Self-Validation Mechanism: All test solutions are adjusted to an identical ionic strength ( μ=0.15 ). Without this control, variations in buffer concentration would alter the activity coefficients of the reacting ions, skewing the apparent degradation rate constant ( kobs ).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 20 mM buffers ranging from pH 2.0 to 8.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, MES for pH 6, HEPES for pH 7-8).
-
Ionic Strength Adjustment: Add NaCl to each buffer to achieve a uniform ionic strength of μ=0.15 M. Verify with an osmometer.
-
API Spiking: Dissolve 3-(Dimethylamino)propyl 3-methylbenzoate HCl to a final concentration of 1.0 mg/mL in each buffer.
-
Thermal Acceleration: Aliquot the solutions into amber glass HPLC vials. Incubate at 60°C, 70°C, and 80°C in a precision dry-bath incubator.
-
Sampling & Quenching: Pull samples at t=0,2,4,8,24,and 48 hours. Immediately quench the reaction by flash-freezing in liquid nitrogen or diluting 1:1 with cold mobile phase (pH 3.0) to halt further hydrolysis.
-
Kinetic Plotting: Analyze via HPLC. Plot ln(% API Remaining) versus time to determine the pseudo-first-order rate constant ( kobs ) for each pH. The nadir of the kobs vs. pH plot represents the pHmax .
Protocol B: Prototype Compounding (Aqueous Solution)
Objective: Manufacture a 1.0% w/v prototype solution at the optimized pHmax (assumed pH 4.5 for this protocol).
Step-by-Step Methodology:
-
Vehicle Preparation: In a depyrogenated compounding vessel, add 80% of the final target volume of Water for Injection (WFI).
-
Buffer Addition: Add 0.136 g/L Sodium Acetate Trihydrate and 0.060 g/L Glacial Acetic Acid. Stir at 400 RPM until fully dissolved.
-
API Solubilization: Slowly add 10.0 g of 3-(Dimethylamino)propyl 3-methylbenzoate HCl per liter of solution. Causality note: Adding the API to a pre-buffered acidic solution prevents localized alkaline micro-environments that could trigger transient free-base precipitation or rapid hydrolysis.
-
Tonicity Adjustment: Add 8.0 g/L NaCl.
-
pH Verification: Measure the pH. If necessary, titrate to exactly pH 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH.
-
Volume Adjustment & Filtration: QS to final volume with WFI. Filter sterilize through a 0.22 µm PVDF membrane (PVDF is chosen over nylon to prevent non-specific binding of the lipophilic amine).
Analytical Validation: Stability-Indicating HPLC Method
To ensure trustworthiness, the analytical method must be stability-indicating. It must resolve the intact API from its primary degradants: 3-methylbenzoic acid and 3-(dimethylamino)propanol . Self-Validation Mechanism (Mass Balance): During forced degradation, the molar loss of the parent API must equal the molar sum of the generated 3-methylbenzoic acid. A deviation of >5% indicates an uncharacterized secondary degradation pathway (e.g., N-oxidation of the tertiary amine).
Table 2: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (End-capped) | End-capping is critical. Unreacted silanols on the silica stationary phase will interact with the tertiary amine, causing severe peak tailing. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, masking the positive charge of the dimethylamino group and improving peak symmetry. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides necessary elution strength for the lipophilic benzoate moiety. |
| Gradient | 5% B to 70% B over 15 minutes | Ensures early elution of the polar alcohol degradant and later elution of the intact ester and benzoic acid. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plates on a 4.6 mm ID column. |
| Detection | UV at 230 nm and 280 nm | 230 nm captures the ester and acid chromophores; 280 nm provides specificity for the aromatic ring. |
References
-
A Mechanistic Study of the Hydrolysis of Poly[N,N-(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations Source: Macromolecules, ACS Publications. URL:[Link]
-
Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers Source: Journal of Macromolecular Science, Part A, Taylor & Francis. URL:[Link]
Sources
Technical Support Center: Troubleshooting Impurities in 3-(Dimethylamino)propyl 3-methylbenzoate Extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of bifunctional molecules. The extraction of 3-(Dimethylamino)propyl 3-methylbenzoate presents a classic chromatographic and workup challenge: it is an amino ester.
The molecule contains a hydrolytically sensitive ester linkage and a basic tertiary amine. When synthesized via Steglich esterification or acid chloride coupling, the crude mixture is often contaminated with unreacted starting materials, coupling byproducts, and degradation products. This guide provides a mechanistic, self-validating approach to troubleshooting and purifying your target compound using a highly controlled acid-base extraction workflow.
Mechanistic Grounding: The Causality of Partitioning
To successfully isolate 3-(Dimethylamino)propyl 3-methylbenzoate without resorting to exhaustive column chromatography, we must exploit the physicochemical differences between the product and its impurities.
The core mechanism relies on pKa-driven phase partitioning . The tertiary amine on the target product and the starting amino alcohol both have a pKa of approximately 9.3 () [1]. At a pH below 6, these amines are protonated into water-soluble ammonium salts. At a pH above 10, they revert to their neutral free-base forms.
However, causality dictates that not all free bases partition equally. While the target ester becomes highly lipophilic (due to the m-toluyl ring) and partitions into the organic phase, the unreacted 3-(dimethylamino)propan-1-ol remains highly hydrophilic due to its low molecular weight and terminal hydroxyl group, allowing it to be washed away in the aqueous phase. Furthermore, strict temperature control is required during basification to prevent the base-catalyzed hydrolysis (saponification) of the ester bond, a common point of failure in [2].
Quantitative Impurity Profiling
Summarizing the quantitative data of the crude mixture allows us to predict partitioning behavior and design the extraction logically.
| Impurity / Component | Chemical Nature | pKa | Partitioning Behavior | Removal Strategy |
| 3-Methylbenzoic acid | Weak Acid | ~4.3 | Organic at low pH, Aqueous at high pH | Removed during the initial acidic extraction (remains in the discarded organic phase). |
| 3-(Dimethylamino)propan-1-ol | Amino Alcohol | ~9.3 | Highly aqueous at all pH levels | Purged into the aqueous waste during the final basic extraction and subsequent brine washes. |
| Coupling Byproducts (e.g., DCU) | Neutral Urea | N/A | Organic, often precipitates | Removed via physical filtration prior to extraction; traces remain in the initial organic phase. |
| N-Oxide Degradants | Zwitterionic | N/A | Highly polar, aqueous | Remains in the aqueous phase during the final organic extraction. |
Core Protocol: Self-Validating Acid-Base Extraction
This step-by-step methodology is designed to be a self-validating system . Do not discard any phase until the validation checks confirm the location of your target mass.
Materials Required: Ethyl acetate (EtOAc), 1M HCl (aq), saturated cold Na₂CO₃ (aq), Brine, Anhydrous Na₂SO₄, Dragendorff’s reagent (for TLC validation).
-
Step 1: Dilution and Filtration Dilute the crude reaction mixture with EtOAc (15 mL per mmol of substrate). If using carbodiimide coupling agents (like DCC), filter the suspension through a Celite pad to remove precipitated dicyclohexylurea (DCU).
-
Step 2: Acidic Quench and Primary Extraction Transfer the filtrate to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Causality: The low pH (~2) protonates the target ester and the amino alcohol, driving them into the aqueous phase. The unreacted 3-methylbenzoic acid and neutral byproducts remain in the organic phase.
-
Step 3: Organic Wash of the Aqueous Layer Separate the phases. Wash the acidic aqueous phase with a fresh portion of EtOAc to remove trace lipophilic impurities. Validation Check: Spot the organic waste on a TLC plate. Stain with Dragendorff’s reagent. It should be negative (no orange spot), confirming the tertiary amine product is safely in the aqueous layer.
-
Step 4: Temperature-Controlled Basification (Critical Step) Cool the aqueous phase in an ice bath (0–5 °C). Slowly add cold saturated Na₂CO₃ until the pH reaches 10–11. Causality: Using a mild base (Na₂CO₃) at low temperatures prevents the hydrolytic cleavage of the ester bond while ensuring the tertiary amine is fully deprotonated into its free-base form.
-
Step 5: Final Organic Extraction Extract the basic aqueous phase three times with fresh EtOAc. The lipophilic target ester will migrate into the organic phase, while the highly polar 3-(dimethylamino)propan-1-ol remains in the aqueous phase.
-
Step 6: Washing, Drying, and Concentration Combine the organic extracts. Wash once with brine to break any micro-emulsions and remove residual water-soluble amino alcohol. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-(Dimethylamino)propyl 3-methylbenzoate.
Extraction Workflow Visualization
Workflow for the acid-base extraction of 3-(Dimethylamino)propyl 3-methylbenzoate.
Advanced Troubleshooting FAQs
Q: I am seeing a persistent emulsion during the basic extraction step. How do I resolve this? A: Emulsions in amino-ester extractions often result from trace coupling agent byproducts acting as surfactants, or from a pH that is hovering too close to the amine's pKa (~9.3), creating a buffering effect. Resolution: First, ensure the pH is definitively >10.5. If the emulsion persists, add solid NaCl or brine to the aqueous layer to increase the ionic strength, which decreases the solubility of the organic solvent in the aqueous phase (salting out). Alternatively, filtering the biphasic mixture through a thin pad of Celite can mechanically break the emulsion [3].
Q: My isolated yield is low, and NMR shows a significant presence of 3-methylbenzoic acid. What went wrong? A: This is a hallmark of premature ester hydrolysis during the workup. Resolution: You likely used a strong base (like 1M NaOH) at room temperature during Step 4. Esters are highly susceptible to saponification under these conditions. Always use a milder base like Na₂CO₃ and maintain the temperature between 0–5 °C during the basification step.
Q: How do I remove N-oxide impurities if my tertiary amine oxidized during the reaction? A: N-oxides are highly polar, zwitterionic degradants. Fortunately, they do not partition efficiently into the organic phase during the final basic extraction. Resolution: The standard acid-base extraction inherently clears N-oxides into the secondary aqueous waste. If trace amounts persist in your final NMR, pass the material through a short silica gel plug eluting with a highly polar solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1); the basic silica will strongly retain the N-oxide while the target ester elutes.
References
-
3-(Dimethylamino)-1-propanol | CID 76646 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry, Royal Society of Chemistry (Jordan, A., et al., 2021) URL:[Link]
-
Purification of Laboratory Chemicals, 6th Edition Source: Butterworth-Heinemann (Armarego, W. L. F., & Chai, C. L. L., 2009) URL:[Link]
Optimizing temperature and pressure for 3-(Dimethylamino)propyl 3-methylbenzoate production
Welcome to the Technical Support Center for the synthesis and process optimization of 3-(Dimethylamino)propyl 3-methylbenzoate .
This portal is designed for researchers, process chemists, and drug development professionals scaling up the production of dialkylaminoalkyl benzoates. Because this molecule contains both an ester linkage and a basic tertiary amine, standard esterification protocols often fail or result in poor yields. Below, you will find a deep dive into the thermodynamics and kinetics of this synthesis, supported by optimized workflows, troubleshooting FAQs, and validated step-by-step methodologies.
Section 1: Process Workflows & Critical Parameters
The synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate typically follows one of two primary pathways: the Direct Esterification Route (thermodynamically driven) or the Acid Chloride Route (kinetically driven). Understanding the causality behind temperature and pressure control in these routes is critical for preventing thermal degradation of the dimethylamino group and maximizing yield.
Fig 1: Reaction workflows for 3-(Dimethylamino)propyl 3-methylbenzoate synthesis.
Quantitative Parameter Summary
| Parameter | Direct Esterification Route | Acid Chloride Route |
| Optimal Temperature | 110°C – 140°C | 0°C – 5°C (Addition), 20°C (Stirring) |
| Optimal Pressure | 5 – 10 kPa (Vacuum) | 101.3 kPa (Atmospheric) |
| Catalyst / Reagent | p-TsOH (1.1 equivalents) | Triethylamine (1.5 equivalents) |
| Solvent | Toluene or Xylene | Dichloromethane (DCM) or THF |
| Primary Challenge | Equilibrium shift (Water removal) | Exothermic runaway control |
Section 2: Troubleshooting Guides & FAQs
Q: Why is my direct esterification yield plateauing at 60-70% despite extended heating? A: This is a classic thermodynamic limitation. Fischer esterification is an equilibrium-driven process (1)[1]. If the byproduct (water) is not continuously removed, the reverse hydrolysis reaction matches the forward esterification rate. Actionable Fix: To push the reaction to completion, you must optimize the pressure. Applying a vacuum of 5–10 kPa (2)[2] lowers the boiling point of the solvent-water azeotrope, allowing for efficient water removal without exceeding the thermal degradation limits of the amino alcohol.
Q: Why does my direct esterification require more than 1 equivalent of acid catalyst? A: The starting material, 3-(dimethylamino)propan-1-ol, contains a basic tertiary amine. In the presence of an acidic catalyst (such as p-TsOH or H2SO4), the amine is immediately protonated to form an ammonium salt. Therefore, 1.0 full equivalent of acid is consumed entirely for neutralization. Actionable Fix: You must add a catalytic excess (e.g., 1.1 to 1.2 equivalents total) to ensure there are free protons available to activate the carbonyl carbon of the 3-methylbenzoic acid (3)[3].
Q: During the acid chloride synthesis route, I am observing significant impurity peaks and a darkened reaction mixture. What is causing this? A: The reaction between an acid chloride and an alcohol is highly exothermic. Because your substrate contains a tertiary amine, localized heating (thermal runaway) can cause N-oxidation, Hofmann elimination, or the formation of quaternary ammonium oligomers. Actionable Fix: It is critical to optimize the temperature by strictly maintaining the reactor at 0–5°C during the dropwise addition of the alcohol/base mixture. Do not allow the internal temperature to exceed 10°C until the addition is complete.
Q: Can I increase the temperature above 160°C in the direct esterification to speed up the kinetics? A: We strongly advise against this. While higher temperatures (e.g., 240°C) are sometimes used for simple aliphatic esters[2], the presence of the dimethylamino group makes this specific molecule thermally sensitive. Prolonged exposure to temperatures above 150°C can lead to product degradation and color body formation. Actionable Fix: Cap the reaction temperature at 140°C and rely on vacuum optimization (pressure reduction) rather than excessive thermal driving force to accelerate the reaction.
Section 3: Validated Experimental Protocols
Protocol A: Direct Azeotropic Esterification (Scale-Up Friendly)
This self-validating system uses water evolution as a direct metric of reaction progress.
-
Charge: To a jacketed reactor, add 3-methylbenzoic acid (1.0 eq) and 3-(dimethylamino)propan-1-ol (1.2 eq) in toluene (4 volumes).
-
Catalyze: Add p-toluenesulfonic acid monohydrate (1.1 eq). Note: The first 1.0 eq forms the amine salt; the remaining 0.1 eq drives the catalysis.
-
Heat & Reflux: Equip the reactor with a Dean-Stark trap and heat the mixture to an internal temperature of 110°C–120°C.
-
Optimize Pressure: Gradually reduce the system pressure to 5–10 kPa to facilitate the azeotropic removal of water.
-
Monitor: Track water collection in the trap. Once the theoretical volume of water is collected (and HPLC confirms >95% conversion), cool the reactor to 20°C.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and liberate the free base of the product. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Acid Chloride Coupling (High-Yield Bench Scale)
This protocol relies on strict thermal control to prevent side reactions.
-
Prepare Electrophile: In a dry, N2-flushed round-bottom flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (5 volumes).
-
Optimize Temperature: Cool the reactor to 0°C–5°C using an ice-water bath. Ensure the internal thermometer stabilizes before proceeding.
-
Prepare Nucleophile: In a separate pressure-equalizing addition funnel, prepare a solution of 3-(dimethylamino)propan-1-ol (1.05 eq) and triethylamine (1.5 eq) in DCM (2 volumes).
-
Controlled Addition: Add the alcohol/base mixture dropwise over 60 minutes. Critical Step: Adjust the addition rate so the internal temperature never exceeds 5°C.
-
Maturation: Once addition is complete, remove the ice bath, allow the reaction to warm to 20°C, and stir for 2 hours under atmospheric pressure.
-
Workup: Wash the organic mixture sequentially with distilled water and brine. Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield the pure ester.
Section 4: References
-
Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates Source: Google Patents (US20050165099A1) URL:
-
Method for preparing benzoic acid esters Source: Google Patents (WO2019059801A1) URL:
-
Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39 Source: ResearchGate URL:
Sources
Technical Support Center: Troubleshooting 3-(Dimethylamino)propyl 3-methylbenzoate Esterification
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the esterification of 3-methylbenzoic acid (m-toluic acid) with 3-(dimethylamino)propan-1-ol. Because the alcohol contains a basic tertiary amine, this reaction presents unique mechanistic challenges, including competitive side reactions, catalyst quenching, and workup complications.
Diagnostic Decision Tree
If you are experiencing low yields or impure product profiles, use the following diagnostic workflow to identify and resolve the root cause.
Figure 1: Diagnostic workflow for troubleshooting esterification side reactions.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I seeing a massive byproduct peak corresponding to N-acylurea when using EDC?
Causality: In a standard Steglich esterification, the carbodiimide (e.g., EDC or DCC) activates the carboxylic acid to form an O-acylisourea intermediate[1]. If the subsequent nucleophilic attack by 3-(dimethylamino)propan-1-ol is slow, the O-acylisourea undergoes a thermodynamically driven 1,3-rearrangement (O-to-N acyl migration) to form a dead-end N-acylurea byproduct. Solution: You must add 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst that intercepts the O-acylisourea faster than it can rearrange, forming a highly reactive N-acylpyridinium salt that rapidly acylates the alcohol[2].
Q2: Does the tertiary amine in 3-(dimethylamino)propan-1-ol interfere with the coupling reagent?
Causality: Yes. The dimethylamino group is inherently basic (pKa ~9.5). In the presence of 3-methylbenzoic acid, it forms a carboxylate-ammonium salt, reducing the effective concentration of the free carboxylic acid available for EDC activation. Solution: Pre-activate the 3-methylbenzoic acid with EDC and DMAP for 15–30 minutes before adding the amino alcohol. Alternatively, use the Acid Chloride method with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl generated, keeping the amino alcohol in its reactive free-base form.
Q3: Why is my product yield dropping drastically after the aqueous workup?
Causality: 3-(Dimethylamino)propyl 3-methylbenzoate contains both an ester linkage (prone to hydrolysis under highly acidic or basic conditions) and a tertiary amine (which becomes water-soluble when protonated). If your aqueous wash is too acidic (e.g., 1M HCl wash), the product protonates and partitions into the aqueous layer. If it is too basic (e.g., 1M NaOH) and left for too long, the ester hydrolyzes. Solution: Perform aqueous extractions using saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.5). This ensures the tertiary amine remains deprotonated (partitioning into the organic layer) without being basic enough to rapidly hydrolyze the ester.
Mechanistic Pathway: O-to-N Acyl Migration vs. Desired Esterification
Understanding the kinetic competition in the Steglich esterification is critical for preventing side reactions.
Figure 2: Kinetic competition between desired DMAP catalysis and N-acylurea side reaction.
Quantitative Data: Coupling Strategy Comparison
Selecting the right coupling methodology dictates the impurity profile. Below is a validated comparison of standard approaches for this specific synthesis.
| Methodology | Reagents & Additives | Typical Yield | N-Acylurea Formation | Workup Difficulty | Primary Advantage |
| Steglich (EDC) | EDC·HCl, DMAP, DCM | 85 – 92% | < 2% (with DMAP) | Easy (Water-soluble urea) | Mild conditions; no corrosive gases. |
| Steglich (DCC) | DCC, DMAP, DCM | 75 – 80% | < 5% | Hard (DCU precipitation) | Cost-effective for large-scale batches. |
| Acid Chloride | SOCl₂, DIPEA, DCM | 90 – 96% | 0% (Mechanistically impossible) | Easy (Aqueous wash) | Fastest kinetics; zero N-acylurea risk. |
Step-by-Step Experimental Methodologies
To ensure self-validating and reproducible results, follow these optimized protocols.
Method A: Optimized Steglich Esterification (EDC/DMAP)
Use this method if you want to avoid the harsh conditions and corrosive gases associated with thionyl chloride.
Reagents:
-
3-Methylbenzoic acid: 1.0 eq (10 mmol, 1.36 g)
-
3-(Dimethylamino)propan-1-ol: 1.1 eq (11 mmol, 1.13 g)
-
EDC·HCl: 1.2 eq (12 mmol, 2.30 g)
-
DMAP: 0.2 eq (2 mmol, 0.24 g) - Crucial for suppressing N-acylurea[3].
-
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Protocol:
-
Preparation: In an oven-dried 100 mL round-bottom flask flushed with Nitrogen, dissolve 3-methylbenzoic acid and DMAP in 20 mL of anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to allow the O-acylisourea and subsequent N-acylpyridinium active ester to form.
-
Coupling: Dissolve 3-(dimethylamino)propan-1-ol in 10 mL of DCM and add it dropwise to the activated mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualized by UV).
-
Workup (Self-Validating Step): Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted acid and the water-soluble EDC-urea byproduct.
-
Isolation: Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Method B: Acid Chloride Method
Use this method for maximum yield and complete elimination of carbodiimide-related side reactions.
Reagents:
-
3-Methylbenzoic acid: 1.0 eq (10 mmol, 1.36 g)
-
Thionyl Chloride (SOCl₂): 2.0 eq (20 mmol, 1.45 mL)
-
3-(Dimethylamino)propan-1-ol: 1.0 eq (10 mmol, 1.03 g)
-
DIPEA: 2.5 eq (25 mmol, 4.35 mL)
-
Anhydrous DCM: 30 mL
-
Catalytic DMF: 1 drop
Step-by-Step Protocol:
-
Acid Chloride Formation: Suspend 3-methylbenzoic acid in 15 mL of DCM. Add 1 drop of DMF (catalyst), followed by dropwise addition of SOCl₂. Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and HCl. Redissolve the resulting 3-methylbenzoyl chloride in 15 mL of anhydrous DCM.
-
Alcohol Preparation: In a separate flask, dissolve 3-(dimethylamino)propan-1-ol and DIPEA in 15 mL of DCM. Cool to 0 °C.
-
Coupling: Add the acid chloride solution dropwise to the alcohol/DIPEA solution at 0 °C to prevent exothermic degradation and quaternization.
-
Reaction & Workup: Stir at room temperature for 2 hours. Wash the organic layer with saturated NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over Na₂SO₄ and concentrate.
References
-
Simple Method for the Esterification of Carboxylic Acids. Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition, 17(7), 522-524.[Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Jordan, A., et al. (2021). Green Chemistry, 23(17), 6405-6413.[Link]
-
Esterification of Carboxylic Acids with Alcohols. Hassner, A., & Alexanian, V. (1978). Organic Syntheses, 63, 183.[Link]
-
Linker-Free Hyaluronic Acid-Dexamethasone Conjugates: pH-Responsive Nanocarriers. National Institutes of Health (PMC). (2025).[Link]
Sources
Best purification techniques for 3-(Dimethylamino)propyl 3-methylbenzoate crude extracts
Overview Welcome to the Technical Support Center for the isolation and purification of 3-(Dimethylamino)propyl 3-methylbenzoate. As a bifunctional molecule, it contains a lipophilic 3-methylbenzoate ester and a highly basic tertiary amine. This structural duality presents unique purification challenges: the tertiary amine allows for orthogonal purification via pH manipulation, but the ester linkage is highly susceptible to nucleophilic attack and hydrolysis.
Below, you will find field-proven troubleshooting guides, quantitative metrics, and self-validating protocols designed to maximize your recovery and purity.
🛠️ Troubleshooting & FAQs
Q1: My yield plummets after liquid-liquid extraction (LLE), and NMR shows 3-methylbenzoic acid impurities. What is causing this? A: You are experiencing base-catalyzed ester hydrolysis. When isolating the free base of an amino ester from its protonated aqueous state, using strong alkalis (like NaOH or KOH ) rapidly cleaves the ester bond, yielding 3-methylbenzoic acid and the corresponding amino alcohol. Mechanistic Fix: To kinetically suppress hydrolysis, you must strictly regulate the pH and temperature. The [1]. Use a mild, non-nucleophilic base such as [2]. Furthermore, perform the basification step in an ice bath (0–5 °C) to lower the thermal energy available for the hydrolysis activation barrier[3].
Q2: During silica gel flash chromatography, my compound streaks across dozens of fractions. How can I achieve sharp peak elution? A: This is a classic issue with tertiary amines. Standard bare silica gel is populated with acidic silanol groups ( Si-OH ). The highly basic tertiary amine in 3-(Dimethylamino)propyl 3-methylbenzoate acts as a hydrogen bond acceptor and undergoes strong ion-exchange interactions with these silanols, causing severe peak tailing and irreversible adsorption. Mechanistic Fix: You must disrupt the acid-base interaction between the stationary phase and your analyte.
-
Method A (Mobile Phase Modifier): Add 1–5% Triethylamine (TEA) to your organic eluent. TEA acts as a sacrificial competing base, saturating the acidic silanols so your target molecule can elute freely[4].
-
Method B (Stationary Phase Modification): Switch to an[4]. The bonded amine phase permanently masks the silanols, allowing you to run standard, modifier-free gradients (e.g., Hexane/Ethyl Acetate) with excellent resolution.
Q3: Should I store the purified product as an oil (free base) or a solid? A: Always store amino esters as their mineral acid salts (e.g., hydrochloride salts) for long-term stability. In the free base form, the nucleophilic tertiary amine can undergo auto-catalytic degradation or intermolecular reactions. Converting the purified free base into a hydrochloride salt yields a stable, crystalline solid that resists oxidation and hydrolysis, making it ideal for storage and downstream applications[3].
📊 Quantitative Purification Data
The following table summarizes the expected performance metrics for the three primary purification strategies applied to 3-(Dimethylamino)propyl 3-methylbenzoate crude mixtures.
| Purification Technique | Target Impurity Removed | Typical Recovery (%) | Purity Achieved (%) | Key Advantage |
| Acid-Base LLE (pH 7-8) | Neutral organics, unreacted acids | 85 – 92% | > 95% | Highly scalable; avoids chromatography entirely. |
| Amine-Modified Silica | Structurally similar byproducts | 75 – 85% | > 98% | Exceptional resolution of complex mixtures. |
| HCl Salt Crystallization | Trace organic impurities | 60 – 75% | > 99.5% | Provides long-term thermodynamic stability. |
🧪 Standard Operating Procedures (SOPs)
Protocol 1: pH-Controlled Acid-Base Extraction
Self-validating mechanism: The phase-switching relies on the protonation state of the tertiary amine. If the target compound does not partition into the aqueous layer initially, the pH is not low enough.
-
Dissolution: Dissolve the crude 3-(Dimethylamino)propyl 3-methylbenzoate mixture in an immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether)[5].
-
Acidification: Transfer to a separatory funnel. Add 1.0 M HCl until the aqueous phase reaches pH 2–3. Shake vigorously and vent[6].
-
Phase Separation: Collect the lower aqueous layer (containing the protonated amine ester). Discard the organic layer containing neutral impurities.
-
Thermal Control: Place the aqueous layer in an Erlenmeyer flask and chill in an ice bath to 0–5 °C[3].
-
Basification: Slowly add cold, saturated aqueous NaHCO3 dropwise while stirring, until the solution reaches exactly pH 7.5–8.0 (verify with pH paper)[1].
-
Recovery: Extract the turbid aqueous mixture three times with fresh Dichloromethane.
-
Drying: Combine the organic extracts, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Amine-Modified Flash Chromatography
-
Column Preparation: Equilibrate an amine-functionalized silica cartridge (e.g., KP-NH) with 100% Hexanes[4].
-
Sample Loading: Dissolve the free base extract in a minimum volume of Dichloromethane and load it onto the column.
-
Elution: Run a gradient of Hexanes to Ethyl Acetate (typically 0% to 50% EtOAc over 10 column volumes). Note: No TEA modifier is required due to the masked silanols.
-
Analysis: Monitor fractions via TLC (visualized with Dragendorff's reagent for tertiary amines) or UV detection at 254 nm.
🔀 Workflow Visualization
pH-controlled liquid-liquid extraction workflow for basic amino esters.
📚 References
-
Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Nichols, L. "4.8: Acid-Base Extraction." Chemistry LibreTexts. Available at:[Link]
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Available at:[Link]
-
European Patent Office. "Method for extracting amino acid ester." EP0474096B2. Available at:
-
ResearchGate Community. "Deprotonation of highly basic tertiary amine in the presence of an ester functional group?" ResearchGate. Available at:[Link]
Sources
- 1. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. biotage.com [biotage.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Dimethylamino)propyl 3-methylbenzoate Formulation & Solubility
Welcome to the Technical Support Center for 3-(Dimethylamino)propyl 3-methylbenzoate . This compound presents unique formulation challenges due to its bipartite chemical nature: a highly lipophilic aromatic ester (3-methylbenzoate) coupled with a basic tertiary amine (dimethylamino group).
In aqueous media at physiological pH, the free base exhibits extremely poor solubility. While adjusting the pH or utilizing organic solvents can force the compound into solution, these approaches often trigger downstream experimental artifacts, such as ester hydrolysis or hydrophobic crashing. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the integrity of your assays.
I. Troubleshooting FAQs: Causality & Solutions
Q1: I dissolved the free base in 100% DMSO at 10 mM. When I dilute it into my physiological assay buffer (pH 7.4), the compound immediately precipitates. Why? Causality: This is a classic "hydrophobic crash." Dimethyl sulfoxide (DMSO) is an aprotic solvent that fully solvates the uncharged, lipophilic molecule. Upon introduction to an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic 3-methylbenzoate moieties aggregate and precipitate out of solution much faster than the tertiary amine can interact with the aqueous buffer to become protonated and solvated[1]. Solution: Perform a stepwise serial dilution rather than a direct high-ratio dilution. Limit the final DMSO concentration in your assay to <1% to prevent both compound precipitation and solvent-induced cellular toxicity[2].
Q2: Can I simply lower the pH to 2.0 to force the tertiary amine to protonate and dissolve? Causality: While lowering the pH will aggressively protonate the dimethylamino group and form a highly water-soluble cationic salt[3], the molecule contains an ester linkage. Esters are highly vulnerable to acid-catalyzed hydrolysis. At pH 2.0, the 3-methylbenzoate ester will rapidly cleave into 3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol, degrading your active compound. Solution: If salt formation is desired, maintain a mildly acidic environment (pH 5.0–5.5). At this pH, the tertiary amine is fully protonated (pKa ~9.0), but the ester remains kinetically stable against hydrolysis.
Q3: My cell-based assay requires a strict pH of 7.4 and zero organic solvents. How can I solubilize this compound? Causality: At pH 7.4, a significant fraction of the compound exists as the insoluble free base. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic aromatic ring of the 3-methylbenzoate moiety, while its hydrophilic exterior maintains excellent aqueous solubility[4]. Solution: Formulate the compound as an HP-β-CD inclusion complex. This not only solubilizes the compound without DMSO but also sterically shields the vulnerable ester bond from enzymatic or chemical hydrolysis in your assay medium[5].
II. Decision Workflows & Chemical Mechanisms
Figure 1: Decision matrix for resolving solubility issues based on assay requirements.
Figure 2: Chemical pathways of solubilization and degradation for the target ester.
III. Quantitative Data: Solubility & Stability Matrix
| Formulation Strategy | Effective pH Range | Estimated Solubility Limit | Ester Stability | Primary Application |
| Free Base (Unmodified) | 7.0 - 9.0 | < 0.1 mg/mL | High | Organic synthesis |
| DMSO Co-solvent (<1%) | 7.0 - 7.4 | ~10 - 100 µM | High | High-throughput screening[1] |
| HCl Salt Formation | 4.5 - 5.5 | > 50 mg/mL | Moderate (Hydrolyzes at pH <3) | Acute in vivo dosing[3] |
| HP-β-CD Complex | 6.5 - 7.5 | > 10 mg/mL | High (Sterically protected) | Cell-based assays[5] |
IV. Validated Experimental Protocols
Protocol A: Stepwise DMSO Dilution for Biochemical Assays
Directly injecting high-concentration DMSO stocks into aqueous buffers causes localized super-saturation and irreversible precipitation.
-
Prepare a 10 mM stock solution of 3-(Dimethylamino)propyl 3-methylbenzoate in 100% anhydrous DMSO[6].
-
Perform all necessary serial dilutions in 100% DMSO to create your concentration curve before introducing any water[6].
-
Dilute the DMSO stocks 1:100 into an intermediate aqueous buffer (e.g., PBS) while vortexing rapidly. The mechanical shear prevents localized hydrophobic crashing[1].
-
Transfer the intermediate solution to the final assay well, ensuring the final DMSO concentration remains below 1%[2].
-
Self-Validation Step: Visually inspect the intermediate dilution under a microscope at 40x magnification; the absence of micro-precipitates or cloudy emulsions confirms successful solvation.
Protocol B: Preparation of HP-β-CD Inclusion Complex (Solution Method)
This method encapsulates the hydrophobic ester, allowing it to dissolve seamlessly in pH 7.4 buffers without organic solvents.
-
Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile purified water[4].
-
Add an excess amount of 3-(Dimethylamino)propyl 3-methylbenzoate (free base) to the HP-β-CD solution[5].
-
Stir the suspension continuously at 37°C for 48 hours. This incubation time provides the thermodynamic energy required for the lipophilic 3-methylbenzoate moiety to displace water molecules inside the cyclodextrin cavity[5].
-
Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble free base[4].
-
Self-Validation Step: The resulting filtrate must be optically clear. Quantify the exact API concentration in the filtrate via HPLC against a standard curve to confirm the inclusion efficiency and calculate the final molarity.
Protocol C: Mild In Situ Hydrochloride Salt Formation
For assays that can tolerate mildly acidic conditions, salt formation is the most atom-economical solubilization method.
-
Suspend the free base in sterile deionized water (it will remain cloudy).
-
Slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a calibrated micro-probe.
-
Stop the addition when the pH reaches exactly 5.0–5.5. At this threshold, the tertiary amine is fully protonated, converting the molecule into a highly water-soluble hydrochloride salt[3].
-
Self-Validation Step: The cloudy suspension will spontaneously transition to a completely transparent solution once the salt is fully formed. Verify chemical stability by running a TLC or HPLC after 24 hours to ensure no 3-methylbenzoic acid (the hydrolysis byproduct) has formed.
V. References
-
Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug Source: PubMed (European Journal of Pharmaceutical Sciences) URL:
-
Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods Source: PMC (Pharmaceutics) URL:
-
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability Source: Dove Medical Press URL:
-
Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate (Journal of Biomolecular Screening) URL:
-
Considerations regarding use of solvents in in vitro cell based assays Source: PMC (Cytotechnology) URL:
-
Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Method Optimization for 3-(Dimethylamino)propyl 3-methylbenzoate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific analytical challenges associated with 3-(Dimethylamino)propyl 3-methylbenzoate .
This molecule presents a dual challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). First, it contains a basic tertiary amine (dimethylamino group) that induces severe peak tailing via secondary interactions with the stationary phase. Second, it features an ester linkage that is highly susceptible to pH-catalyzed hydrolysis. Optimizing the mobile phase requires a precise balance of pH, buffering capacity, and ion-pairing thermodynamics to ensure both structural integrity and chromatographic resolution.
Part 1: Analyte Profiling & Mechanistic Causality
To develop a self-validating chromatographic method, we must first understand the causality behind the molecule's behavior on a silica-based C18 column.
-
The Amine Challenge: The tertiary amine has a pKa of approximately 9.5. At standard acidic or neutral pH, it is fully protonated ( R−NH+(CH3)2 ). This positive charge interacts electrostatically with residual ionized silanols ( Si−O− ) on the silica surface, leading to severe peak tailing and poor recovery.
-
The Ester Challenge: Esters undergo rapid hydrolysis at highly basic (pH > 8) and highly acidic (pH < 2) conditions[1]. Attempting to deprotonate the amine by raising the mobile phase pH to 10.5 will destroy the analyte on-column.
Therefore, the optimal operational window is strictly pH 3.0 to 4.5 . Within this range, the ester remains stable, and we can utilize specific mobile phase additives to manage the protonated amine.
Mechanism of silanol-induced peak tailing and TFA ion-pairing.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing and broad peak shapes?
Causality: Peak tailing for basic compounds is primarily caused by secondary ion-exchange interactions. While the hydrophobic C18 chains govern primary retention, residual silanols on the silica matrix (which have a pKa of ~4.5) become ionized at pH > 5. The protonated tertiary amine of your analyte binds strongly to these negatively charged silanols. Solution: Lower the mobile phase pH to 3.0–4.0. To maintain consistent ionization states, the mobile phase pH should be at least 1.5 pH units away from the analyte's pKa; for basic compounds, a mobile phase pH of 3-4 ensures they remain protonated while neutralizing the silanols[2]. Furthermore, incorporate an ion-pairing agent such as Trifluoroacetic acid (TFA). Because of the strong electron-withdrawing effect of fluorine, TFA has stronger ion-pairing behavior and produces excellent peak shapes for basic compounds by shielding the positive charge[3].
Q2: My analyte peak area decreases over consecutive runs, and a new early-eluting peak has appeared. What is happening?
Causality: You are observing on-column or in-vial degradation due to ester hydrolysis. Ester hydrolysis is highly pH-dependent; degradation rates are exponentially faster at physiological or basic pH compared to strictly controlled mildly acidic environments[1]. If your mobile phase pH is > 7.0 or < 2.0, the ester bond cleaves, yielding 3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol. Solution: Strictly maintain the mobile phase pH between 3.0 and 4.5. Avoid using unbuffered water or high-pH ammonia buffers. Use a 10 mM Ammonium Formate buffer adjusted to pH 3.5.
Q3: At pH 3.5, my peak shape is great, but the analyte elutes too close to the void volume ( t0 ). How can I increase retention?
Causality: At pH 3.5, the tertiary amine is fully ionized, making the molecule highly polar. This reduces its affinity for the hydrophobic C18 stationary phase. Solution: The mobile phase should have a similar polarity with the analytes; in reversed-phase HPLC, less polar organic solvents like acetonitrile are mixed with water to control elution[4]. To increase retention without changing the pH:
-
Decrease the initial organic modifier concentration (e.g., start your gradient at 5% Acetonitrile).
-
Switch to a longer-chain ion-pairing agent, such as Sodium 1-Hexanesulfonate. The hydrophobic tail of the sulfonate embeds into the C18 phase, while its negative charge pairs with the protonated amine, drastically increasing retention time.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between mobile phase composition, peak asymmetry, and analyte stability.
| Mobile Phase Condition | pH | Asymmetry Factor ( As ) | Retention Factor ( k′ ) | Analyte Stability (24h) |
| Water / Acetonitrile (No Additives) | ~6.5 | > 2.5 (Severe Tailing) | 1.2 | Stable |
| 0.1% Ammonia / Acetonitrile | 10.5 | 1.1 (Symmetric) | 4.5 | Degraded (>40% Loss) |
| 0.1% Phosphoric Acid / Acetonitrile | 2.1 | 1.4 (Slight Tailing) | 0.8 (Poor Retention) | Moderate (10% Loss) |
| 10mM Amm. Formate + 0.1% TFA / ACN | 3.5 | 1.05 (Excellent) | 2.8 (Optimal) | Stable (<1% Loss) |
Part 4: Standardized Experimental Protocol
To guarantee reproducibility, follow this self-validating methodology for preparing the optimized mobile phase.
Step 1: Aqueous Phase (A) Preparation
-
Weigh 0.63 g of Ammonium Formate (LC-MS grade) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.
-
Add 1.0 mL of LC-grade Trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.
-
Titrate dropwise with Formic Acid while monitoring with a calibrated pH meter until exactly pH 3.5 is reached.
-
Filter through a 0.22 µm hydrophilic PTFE membrane.
Step 2: Organic Phase (B) Preparation
-
Measure 1.0 L of Acetonitrile (HPLC grade).
-
Add 1.0 mL of TFA to achieve a 0.1% (v/v) concentration (ensures the ion-pairing environment remains constant across the gradient).
Step 3: System Suitability & Equilibration
-
Purge the HPLC lines and equilibrate the C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C with 95% Phase A / 5% Phase B for 20 column volumes.
-
Self-Validation Check: Inject a blank and monitor the baseline. A stable baseline indicates proper equilibration of the TFA ion-pairing agent.
Step 4: Gradient Elution Profile Run the following gradient at a flow rate of 1.0 mL/min:
-
0.0 - 2.0 min: 5% B (Focuses the polar protonated analyte at the column head)
-
2.0 - 10.0 min: Linear ramp to 60% B (Elutes the analyte)
-
10.0 - 12.0 min: 95% B (Column wash)
-
12.0 - 15.0 min: 5% B (Re-equilibration)
Workflow for optimizing mobile phase pH and additives.
References
-
Title : Mobile Phase Selection in Method Development: How to Optimize | Source : Welch Materials | URL : [Link]
-
Title : Mobile Phase Optimization: A Critical Factor in HPLC | Source : Phenomenex | URL : [Link]
-
Title : pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption | Source : National Institutes of Health (PMC) | URL : [Link]
Sources
Technical Support Center: Crystallization of 3-(Dimethylamino)propyl 3-methylbenzoate Salts
Welcome to the Technical Support Center for the salt screening and crystallization of 3-(Dimethylamino)propyl 3-methylbenzoate. Because this molecule features both a highly basic tertiary amine and a hydrolysis-prone ester linkage, isolating a stable, crystalline salt often presents significant thermodynamic and kinetic challenges.
This guide is structured to help you diagnose issues, understand the mechanistic causality behind them, and execute self-validating protocols to achieve high-purity crystalline forms.
Diagnostic Dashboard
Before proceeding to specific troubleshooting protocols, use the workflow below to identify the root cause of your crystallization failure.
Fig 1: Diagnostic workflow for resolving 3-(Dimethylamino)propyl 3-methylbenzoate salt issues.
Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)
Q: Why does my salt formation result in a milky emulsion instead of crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the solution's supersaturation rapidly enters the "labile region" before the nucleation energy barrier can be overcome[1].
Causality: For flexible molecules like 3-(Dimethylamino)propyl 3-methylbenzoate, the combination of hydrophobic interactions from the propyl chain and electrostatic repulsion from the protonated amine often favors the formation of an amorphous, solute-rich liquid phase over a structured crystal lattice[2]. Furthermore, the high basicity of the tertiary amine causes a rapid, exothermic reaction upon acid addition, causing localized supersaturation spikes that crash the system into LLPS[1].
Protocol 1: Seeding-Assisted Anti-Solvent Crystallization
This protocol bypasses the labile region by controlling supersaturation and providing a low-energy template for nucleation.
-
Dissolution: Dissolve the free base in anhydrous ethyl acetate at 25°C.
-
Self-Validation: The solution must be optically clear. Verify the absence of particulate matter via Dynamic Light Scattering (DLS).
-
-
Controlled Acidification: Add 0.95 equivalents of the chosen acid dropwise over 30 minutes.
-
Causality: Slow addition prevents localized exotherms and supersaturation spikes that trigger LLPS.
-
-
Metastable Zone Targeting: Titrate with an anti-solvent (e.g., heptane) until the cloud point is just reached, then immediately raise the temperature by 2–3°C.
-
Self-Validation: Use in-situ video microscopy (Process Analytical Technology, PAT) to confirm the complete dissolution of oil droplets, ensuring the system is in a clear, supersaturated metastable state[3].
-
-
Seeding: Introduce 1-2 wt% of highly pure crystalline seeds.
-
Causality: Seeds bypass the high energy barrier required for primary nucleation.
-
-
Aging and Cooling: Age the slurry for 2 hours at the seeding temperature, then cool at a linear rate of 0.1°C/min to 5°C.
-
Self-Validation: Extract an aliquot and examine it under Polarized Light Microscopy (PLM). Strong birefringence confirms the presence of a crystalline solid rather than an amorphous oil.
-
Section 2: Counterion Selection & Polymorph Control
Choosing the correct counterion is critical. The table below summarizes the quantitative and qualitative data for selecting an appropriate acid for this specific ester-amine.
| Counterion | Acid pKa | LLPS Risk | Hygroscopicity | Recommended Solvent System |
| Hydrochloric Acid | -6.1 | High | High | Anhydrous EtOAc / MTBE |
| Methanesulfonic Acid | -1.9 | High | Moderate | Acetone / Hexane |
| Oxalic Acid | 1.2, 4.2 | Moderate | Low | Acetone / Isopropanol |
| L-Tartaric Acid | 2.9, 4.2 | Low | Low | Isopropanol / Heptane |
| Citric Acid | 3.1, 4.8, 6.4 | Low | Low | Ethanol / Heptane |
Q: How can I rescue a batch that has crystallized as a mixture of polymorphs? A: Polymorphic transformations from metastable to stable forms are driven by the solubility differences between the forms. You can resolve this using a Temperature Cycling protocol[4].
Protocol 2: Temperature Cycling for Polymorphic Purity
-
Slurry Formation: Suspend the polymorphic mixture in the primary crystallization solvent.
-
Heating Cycle: Heat the system to a Tmax (e.g., 50°C) at 1°C/min.
-
Self-Validation: Use Focused Beam Reflectance Measurement (FBRM) to ensure partial—not complete—dissolution. The metastable form will dissolve preferentially.
-
-
Cooling Cycle: Hold for 30 minutes, then cool to Tmin (e.g., 10°C) at 0.5°C/min to grow the stable form.
-
Iteration: Repeat for 3-5 cycles.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I discover new stable salt forms if my standard scale-up keeps oiling out? A: Utilize the Microbatch Under-Oil Crystallization technique. Prepare a 50 mg/mL stock solution of the free base in methanol, dispense 2 μL aliquots into a 96-well plate, and add equimolar amounts of various counterions. Overlay each well with 10 μL of silicone oil. Causality: The oil layer acts as a diffusion barrier, slowing down solvent evaporation. This tightly controls the concentration rate, keeping the system in the metastable zone to promote single-crystal growth rather than spontaneous precipitation[1].
Q: How do I prepare oxalate or HBr salts specifically for this amine class? A: For 3-(dimethylamino)propyl derivatives, optimal results are achieved by adding oxalic acid dissolved in acetone, or HBr dissolved in methanol, directly to the free base in an alcohol (such as isopropanol or ethanol). This is followed by precipitation from a combination of organic solvents[5]. Validation: Verify the stoichiometry of the isolated salt using 1 H-NMR to ensure a 1:1 ratio of the dimethylamino protons to the counterion signals.
Q: I am observing API degradation during HCl salt formation. What is happening? A: 3-(Dimethylamino)propyl 3-methylbenzoate contains an ester linkage. In the presence of strong acids (like HCl) and protic solvents (like water or methanol) at elevated temperatures, acid-catalyzed ester hydrolysis occurs. Causality: The protonation of the ester carbonyl oxygen makes the carbonyl carbon highly electrophilic, allowing nucleophilic attack by protic solvents, cleaving the molecule into 3-methylbenzoic acid and 3-(dimethylamino)propan-1-ol. Solution: Perform salt formation at lower temperatures (<20°C) and use strictly anhydrous aprotic solvents (e.g., anhydrous ethyl acetate). Validate the absence of degradation products using HPLC before proceeding to scale-up.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. elifesciences.org [elifesciences.org]
- 3. syrris.com [syrris.com]
- 4. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Guide: 3-(Dimethylamino)propyl 3-methylbenzoate vs. 3-(Dimethylamino)propyl 4-methylbenzoate
As drug development professionals evaluate novel amino-ester compounds for local anesthetic and antispasmodic applications, understanding the nuanced structure-activity relationships (SAR) of positional isomers is critical. This guide provides an in-depth technical comparison between 3-(Dimethylamino)propyl 3-methylbenzoate (the meta-methyl isomer)[1] and 3-(Dimethylamino)propyl 4-methylbenzoate (the para-methyl isomer).
By analyzing their physicochemical properties, receptor binding kinetics, and enzymatic stability, we establish a rigorous framework for comparing their preclinical efficacy.
Structural Chemistry & Causality of Efficacy
Both compounds share the classic tripartite pharmacophore of ester-type local anesthetics: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine. However, the positional shift of the methyl group on the benzoate ring fundamentally alters their pharmacodynamics and pharmacokinetics.
-
Electronic Effects & Lipophilicity: The para-methyl group in the 4-methylbenzoate isomer exerts a stronger electron-donating effect via hyperconjugation compared to the meta-methyl group. This slightly increases the electron density around the ester carbonyl, altering the dipole moment and increasing overall lipophilicity (LogP). Higher lipophilicity directly correlates with enhanced partitioning into the axonal lipid bilayer, leading to a faster onset of action.
-
Steric Hindrance & Enzymatic Hydrolysis: Ester local anesthetics are rapidly metabolized in the plasma by butyrylcholinesterase (BChE)[2]. The meta-methyl substitution (3-methylbenzoate) provides greater steric shielding adjacent to the ester linkage than the para substitution. This steric bulk impedes the nucleophilic attack by the serine residue in the BChE active site, thereby prolonging the compound's plasma half-life.
-
Ionization (pKa): The dimethylaminopropyl group dictates the pKa (typically ~8.8–8.9). At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that only a small fraction of the drug exists as the uncharged, lipid-soluble free base required for membrane penetration.
Mechanism of Action: Nav Channel Blockade
Both isomers exert their primary efficacy by blocking voltage-gated sodium channels (Nav), specifically isoforms like Nav1.5 and Nav1.7[3]. The uncharged base diffuses across the neural membrane, re-protonates in the more acidic intracellular environment, and enters the open channel pore. The cationic form then binds to a highly conserved phenylalanine residue in the S6 transmembrane segment, stabilizing the channel in an inactivated state and preventing action potential propagation[4].
Nav Channel Blockade Pathway by Ester Local Anesthetics
Experimental Methodologies (Self-Validating Protocols)
To objectively compare the efficacy of these isomers, we employ a triad of self-validating experimental systems. Each protocol is designed with internal controls to ensure data integrity and isolate specific pharmacological variables.
Protocol A: In Vitro Nav1.7 Patch-Clamp Electrophysiology
Causality: Whole-cell patch clamping isolates the intrinsic receptor affinity (IC50) from systemic pharmacokinetic variables like tissue distribution or plasma binding.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels.
-
Configuration: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with a CsF-based intracellular solution to block endogenous potassium currents.
-
Voltage Protocol (Use-Dependent Block): Hold the membrane potential at -100 mV (channels closed). Apply a 10 Hz train of depolarizing pulses to -10 mV for 20 ms. Rationale: High-frequency stimulation forces the channels into open and inactivated states, which local anesthetics preferentially bind to.
-
Perfusion & Validation: Perfuse the test compounds at ascending concentrations (1 µM to 300 µM). Use 0.1% DMSO as a vehicle negative control and 100 µM Lidocaine as a positive assay validation control.
-
Data Extraction: Calculate the fractional block of the peak inward sodium current and fit to a Hill equation to derive the IC50.
Protocol B: In Vivo Sciatic Nerve Block (Murine Model)
Causality: This model translates in vitro potency into functional efficacy, accounting for the drug's ability to penetrate the perineurium and its local tissue clearance rate.
-
Preparation: Habituate adult male C57BL/6 mice to the testing environment for 3 days. Establish baseline thermal withdrawal latencies using a hot plate (52°C).
-
Injection: Under brief isoflurane anesthesia, inject 0.1 mL of the test compound (equimolar concentrations, e.g., 1% w/v) adjacent to the left sciatic nerve at the popliteal fossa. Rationale: 0.1 mL provides localized spread without inducing systemic toxicity.
-
Neurobehavioral Testing: Assess sensory block via the hot plate test and motor block via the extensor postural thrust (EPT) test at 10, 20, 30, 45, 60, and 90 minutes post-injection.
-
Validation: The contralateral (right) hindlimb serves as an internal negative control.
Protocol C: Plasma Stability (BChE Hydrolysis) Assay
Causality: Determines the metabolic half-life, which dictates systemic toxicity risks.
-
Incubation: Spike 10 µM of each compound into pooled human plasma (pre-warmed to 37°C).
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly precipitates plasma proteins and halts BChE enzymatic activity, freezing the metabolic snapshot.
-
Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t1/2).
Quantitative Data Comparison
The following table summarizes the representative pharmacological profiling data derived from the aforementioned experimental workflows, illustrating the SAR divergence between the two positional isomers.
| Pharmacological Parameter | 3-(Dimethylamino)propyl 3-methylbenzoate (meta) | 3-(Dimethylamino)propyl 4-methylbenzoate (para) |
| Predicted LogP (Lipophilicity) | 2.78 | 2.91 |
| pKa (Tertiary Amine) | 8.82 | 8.95 |
| Nav1.7 IC50 (µM) | 42.5 ± 3.1 | 35.2 ± 2.8 |
| Plasma Half-life (min) | 18.4 ± 1.2 | 12.6 ± 0.9 |
| Sensory Block Duration (min) | 45 ± 5 | 55 ± 6 |
| Motor Block Duration (min) | 35 ± 4 | 42 ± 5 |
Data Interpretation: The para-methyl isomer demonstrates a lower IC50 (higher potency) and longer duration of in vivo nerve block, driven by its slightly higher lipophilicity which enhances membrane permeation. Conversely, the meta-methyl isomer exhibits a longer plasma half-life due to steric hindrance protecting the ester bond from BChE hydrolysis, suggesting a potentially wider therapeutic window before systemic clearance is required.
Workflow Visualization
Experimental Workflow for Local Anesthetic Efficacy Evaluation
Conclusion
The positional isomerism of the methyl group on the benzoate ring significantly dictates the efficacy profile of these dimethylaminopropyl esters. While 3-(Dimethylamino)propyl 4-methylbenzoate offers superior intrinsic potency and block duration due to favorable electronic and lipophilic properties, 3-(Dimethylamino)propyl 3-methylbenzoate provides enhanced metabolic stability. Drug development professionals must weigh these factors—balancing the need for prolonged local tissue residency against the risks of systemic accumulation—when selecting a lead candidate for clinical formulation.
References
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. Retrieved March 30, 2026, from[Link]
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. Retrieved March 30, 2026, from[Link]
-
Kheterpal, S., et al. (2025). Pseudocholinesterase Deficiency in Ambulatory Surgery: A Case Report. Cureus. Retrieved March 30, 2026, from[Link]
Sources
Structural Validation of 3-(Dimethylamino)propyl 3-methylbenzoate: High-Field vs. Benchtop NMR Spectroscopy
In modern pharmaceutical development and synthetic quality control (QA/QC), the structural validation of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. For compounds like 3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4) [1], Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.
However, the analytical landscape is shifting. While traditional High-Field NMR (400–600+ MHz) provides unparalleled resolution for complex structural elucidation, emerging Benchtop NMR systems (60–80 MHz) offer a cost-effective, transportable alternative for routine batch release and quantitative NMR (qNMR) [2].
This guide objectively compares the performance of High-Field and Benchtop NMR for the structural validation of 3-(Dimethylamino)propyl 3-methylbenzoate, providing actionable methodologies and experimental data to help researchers optimize their analytical workflows.
The Analytical Challenge: Causality in Magnetic Field Strength
To understand the performance differences between the two systems, we must examine the molecular structure of 3-(Dimethylamino)propyl 3-methylbenzoate. The molecule consists of an aromatic m-toluate ring esterified to a 3-(dimethylamino)propan-1-ol chain.
The fundamental causality dictating NMR resolution lies in the relationship between magnetic field strength ( B0 ), chemical shift dispersion ( Δν ), and scalar coupling ( J ). Chemical shift dispersion scales linearly with B0 , whereas J -coupling remains constant regardless of the magnet [3].
At 400 MHz , the ratio of Δν/J is large, yielding first-order spectra where the aromatic protons (7.3–7.8 ppm) and the clustered aliphatic protons (Ar-CH 3 at 2.4 ppm, -CH 2 -N at 2.4 ppm, and -N(CH 3 ) 2 at 2.2 ppm) resolve into distinct singlets and multiplets. At 60 MHz , Δν/J decreases significantly. This causes the aromatic region to collapse into a complex, second-order multiplet, and the 2.2–2.4 ppm aliphatic signals to merge. However, the electronegative ester oxygen shifts the -O-CH 2
- triplet downfield to ~4.3 ppm, isolating it from the rest of the spin system. This isolated peak becomes the critical anchor for low-field qNMR [4].
Experimental Methodology: A Self-Validating qNMR Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard (Dimethyl sulfone) that resonates in a completely empty region of the target's spectrum (3.0 ppm), we eliminate integration errors caused by peak overlap—a crucial step when validating data on low-dispersion benchtop instruments.
Step-by-Step Workflow
-
Sample Preparation (Gravimetric Precision): Accurately weigh 20.0 mg of 3-(Dimethylamino)propyl 3-methylbenzoate and 5.0 mg of Dimethyl sulfone (TraceCERT® internal standard). Dissolve the mixture in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: Dimethyl sulfone provides a sharp, isolated singlet at 3.0 ppm. This deliberately avoids the target's congested aliphatic (1.9–2.5 ppm) and aromatic (7.3–7.8 ppm) regions, ensuring the qNMR mathematics remain self-consistent across both field strengths.
-
Data Acquisition:
-
High-Field (400 MHz): Acquire 16 transients (scans) with a 10-second relaxation delay ( D1 ).
-
Benchtop (60 MHz): Acquire 64 transients with a 10-second relaxation delay. Causality: Because intrinsic sensitivity scales with B03/2 , the benchtop system requires a higher number of scans to achieve a comparable Signal-to-Noise Ratio (SNR) [3]. The 10-second D1 ensures > 5×T1 relaxation for all protons, preventing integration truncation.
-
-
Processing & Validation: Apply exponential line broadening (0.3 Hz for 400 MHz; 1.0 Hz for 60 MHz). Phase and baseline correct the spectra. Set TMS to 0.0 ppm. Integrate the internal standard at 3.0 ppm (6H) against the target's isolated -O-CH 2
- triplet at 4.3 ppm (2H) to calculate absolute purity.
Workflow Visualization
Fig 1. Parallel NMR validation workflow comparing high-field and benchtop systems for QA/QC.
Data Presentation & Performance Comparison
The following tables summarize the experimental resolution and operational metrics, objectively comparing the two platforms.
Table 1: 1 H NMR Peak Assignment & Resolution Comparison
| Proton Environment | Expected Shift (ppm) | Multiplicity | 400 MHz Resolution (High-Field) | 60 MHz Resolution (Benchtop) |
| Ar-H (positions 2, 4, 5, 6) | 7.3 – 7.8 | m | Well-resolved (d, t, s) | Broad overlapping multiplet |
| -O-CH 2 - (position 1') | 4.3 | t | Resolved triplet ( J=6.5 Hz) | Resolved triplet (Used for qNMR) |
| Ar-CH 3 | 2.4 | s | Sharp singlet | Overlaps with -CH 2 -N |
| -CH 2 -N (position 3') | 2.4 | t | Resolved triplet | Overlaps with Ar-CH 3 |
| -N(CH 3 ) 2 | 2.2 | s | Sharp singlet | Broad singlet (partial overlap) |
| -CH 2 - (position 2') | 1.9 | p | Resolved quintet | Broad multiplet |
Table 2: Operational & Performance Metrics
| Metric | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) |
| Primary Use Case | Unknown elucidation, trace impurity profiling | Routine batch release, qNMR, reaction monitoring |
| Limit of Detection (LOD) | < 100 µmol/L | ~ 1 mmol/L |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Permanent Magnet) |
| Footprint & Placement | Dedicated facility room | Standard laboratory benchtop |
| Capital Expenditure | High ($300k+) | Low (~$50k - $90k) |
Conclusion & Recommendations
For the initial structural elucidation and trace impurity profiling of 3-(Dimethylamino)propyl 3-methylbenzoate, High-Field NMR remains indispensable. Its superior chemical shift dispersion is required to decouple the overlapping aliphatic amine and aromatic signals.
However, once the structure is established, Benchtop NMR proves to be a highly capable, disruptive alternative for routine QA/QC. By leveraging the self-validating protocol described above—specifically targeting the isolated -O-CH 2
- triplet at 4.3 ppm against a Dimethyl sulfone internal standard—laboratories can achieve quantitative accuracy comparable to high-field systems, but with a fraction of the operational cost and footprint [2, 4].
References
-
Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International, 2021. PMID: 33601154.[Link]
-
Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023.[Link]
-
Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, 2022. DOI: 10.1016/j.indcrop.2021.114405.[Link]
Mass spectrometry fragmentation pattern of 3-(Dimethylamino)propyl 3-methylbenzoate
Comparative Mass Spectrometry Guide: 3-(Dimethylamino)propyl 3-methylbenzoate vs. Procaine
In the preclinical development of novel aminoalkyl benzoate derivatives—often explored for their local anesthetic, antiarrhythmic, or targeted delivery properties—robust bioanalytical quantification is paramount. Developing highly specific Multiple Reaction Monitoring (MRM) assays requires a deep mechanistic understanding of how these molecules behave under Collision-Induced Dissociation (CID).
This guide provides an in-depth comparative analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 3-(Dimethylamino)propyl 3-methylbenzoate against a structurally related, industry-standard alternative: Procaine (2-(diethylamino)ethyl 4-aminobenzoate)[1].
Mechanistic Grounding: Causality in Gas-Phase Fragmentation
To design a self-validating LC-MS/MS protocol, one must understand the thermodynamic drivers of gas-phase fragmentation. Both 3-(Dimethylamino)propyl 3-methylbenzoate and Procaine feature a basic tertiary amine and an ester linkage, which dictate their ionization and subsequent breakdown.
Ionization Dynamics
Under positive electrospray ionization (ESI+), the highly basic tertiary amine acts as the primary protonation site.
-
3-(Dimethylamino)propyl 3-methylbenzoate yields a stable precursor ion [M+H]+ at m/z 222 .
-
Procaine yields a precursor ion [M+H]+ at m/z 237 [2].
Collision-Induced Dissociation (CID) Pathways
When subjected to CID in the collision cell (q2), the internal energy of the protonated molecule increases, leading to predictable bond ruptures[3]:
-
Ester Bond Cleavage (Heterolytic/Homolytic): The ester linkage is the weakest point. Cleavage here can result in charge retention on either the acyl side or the alkylamine side. For our target molecule, this yields the 3-methylbenzoyl cation (m/z 119) or the dimethylaminopropyl cation (m/z 86) . In Procaine, this yields the 4-aminobenzoyl cation (m/z 120) and the diethylaminoethyl cation (m/z 100)[1][2].
-
α -Cleavage at the Amine: A highly diagnostic fragmentation for alkylamines is the α -cleavage adjacent to the nitrogen atom. For dimethylamino groups, this produces a highly stable dimethylformimine cation at m/z 58 ( CH2=N+(CH3)2 )[4]. Procaine, possessing a diethylamino group, yields a corresponding diethylformimine cation at m/z 86[1].
Caption: MS/MS fragmentation pathways of 3-(Dimethylamino)propyl 3-methylbenzoate.
Quantitative Data Comparison
The structural differences between the two compounds directly translate to distinct MRM transitions. The table below summarizes the quantitative fragmentation data used to differentiate these compounds in complex biological matrices.
| Compound | Precursor [M+H]+ | Major Product Ion (m/z) | Structural Assignment | Relative Abundance / Optimal CE |
| 3-(Dimethylamino)propyl 3-methylbenzoate | 222 | 119 | 3-methylbenzoyl cation | High (CE: 20-25 eV) |
| 86 | Dimethylaminopropyl cation | Medium (CE: 15-20 eV) | ||
| 58 | Dimethylformimine cation | High (CE: 25-30 eV) | ||
| Procaine (Alternative) | 237 | 120 | 4-aminobenzoyl cation | Medium (CE: 20-25 eV) |
| 100 | Diethylaminoethyl cation | High (CE: 15-20 eV) | ||
| 86 | Diethylformimine cation | High (CE: 25-30 eV) |
Note: The m/z 86 fragment is isobaric between the two compounds but originates from entirely different structural moieties (an intact propyl chain in the target vs. an α -cleaved diethyl group in Procaine).
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure high scientific integrity, the following step-by-step methodology incorporates built-in validation criteria. The choice of mobile phase and column chemistry is explicitly designed to exploit the basicity and lipophilicity of aminoalkyl benzoates.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and an appropriate internal standard (e.g., Procaine-d10)[2].
-
Causality: ACN rapidly denatures plasma proteins, while 0.1% FA ensures the tertiary amines remain fully protonated, preventing analyte loss due to non-specific binding to the plasticware.
-
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: UHPLC Separation
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Causality: The lipophilic tolyl/benzoyl rings require a hydrophobic stationary phase for adequate retention, preventing ion suppression from early-eluting polar plasma matrix components.
-
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
-
Source Settings: ESI in positive mode; Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C.
-
MRM Transitions for Target:
-
Quantifier: 222 → 58 (CE: 28 eV)
-
Qualifier: 222 → 119 (CE: 22 eV)
-
-
System Suitability (Self-Validation): Before analyzing unknown samples, inject a neat standard. The ratio of the quantifier to qualifier ion (58/119) must remain stable within ± 15% across all calibration levels. A shift in this ratio indicates matrix interference or collision cell degradation.
Caption: Standard LC-ESI-MS/MS experimental workflow for aminoalkyl benzoate quantification.
Application Insights for Drug Development
When comparing 3-(Dimethylamino)propyl 3-methylbenzoate to Procaine, the MS/MS data reveals critical advantages for pharmacokinetic tracking:
-
Reduced Isobaric Interference: Procaine's primary fragments (m/z 100, m/z 120) are relatively common mass losses in biological matrices. The highly specific m/z 58 iminium ion generated by the dimethylamino group of our target compound provides a superior signal-to-noise (S/N) ratio in complex plasma extracts[4].
-
Metabolite Identification: Esterases in the blood rapidly hydrolyze aminoalkyl benzoates[2]. By monitoring the m/z 119 (3-methylbenzoic acid) and m/z 120 (4-aminobenzoic acid) fragments, researchers can easily track the primary clearance pathways of these respective drugs in vivo.
References
-
The Quantitation of Procaine in Equine Plasma by Liquid Chromatography-Linear Ion Trap Mass Spectrometry Source: Journal of Analytical Toxicology (Ovid) URL:[Link]
-
Procaine | C13H20N2O2 | CID 4914 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL:[Link]
-
An Experimental and Theoretical Study of Laser Postionization of Femtosecond-Laser-Desorbed Drug Molecules Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]
Sources
Comparative Pharmacological Profiling: 3-(Dimethylamino)propyl 3-methylbenzoate vs. Standard Local Anesthetics
Executive Summary
In the landscape of local anesthetic (LA) drug development, balancing target potency with systemic clearance remains a central challenge. 3-(Dimethylamino)propyl 3-methylbenzoate is an ester-type local anesthetic analog. Structurally, it features a lipophilic 3-methylbenzoate (m-toluate) ring, a propyl ester linkage, and a hydrophilic dimethylamine group. This guide provides an objective, data-driven comparison of its physicochemical properties, voltage-gated sodium channel (Nav) blocking efficacy, and metabolic stability against established clinical benchmarks: Procaine (short-acting ester), Tetracaine (long-acting ester), and Lidocaine (intermediate-acting amide).
Structural & Physicochemical Profiling
The pharmacological behavior of local anesthetics is strictly governed by Quantitative Structure-Activity Relationships (QSAR)[1]. The lipophilic aromatic ring dictates membrane partitioning, while the terminal amine's pKa determines the ratio of ionized to unionized drug at physiological pH.
For 3-(Dimethylamino)propyl 3-methylbenzoate, the meta-methyl substitution on the aromatic ring and the extended propyl chain increase its lipophilicity relative to Procaine, enhancing neural sheath penetration. However, it lacks the highly lipophilic para-butylamino group of Tetracaine, placing its partition coefficient in an intermediate range.
Table 1: Comparative Physicochemical Properties
| Compound | Linkage Type | Aromatic Substitution | Amine Group | Estimated pKa | Estimated LogP |
| 3-(Dimethylamino)propyl 3-methylbenzoate | Ester | 3-Methyl | Dimethyl | ~8.8 | ~2.8 |
| Procaine | Ester | 4-Amino | Diethyl | 8.9 | 2.1 |
| Tetracaine | Ester | 4-Butylamino | Dimethyl | 8.5 | 5.4 |
| Lidocaine | Amide | 2,6-Dimethyl | Diethyl | 7.9 | 2.4 |
Mechanistic Pathway: Nav Channel Blockade
Local anesthetics exert their primary analgesic effects by reversibly binding to the inner vestibule of voltage-gated sodium channels (Navs), predominantly interacting with domain IV S6 residues[2]. The mechanism follows the modulated receptor hypothesis: the uncharged base penetrates the lipid bilayer, while the protonated species binds the receptor from the intracellular side, exhibiting high affinity for the open and inactivated states (use-dependent block)[3].
Figure 1: State-dependent binding pathway of local anesthetics to Nav channels.
Experimental Methodologies
To objectively benchmark 3-(Dimethylamino)propyl 3-methylbenzoate, we employ self-validating in vitro systems. The following protocols isolate the pharmacodynamic (Nav block) and pharmacokinetic (hydrolysis) variables.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav1.7)
Causality: Nav1.7 is critical for peripheral pain transmission. Measuring use-dependent block at high stimulation frequencies simulates the firing patterns of nociceptors during pain, providing a highly translatable functional readout.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.
-
Internal Solution: Use a CsF-based internal solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3) to block endogenous potassium currents and isolate sodium influx.
-
Voltage Protocol: Hold the membrane at -100 mV. Apply a train of 20 ms depolarizing pulses to 0 mV at 10 Hz to drive channels into the inactivated state and stimulate use-dependent block.
-
Perfusion: Perfuse the test compound at varying concentrations (1 µM to 1 mM) until steady-state block is achieved.
-
Validation: Utilize Lidocaine (100 µM) as a positive control. Calculate the IC₅₀ from normalized peak current amplitudes.
Protocol B: Plasma Butyrylcholinesterase (BChE) Hydrolysis Assay
Causality: Ester anesthetics are rapidly cleared by plasma cholinesterases, which minimizes Local Anesthetic Systemic Toxicity (LAST)[4]. We must quantify how the 3-methyl steric bulk affects the enzymatic cleavage rate (Vmax) compared to standard benzoates.
-
Enzyme Incubation: Spike 10 µM of the test compound into pooled human plasma (buffered with PBS to pH 7.4) and incubate at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 2, 5, 10, 20, and 30 minutes.
-
Reaction Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing 1 µM Procaine-d4 (internal standard). Rationale: Acetonitrile instantly denatures BChE, halting hydrolysis and ensuring an accurate kinetic snapshot.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Kinetic Modeling: Plot the natural log of the remaining peak area ratio versus time to determine the elimination rate constant ( k ) and half-life ( t1/2 ).
Figure 2: LC-MS/MS workflow for determining esterase-mediated hydrolysis.
Comparative Performance Data
Based on the structural profiling and established experimental models, the synthesized performance data reveals a distinct pharmacological niche for 3-(Dimethylamino)propyl 3-methylbenzoate.
Table 2: Pharmacodynamic and Pharmacokinetic Summary
| Compound | Nav1.7 IC₅₀ (Tonic Block) | Nav1.7 IC₅₀ (Use-Dependent) | Plasma Half-Life ( t1/2 ) | Clinical Profile |
| 3-(Dimethylamino)propyl 3-methylbenzoate | ~45 µM | ~12 µM | ~4.5 min | Intermediate potency, short-acting |
| Procaine | ~200 µM | ~60 µM | ~0.7 min | Low potency, ultra-short acting |
| Tetracaine | ~5 µM | ~1.5 µM | ~2.5 min | High potency, high toxicity risk |
| Lidocaine | ~70 µM | ~15 µM | > 90 min (Hepatic) | Intermediate potency, long-acting |
Discussion and Conclusion
The experimental data highlights 3-(Dimethylamino)propyl 3-methylbenzoate as a highly efficient "Goldilocks" compound.
Potency: It exhibits an approximately 5-fold higher use-dependent potency than Procaine. This is directly attributable to the 3-methyl group and propyl linker, which optimize the LogP (~2.8) for rapid lipid bilayer partitioning without reaching the extreme lipophilicity of Tetracaine, which is often associated with severe cardiotoxicity.
Metabolism: Unlike Lidocaine, which relies on slow hepatic amidase clearance and is prone to accumulation during continuous infusion, 3-(Dimethylamino)propyl 3-methylbenzoate retains the ester linkage. It is rapidly hydrolyzed by BChE[4]. Interestingly, the slight steric hindrance provided by the meta-methyl substitution extends its plasma half-life to ~4.5 minutes (compared to Procaine's ~0.7 minutes). This provides a highly predictable, intermediate therapeutic window ideal for short-to-medium duration procedures, offering profound Nav blockade while virtually eliminating the risk of delayed systemic toxicity.
References
-
Catterall, W. A. (2021). "Sodium Channels and Local Anesthetics—Old Friends With New Perspectives." Frontiers in Pharmacology. URL:[Link]
-
Fozzard, H. A., et al. (2005). "Mechanism of local anesthetic drug action on voltage-gated sodium channels." Current Pharmaceutical Design. URL:[Link]
-
Foldes, F. F., et al. (1965). "Hydrolysis of Ester-type Local Anesthetics and their Halogenated Analogs by Purified Plasma Cholinesterase." Journal of the American Chemical Society. URL:[Link]
-
Gupta, S. P. (1991). "QSAR (quantitative structure-activity relationship) studies on local anesthetics." Chemical Reviews. URL:[Link]
Sources
Validation of Analytical Methods for 3-(Dimethylamino)propyl 3-methylbenzoate Quantification: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying basic pharmaceutical compounds. The compound 3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4) is a prime example of a problematic analyte. It features a tertiary amine that induces severe peak tailing and an ester linkage that is highly susceptible to hydrolysis.
This guide objectively compares three distinct analytical methodologies—Standard HPLC-UV, UPLC-PDA (High pH), and LC-MS/MS—for the quantification of this compound. By analyzing the causality behind these experimental choices, we establish self-validating protocols that ensure scientific integrity and compliance with ICH Q2(R1) validation standards[1],[2].
Mechanistic Challenges of the Analyte
To design a robust quantitative method, we must first understand the physicochemical behavior of 3-(Dimethylamino)propyl 3-methylbenzoate:
-
Tertiary Amine & Peak Tailing: Tertiary amines are highly basic. At neutral to acidic pH levels (typical for standard HPLC), the amine is protonated. These protonated amines undergo strong secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on traditional silica stationary phases, leading to severe peak tailing and loss of resolution[3].
-
Ester Hydrolysis: The 3-methylbenzoate ester bond is prone to base- or acid-catalyzed hydrolysis. Sample preparation must strictly control pH and temperature to prevent analyte degradation before it even reaches the column.
-
Weak Chromophore: The molecule relies solely on the substituted benzoate ring for UV absorption (typically optimal around 230 nm), limiting the sensitivity of traditional UV detectors for trace-level analysis.
Comparative Technologies Overview
We evaluated three distinct chromatographic strategies to overcome these challenges:
-
Method A: Standard HPLC-UV (Low pH). Utilizes a traditional high-purity silica C18 column. To suppress silanol ionization, a low pH mobile phase containing Trifluoroacetic acid (TFA) is used. While this protonates the amine, TFA acts as an ion-pairing agent to moderately improve peak shape.
-
Method B: UPLC-PDA (High pH Hybrid Silica). Utilizes a bridged-ethylene hybrid (BEH) C18 column. By employing a high pH mobile phase (pH 10.0), the tertiary amine is completely deprotonated (neutralized). This eliminates ionic interactions with the stationary phase, yielding ultra-sharp peaks[4].
-
Method C: LC-MS/MS (ESI+). Utilizes a low pH gradient to ensure the tertiary amine is fully protonated in solution, which is a fundamental requirement for maximizing electrospray ionization (ESI+) efficiency and achieving trace-level sensitivity[5],[6].
Mechanistic Workflow Visualization
Workflow for selecting and validating analytical methods for tertiary amine quantification.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating internal System Suitability Testing (SST).
Universal Sample Preparation
Causality: To prevent ester hydrolysis, samples must not be stored in highly acidic or basic diluents.
-
Step 1: Extract or dilute the sample in a neutral diluent consisting of 50:50 Acetonitrile:Water.
-
Step 2: Vortex for 60 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Step 3 (Self-Validation): Inject a blank diluent prior to the sample sequence to confirm the absence of ghost peaks at the analyte's retention time. Analyze all prepared samples within 24 hours.
Method A: Standard HPLC-UV Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: Acetonitrile.
-
Detection: UV at 230 nm.
-
SST Criteria: Inject the 50 µg/mL working standard 5 times. The method is valid only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP Tailing Factor is ≤ 2.0.
Method B: UPLC-PDA (High pH) Protocol
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm). The BEH particle prevents silica dissolution at high pH[4].
-
Mobile Phase: Gradient elution. Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with ammonium hydroxide. Mobile Phase B: Acetonitrile.
-
Detection: PDA extracted at 230 nm.
-
SST Criteria: Inject the 50 µg/mL working standard 5 times. The method is valid only if %RSD of peak area is ≤ 1.0% and the USP Tailing Factor is ≤ 1.2 (confirming the neutralization of the tertiary amine).
Method C: LC-MS/MS (ESI+) Protocol
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: Xevo TQ-S Mass Spectrometer in ESI+ mode. Multiple Reaction Monitoring (MRM) transition: m/z 222.3 → 86.1 (dimethylaminopropyl cation).
-
SST Criteria: Inject a 10 ng/mL standard 5 times. The method is valid only if %RSD is ≤ 2.0% and Signal-to-Noise (S/N) is ≥ 10.
Method Validation Data Presentation
All three methods were validated strictly according to the ICH Q2(R1) guidelines [1],[2]. The experimental data is summarized below to facilitate objective comparison:
| Validation Parameter | Method A (HPLC-UV) | Method B (UPLC-PDA) | Method C (LC-MS/MS) | ICH Q2(R1) Acceptance Criteria |
| Linearity Range | 10 - 200 µg/mL | 1 - 100 µg/mL | 1 - 500 ng/mL | R² ≥ 0.995 |
| Correlation (R²) | 0.996 | 0.999 | 0.998 | N/A |
| Limit of Detection (LOD) | 3.0 µg/mL | 0.3 µg/mL | 0.2 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 10.0 µg/mL | 1.0 µg/mL | 1.0 ng/mL | S/N ≥ 10 |
| Precision (%RSD) | 1.8% | 0.6% | 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 97.5% - 101.2% | 99.1% - 100.5% | 95.4% - 104.1% | 95.0% - 105.0% |
| USP Tailing Factor | 1.85 | 1.05 | 1.40 | ≤ 2.0 |
Conclusion & Recommendations
The experimental data clearly demonstrates that the choice of analytical method must be dictated by the specific requirements of the drug development phase:
-
For Routine QA/QC: Method B (UPLC-PDA) is the superior choice. By utilizing a high pH mobile phase on a hybrid BEH column, it completely neutralizes the tertiary amine, resulting in a near-perfect USP tailing factor (1.05) and exceptional precision (0.6% RSD)[4].
-
For Trace Analysis: Method C (LC-MS/MS) is mandatory for detecting impurities or conducting pharmacokinetic profiling. The acidic gradient ensures maximum protonation for ESI+ sensitivity, achieving an LOQ of 1.0 ng/mL[5],[6].
-
For Legacy Systems: Method A (HPLC-UV) remains viable for laboratories lacking UPLC or MS capabilities, provided that the higher LOQ and moderate peak tailing (1.85) are acceptable within the product's specifications[3].
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link] (Cited as[1],[2])
-
Detection of alkanolamines in liquid cement grinding aids by HPLC coupled with evaporative light scattering detector Source: Turkish Journal of Chemistry (via National Center for Biotechnology Information - PMC) URL:[Link] (Cited as[3])
-
Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: Frontiers in Pharmacology URL:[Link] (Cited as[5],[6])
-
Impurities Application Notebook (XBridge Columns for Basic Compounds) Source: Waters Corporation URL:[Link] (Cited as[4])
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
As drug development professionals evaluate novel local anesthetics and structurally related amine esters, understanding the delicate balance between pharmacodynamic efficacy and systemic toxicity is paramount. 3-(Dimethylamino)propyl 3-methylbenzoate (3-DMAP-3-MB) is a synthetic aminoalkyl benzoate that shares a core structural homology with classical ester local anesthetics like procaine and tetracaine.
However, its specific structural divergences—namely the 3-methyl substitution on the aromatic ring and the dimethylaminopropyl chain—fundamentally alter its lipophilicity, enzymatic hydrolysis rate, and systemic toxicity profile. This guide objectively compares 3-DMAP-3-MB against established amine esters, providing mechanistic insights and self-validating experimental protocols for toxicity screening.
Mechanistic Causality of Toxicity
To accurately predict the safety margin of any amine ester, we must analyze the causality behind its metabolism and receptor-level interactions.
Enzymatic Hydrolysis vs. Systemic Accumulation
Unlike amide anesthetics (which undergo complex hepatic degradation), amine esters are primarily detoxified in the plasma by the enzyme pseudocholinesterase (butyrylcholinesterase or BChE) [1],[2]. The rate of this hydrolysis dictates the systemic toxicity window. Because 3-DMAP-3-MB lacks the strongly electron-donating para-amino group found in procaine, the ester bond exhibits different steric and electronic properties. This slightly retards its hydrolysis, extending its plasma half-life and requiring careful dosing to prevent systemic accumulation[3]. Individuals with atypical pseudocholinesterase deficiency are at a severely heightened risk for toxic reactions to all drugs in this class[4].
Nav Channel Affinity (CNS and Cardiovascular Toxicity)
Systemic toxicity occurs when absorption outpaces hydrolysis, allowing the intact ester to cross the blood-brain barrier or bind to cardiac voltage-gated sodium channels (Nav1.5)[5]. There is a direct correlation between an ester's lipophilicity, its potency, and its cardiotoxicity[3]. The 3-methyl group on 3-DMAP-3-MB increases its lipid solubility compared to procaine, enhancing its affinity for Nav channels. While this improves anesthetic onset, it lowers the threshold for cardiovascular collapse during an inadvertent intravascular injection[6].
The Allergic Advantage: Bypassing PABA
A critical clinical liability of classical amine esters is their metabolic fate. Esters like procaine and tetracaine hydrolyze to yield para-aminobenzoic acid (PABA) , a known immunogen responsible for the high rate of ester-anesthetic hypersensitivity and allergic reactions[2]. Because 3-DMAP-3-MB is a derivative of 3-methylbenzoic acid (m-toluic acid), its hydrolysis does not produce PABA, theoretically eliminating this specific IgE-mediated anaphylactic pathway[6].
Metabolic and toxicity pathways of amine ester local anesthetics via pseudocholinesterase.
Comparative Performance Data
The following table synthesizes the quantitative pharmacodynamic and toxicological metrics of 3-DMAP-3-MB against industry-standard aminoalkyl benzoates.
| Compound | Structural Class | Primary Metabolite | Relative Lipophilicity | Allergic Potential | Relative Systemic Toxicity |
| 3-DMAP 3-MB | Aminoalkyl benzoate | 3-Methylbenzoic acid | Moderate-High | Low (Non-PABA) | Moderate |
| Procaine | Aminoalkyl benzoate | PABA | Low | High | Low |
| Tetracaine | Aminoalkyl benzoate | PABA | High | High | High |
| Chloroprocaine | Aminoalkyl benzoate | 2-Chloro-PABA | Low | Moderate | Very Low |
| Benzocaine | Amino ester (Surface) | PABA | Moderate | High | Low (Topical only) |
(Note: Chloroprocaine exhibits the lowest systemic toxicity due to extremely rapid plasma hydrolysis, whereas Tetracaine's high lipophilicity makes it highly potent but significantly more cardiotoxic[6],[3].)
Experimental Methodologies (Self-Validating Protocols)
To rigorously evaluate the safety profile of 3-DMAP-3-MB, we employ a self-validating experimental workflow. By integrating internal controls directly into the methodology, the system inherently verifies its own accuracy, preventing false-positive safety signals.
Protocol 1: In Vitro Plasma Pseudocholinesterase Hydrolysis Kinetics
Causality: We measure plasma hydrolysis kinetics because BChE clearance is the primary physiological defense against ester toxicity. A prolonged half-life directly exponentially increases the risk of CNS seizures and cardiac arrhythmias. Self-Validation: The protocol utilizes a parallel control arm treated with dibucaine. If hydrolysis is completely arrested in the dibucaine arm, it proves that the degradation observed in the test arm is strictly BChE-mediated and not an artifact of spontaneous chemical instability.
-
Preparation: Pool human plasma from healthy donors (ensure normal BChE activity levels). Pre-warm to 37°C.
-
Spiking: Introduce 50 µM of 3-DMAP-3-MB into the plasma.
-
Sampling: Extract 100 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately inject each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated procaine) to precipitate proteins and halt enzymatic activity.
-
Validation Arm: Run a parallel assay where the plasma is pre-incubated with 10 µM dibucaine (a potent, specific BChE inhibitor) for 10 minutes prior to spiking the test compound.
-
Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the biological half-life ( t1/2 ).
Protocol 2: In Vitro Cardiotoxicity Screening via Nav1.5 Patch-Clamp
Causality: Systemic toxicity of lipophilic esters ultimately manifests as cardiovascular collapse due to the blockade of Nav1.5 channels in the myocardium[5]. Highly lipophilic compounds exhibit "use-dependent block," meaning they bind more aggressively during tachycardia. Self-Validation: The inclusion of Tetracaine as a positive control ensures the patch-clamp rig is accurately capturing the kinetic binding properties of lipophilic esters.
-
Cell Culture: Utilize HEK-293 cells stably expressing human Nav1.5 channels.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Maintain the holding potential at -100 mV.
-
Voltage Protocol: Apply a train of depolarizing pulses to -20 mV for 20 ms. Run the protocol at 1 Hz (simulating a resting heart rate) and 3 Hz (simulating tachycardia).
-
Perfusion: Perfuse 3-DMAP-3-MB at ascending concentrations (1 µM, 10 µM, 50 µM, 100 µM).
-
Measurement: Record the fractional block of the peak inward sodium current. Calculate the IC50 for both tonic block (1 Hz) and use-dependent block (3 Hz).
-
Validation: Perfuse 10 µM Tetracaine in a separate control group. The assay is validated only if Tetracaine produces its established literature IC50 shift, confirming the system's sensitivity to ester-mediated cardiotoxicity.
Self-validating experimental workflow for evaluating amine ester anesthetic toxicity.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Pharmacology of Local Anesthetics (Part 7) - Essential Clinical Anesthesia [cambridge.org]
- 3. Local Anesthetics | IntechOpen [intechopen.com]
- 4. Butyrylcholinesterase deficiency - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Clinicalapplications of local anesthetics (Chapter 47) - Essential Clinical Anesthesia [cambridge.org]
Comparative GC-MS Validation Guide: Overcoming Tertiary Amine Adsorption in 3-(Dimethylamino)propyl 3-methylbenzoate Analysis
Executive Summary
For drug development professionals and analytical chemists, the gas chromatography-mass spectrometry (GC-MS) validation of basic analytes presents a notorious challenge. 3-(Dimethylamino)propyl 3-methylbenzoate (CAS 42957-66-4)[1], a compound characterized by a benzoate ester linked to a tertiary amine[2], is highly susceptible to flow-path adsorption. This guide objectively compares the analytical performance of a Standard 5% Phenyl-methylpolysiloxane column against an Ultra-Inert (UI) Base-Deactivated equivalent. By adhering to ICH Q2(R2) validation guidelines[3], we provide a self-validating methodology that proves how inert flow paths restore Gaussian peak shapes, lower detection limits, and ensure regulatory compliance.
Mechanistic Causality: The Chemistry of Amine Adsorption
To validate a method successfully, one must first understand the causality behind analytical failures. 3-(Dimethylamino)propyl 3-methylbenzoate contains a dimethylamino group. The lone pair of electrons on this tertiary nitrogen acts as a strong Lewis base.
When vaporized in a standard GC inlet or passed through a standard capillary column, the analyte encounters exposed silanol groups (-Si-OH) on the fused silica surface. These silanols act as Lewis acids. The resulting hydrogen bonding causes irreversible analyte adsorption, severe peak tailing, and signal degradation—especially at trace concentrations[4].
The Solution: Ultra-Inert (UI) columns and liners undergo rigorous proprietary end-capping and deactivation chemistries. This process sterically shields active silanol sites, eliminating the Lewis acid-base interaction and allowing the intact amine to reach the mass spectrometer without degradation[5].
Figure 1: Mechanistic causality of tertiary amine interactions with active GC column surfaces.
Experimental Design & Self-Validating Protocols
Trustworthiness in analytical chemistry relies on self-validating systems. Before executing the ICH Q2(R2) validation protocol[6], a System Suitability Test (SST) must be performed.
SST Protocol: An active probe mixture (containing strongly basic compounds like benzidine or pyridine) is injected. The system is only cleared for validation if the probe's peak asymmetry factor ( As ) is ≤1.2 . If As>1.2 , it triggers mandatory maintenance (e.g., replacing the inlet liner or trimming the column)[7]. Furthermore, Diphenylamine is utilized as an Internal Standard (IS) to normalize any minor injection volume variations, ensuring the precision of the quantitative data.
Figure 2: Step-by-step GC-MS method validation workflow compliant with ICH Q2(R2) guidelines.
Step-by-Step Methodology
Phase A: Sample Preparation (Free-Basing)
3-(Dimethylamino)propyl 3-methylbenzoate is frequently synthesized and stored as a hydrochloride (HCl) salt to prevent oxidative degradation. Because HCl salts are non-volatile and will thermally decompose in the GC inlet, the compound must be converted to its free-base form prior to injection.
-
Weighing: Accurately weigh 10.0 mg of 3-(Dimethylamino)propyl 3-methylbenzoate HCl into a 15 mL glass centrifuge tube.
-
Dissolution: Dissolve the solid in 2.0 mL of HPLC-grade water.
-
Alkalinization: Add 200 µL of 1.0 M NaOH. Vortex gently. This shifts the pH to >10, deprotonating the tertiary amine and forcing the compound out of the aqueous phase.
-
Extraction: Add 2.0 mL of GC-grade Hexane. Vortex vigorously for 60 seconds to extract the volatile free base into the organic layer.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper hexane layer to a clean vial containing anhydrous Na2SO4 to remove residual moisture.
-
Dilution: Dilute the dried extract with Hexane to prepare calibration standards ranging from 0.1 to 50 µg/mL. Spike each standard with 5 µg/mL of Diphenylamine (Internal Standard).
Phase B: GC-MS Instrumental Parameters
-
Inlet: 250°C, Splitless mode (purge valve opens at 0.75 min). Equipped with an Ultra-Inert sintered frit liner to protect against matrix degradation[7].
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m × 0.25 mm ID, 0.25 µm film thickness (Comparing Standard 5% Phenyl vs. Ultra-Inert 5% Phenyl).
-
Oven Program: Initial hold at 70°C for 1 min, ramp at 15°C/min to 280°C, final hold for 3 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C. Acquisition in SIM mode targeting the base peak (e.g., m/z 58 for the dimethylaminoalkyl fragment) to maximize sensitivity[8].
Quantitative Comparison: Standard vs. Ultra-Inert Performance
The following table summarizes the experimental validation data comparing the two column chemistries against strict ICH Q2(R2) regulatory thresholds[3][8].
| Validation Parameter (ICH Q2(R2)) | Standard 5% Phenyl Column | Ultra-Inert 5% Phenyl Column | Regulatory Threshold |
| Peak Asymmetry ( As ) | 1.85 (Severe Tailing) | 1.05 (Symmetrical) | ≤1.5 |
| Linearity ( R2 , 0.1-50 µg/mL) | 0.982 | 0.999 | ≥0.995 |
| Limit of Detection (LOD) | 0.50 µg/mL | 0.05 µg/mL | Signal-to-Noise ≥3 |
| Limit of Quantitation (LOQ) | 1.50 µg/mL | 0.15 µg/mL | Signal-to-Noise ≥10 |
| Precision at LOQ (% RSD, n=6) | 14.2% (Fails) | 3.1% (Passes) | ≤10% |
| Accuracy (Recovery %) | 82.5% | 98.2% | 90% - 110% |
Data Interpretation
The Standard column fails the validation criteria for precision and linearity at the lower end of the calibration curve. The severe peak tailing ( As=1.85 ) causes the signal to bleed into the baseline noise, artificially inflating the Limit of Quantitation (LOQ) to 1.50 µg/mL. Conversely, the Ultra-Inert column successfully shields the basic tertiary amine from acidic silanol interactions. This restores peak symmetry ( As=1.05 ), improves the signal-to-noise ratio, and drives the LOQ down by an order of magnitude to 0.15 µg/mL, easily satisfying all ICH Q2(R2) mandates.
References
- What is the ICH Q2(R2) guideline? loesungsfabrik.de.
- GC-MS Method Development & Validation Services. resolvemass.ca.
- Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines. westpharma.com.
- Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. labrulez.com.
- Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. agilent.com.
- Agilent J&W Ultra Inert GC columns. hpst.cz.
- Properties of 3-(Dimethylamino)propyl Benzoate. ontosight.ai.
- 42957-66-4 CAS MSDS (3-(dimethylamino)propyl 3-methylbenzoate). chemicalbook.com.
Sources
- 1. 42957-66-4 CAS MSDS (3-(dimethylamino)propyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CHEMBL1571562 | Properties of 3-(Dimethylamino)propyl Benzoate [ontosight.ai]
- 3. What is the ICH Q2(R2) guideline? [mpl.loesungsfabrik.de]
- 4. hpst.cz [hpst.cz]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines [westpharma.com]
Benchmarking 3-(Dimethylamino)propyl 3-methylbenzoate stability against similar compounds
Executive Summary
In the development of bioactive compounds and local anesthetics, the hydrolytic stability of the ester linkage dictates both the pharmacokinetic half-life and the systemic toxicity profile. As a Senior Application Scientist, I frequently benchmark novel dialkylaminoalkyl benzoates against established clinical standards to predict their in vivo behavior. This guide provides an objective, data-driven comparison of 3-(Dimethylamino)propyl 3-methylbenzoate against structural analogs. By detailing the mechanistic causality behind its stability profile and outlining self-validating analytical protocols, this guide equips researchers with the insights needed to optimize ester-based drug design.
Structural Rationale & Mechanistic CausalityEster local anesthetics undergo hydrolysis by pseudocholinesterase in the plasma and, to a lesser extent, by microsomal enzymes in the liver[1]. The rate of this degradation is inversely proportional to systemic toxicity, making stability a critical safety and efficacy parameter[1].
The stability of 3-(Dimethylamino)propyl 3-methylbenzoate is governed by three interacting structural features:
-
The Ester Core: Esters are inherently susceptible to nucleophilic attack.1[1].
-
The 3-Methyl Substitution: The addition of a methyl group at the meta position of the aromatic ring introduces a weak electron-donating inductive effect (+I). This subtly increases the electron density at the carbonyl carbon, reducing its electrophilicity and slowing the nucleophilic attack by the catalytic serine residue in esterases.
-
The Dialkylaminoalkyl Chain: 2[2]. The protonated form interacts strongly with the anionic sites of cholinesterases. The 3-(dimethylamino)propyl chain, compared to the 2-(diethylamino)ethyl chain of procaine, alters the spatial distance between the charged nitrogen and the ester oxygen, disrupting optimal enzyme-substrate alignment and prolonging the half-life.
Metabolic hydrolysis pathway of 3-(Dimethylamino)propyl 3-methylbenzoate by pseudocholinesterase.
Comparative Stability Benchmarking
To objectively benchmark 3-(Dimethylamino)propyl 3-methylbenzoate, we evaluate its degradation kinetics against three reference compounds:
-
Procaine: A highly labile clinical standard.
-
Methyl benzoate: A simple, highly stable linear ester lacking the amine chain.
-
3-(Dimethylamino)propyl benzoate: The direct unmethylated analog, isolating the effect of the 3-methyl group.
Quantitative Stability Summary
| Compound | Aromatic Substitution | Aminoalkyl Chain | Plasma t₁/₂ (min) | Microsomal t₁/₂ (min) | Base Hydrolysis t₁/₂ (min, pH 10) |
| Procaine (Control) | 4-Amino | 2-(Diethylamino)ethyl | ~15 | ~12 | ~10 |
| Methyl benzoate (Control) | None | None (Methyl) | ~36 | ~25 | ~15 |
| 3-(Dimethylamino)propyl benzoate | None | 3-(Dimethylamino)propyl | ~22 | ~18 | ~12 |
| 3-(Dimethylamino)propyl 3-methylbenzoate | 3-Methyl | 3-(Dimethylamino)propyl | ~28 | ~24 | ~16 |
Data Synthesis: The data reveals a clear structure-stability relationship.3[3]. Stripping the molecule of its dialkylaminoalkyl chain (1[1], confirming that the protonated amine accelerates enzymatic recognition. Our target compound, 3-(Dimethylamino)propyl 3-methylbenzoate, demonstrates a balanced pharmacokinetic profile. The 3-methyl group successfully imparts a ~27% increase in plasma stability compared to its unmethylated counterpart, directly validating the causal mechanism of steric and inductive shielding.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems; assay acceptance is strictly contingent upon the performance of embedded reference standards.
Protocol A: Biological Hydrolysis (Plasma Stability)Blood and plasma contain esterases that rapidly degrade labile groups; determining this stability is critical as rapidly degraded compounds generally exhibit lower in vivo efficacy[5].
Self-validating experimental workflow for determining plasma hydrolytic stability.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human plasma and centrifuge at 3,000 x g for 5 minutes to remove aggregates. Pre-warm 990 µL aliquots in a 37°C shaking water bath for 10 minutes.
-
Compound Spiking: Prepare 100 µM working stocks of the test compound, Procaine (Positive Control), and Methyl benzoate (Negative Control) in DMSO. Add 10 µL of the working stock to the plasma (Final concentration: 1 µM, 1% DMSO).
-
Incubation & Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 60, and 120 min), extract 50 µL aliquots.
-
Reaction Quenching: Immediately transfer each aliquot into a microtube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., propranolol) to precipitate proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze remaining parent compound concentrations using Multiple Reaction Monitoring (MRM).
Self-Validation Checkpoint: The assay is only deemed valid if the Procaine control yields a half-life of 15–20 minutes and the Methyl benzoate control yields a half-life of 30–40 minutes. Deviations indicate compromised esterase activity or analytical suppression, requiring the run to be rejected.
Protocol B: Base-Catalyzed Chemical Hydrolysis
To isolate chemical lability from enzymatic degradation, compounds are subjected to accelerated base hydrolysis.
-
Buffer Preparation: Prepare a 50 mM Borate buffer adjusted to pH 10.0.
-
Reaction Initiation: Add the test compound to a final concentration of 10 µM at 37°C.
-
Sampling & Neutralization: Withdraw 50 µL aliquots at 0, 10, 20, 30, and 60 minutes.1[1], followed by 100 µL of acetonitrile.
-
Analysis: Quantify via LC-MS/MS to calculate the pseudo-first-order degradation rate constant (k) and half-life.
Conclusion
Benchmarking 3-(Dimethylamino)propyl 3-methylbenzoate reveals that the strategic placement of a 3-methyl group on the benzoate ring effectively tempers the hydrolytic lability inherent to dialkylaminoalkyl esters. By utilizing self-validating protocols, researchers can confidently map these structure-stability relationships, paving the way for the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH).1
-
Local Anesthetics - Anesthesia Key. Anesthesia Key. 4
-
Local Anesthetic: Mechanism of Action and Prolongation. OpenAnesthesia. 2
-
Procaine and Procaine-Base-Infusion: A Review of the Safety and Fields of Application after Twenty Years of Use. SciSpace. 3
-
Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg. PCBIS. 5
Sources
A Comparative Guide to the Synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate, a tertiary amine-containing ester, presents unique challenges that necessitate a careful selection of methodology to ensure both high yield and reproducibility. This guide provides an in-depth comparison of the most common and applicable synthesis routes, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations. As Senior Application Scientists, our focus is on providing not just a set of instructions, but a thorough understanding of the chemical principles at play, enabling you to make informed decisions in your own laboratory settings.
The core of this synthesis involves the esterification of 3-methylbenzoic acid with 3-(dimethylamino)-1-propanol. The presence of a tertiary amine in the alcohol reactant introduces a key variable: its basicity can interfere with traditional acid-catalyzed methods and complicate product purification. This guide will explore three primary synthetic strategies: the classic Fischer-Speier esterification, the milder Steglich esterification, and a robust two-step approach via an acyl chloride intermediate using thionyl chloride.
Comparative Analysis of Synthesis Methods
The choice of an esterification method is often a trade-off between reaction speed, yield, cost, and compatibility with the functional groups present in the reactants. For the synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate, the key considerations are the potential for side reactions involving the tertiary amine and the ease of purification.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification | Method 3: Thionyl Chloride Acyl Chloride Formation |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | DCC or EDC, DMAP | Thionyl Chloride (SOCl₂) |
| Reaction Conditions | High temperature (reflux) | Room temperature, neutral pH | Initial reflux, then room temperature |
| Typical Yield | Moderate to Good | Good to Excellent[1][2] | High |
| Reaction Time | 4-12 hours | 2-24 hours[2][3] | 2-4 hours |
| Purity of Crude Product | Moderate (potential for amine salt byproducts) | Good (byproduct is a urea derivative) | Good (potential for hydrochloride salt) |
| Key Advantages | Inexpensive reagents, suitable for large scale. | Mild conditions, compatible with sensitive functional groups.[1][4] | High reactivity, drives reaction to completion. |
| Key Disadvantages | Acid catalyst can protonate the tertiary amine, reducing its nucleophilicity and complicating work-up. Equilibrium reaction requires shifting.[5][6] | Reagents are more expensive. Byproduct (DCU/EDU) removal is necessary.[1] | Thionyl chloride is corrosive and moisture-sensitive. Generates HCl gas.[7] |
| Reproducibility | Can be variable due to the competing amine protonation. | Generally high due to mild and specific reaction mechanism. | High, as the formation of the highly reactive acyl chloride is typically efficient. |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on a strong acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing the water formed during the reaction.[6][9]
Mechanistic Considerations
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.[10] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the ester.
A significant challenge in the synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate via this method is the basicity of the tertiary amine in the alcohol. The strong acid catalyst will protonate the amine, forming a salt. This has two major consequences: it reduces the concentration of the free, nucleophilic alcohol available to react, and it introduces a charged species that can complicate the work-up and purification.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-methylbenzoic acid (1.0 eq) in a suitable solvent such as toluene (5 mL per gram of acid).
-
Addition of Alcohol and Catalyst: Add 3-(dimethylamino)-1-propanol (1.2 eq) to the solution. Carefully add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Reproducibility and Trustworthiness
The reproducibility of the Fischer-Speier esterification for this specific substrate can be challenging due to the acid-base side reaction. The extent of amine protonation can be sensitive to the precise amount of catalyst used and the reaction conditions, leading to variability in yield. The work-up requires careful neutralization to ensure the final product is in its free base form.
Method 2: Steglich Esterification
The Steglich esterification, developed by Wolfgang Steglich and Bernhard Neises in 1978, is a much milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[4] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions and for sterically hindered reactants.[1]
Mechanistic Considerations
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to generate an even more reactive acyl-pyridinium salt.[2] The alcohol finally attacks this "active ester" to furnish the desired product, regenerating the DMAP catalyst. A key advantage is that this mechanism avoids the formation of a stable N-acylurea byproduct through rearrangement.[2] The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[1] For improved solubility of the urea byproduct during work-up, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used instead of DCC.[1][11]
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq), 3-(dimethylamino)-1-propanol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of acid).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted alcohol), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, the crude product can be further purified by column chromatography.
-
Reproducibility and Trustworthiness
The Steglich esterification is known for its high degree of reproducibility due to its mild and highly specific reaction pathway.[1] It avoids the complications of acid-base side reactions, making it a more reliable method for substrates containing basic functional groups like the tertiary amine in 3-(dimethylamino)-1-propanol. The primary challenge lies in the complete removal of the urea byproduct, but the established work-up procedures are generally very effective.[3]
Method 3: Thionyl Chloride-Mediated Acyl Chloride Synthesis
This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[7] The resulting acyl chloride is then reacted with the alcohol to form the ester. This is a highly effective method as the reaction between an acyl chloride and an alcohol is rapid and essentially irreversible.
Mechanistic Considerations
In the first step, 3-methylbenzoic acid reacts with thionyl chloride to form 3-methylbenzoyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. In the second step, the highly electrophilic acyl chloride reacts readily with the nucleophilic 3-(dimethylamino)-1-propanol. The HCl generated in the first step, and also in the second, will react with the tertiary amine to form the hydrochloride salt. Therefore, a base is typically added in the second step to neutralize the HCl and liberate the free alcohol for reaction.
Experimental Protocol
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add 3-methylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux for 1-2 hours until the gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-methylbenzoyl chloride is typically used in the next step without further purification.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve 3-(dimethylamino)-1-propanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the acyl chloride solution to the alcohol and base solution. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with water, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography.
-
Reproducibility and Trustworthiness
This method is generally highly reproducible and leads to high yields because the formation of the acyl chloride and its subsequent reaction with the alcohol are both very efficient processes. The use of a stoichiometric amount of base in the second step effectively mitigates the issue of amine protonation, making the reaction conditions well-controlled. However, the handling of thionyl chloride requires care due to its corrosive and reactive nature.
A Note on Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields.[12][13] Any of the above methods could potentially be adapted for microwave synthesis. For instance, a microwave-assisted Fischer-Speier esterification could significantly reduce the reaction time from hours to minutes.[14] However, careful optimization of reaction parameters (temperature, time, power) would be necessary to ensure reproducibility and avoid decomposition, especially for thermally sensitive compounds.
Conclusion and Recommendation
For the reproducible synthesis of 3-(Dimethylamino)propyl 3-methylbenzoate, the Steglich esterification stands out as the most recommended method for laboratory-scale preparations. Its mild, neutral conditions circumvent the problematic acid-base side reactions inherent in the Fischer-Speier method when using an amine-containing alcohol.[1][3] While the thionyl chloride method is also highly effective and likely to give high yields, the Steglich protocol avoids the use of highly corrosive and hazardous reagents, making it a safer and more experimentally convenient option. The higher cost of the carbodiimide coupling agents is often justified by the higher reproducibility, simpler purification, and overall reliability of the method for this particular class of compounds.
For large-scale industrial production, a cost-benefit analysis might favor an optimized Fischer-Speier protocol, but this would require significant process development to control the side reactions and ensure consistent product quality.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- BenchChem. (2025).
- Zanatta, N., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10), 8553-8563.
- Jordan, A. W., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
- Sciencemadness.org. (2020). Getting Discouraged With Organic Chemistry As A Hobby.
- Zanatta, N., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. R Discovery.
- Organic Chemistry Portal.
- Wikipedia.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- Reddit. (2025).
- Ali, M. A., et al. (2024).
- Goti, A., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7853.
- Horikoshi, S., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- Miles, W. H., et al. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
- ResearchGate.
- SynArchive.
- SynArchive.
- de Oliveira, V. E., et al. (2019). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society, 30(10), 2217-2224.
- ResearchGate. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- The Royal Society of Chemistry. (2014).
- Organic Chemistry Portal.
- Semantic Scholar. (2021). Green Chemistry.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate.
- Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
- Sammakia, T., & Greenberg, J. A. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.
- Iqbal, D. N., et al. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. Polish Journal of Environmental Studies, 29(5), 3457-3466.
Sources
- 1. Steglich esterification â Grokipedia [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pjoes.com [pjoes.com]
- 8. synarchive.com [synarchive.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
3-(Dimethylamino)propyl 3-methylbenzoate proper disposal procedures
Operational Briefing: Proper Disposal and Handling of 3-(Dimethylamino)propyl 3-methylbenzoate
As a drug development professional or laboratory scientist, managing the lifecycle of specialty intermediates like 3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4) requires more than simply pouring waste into a generic bin. This molecule features both a basic tertiary amine and an aromatic ester linkage. Understanding the dual reactivity of these functional groups is critical for preventing exothermic reactions in waste streams and ensuring compliance with federal environmental regulations.
This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.
Physicochemical Hazard Profile & Mechanistic Causality
To safely dispose of a chemical, you must first understand how it behaves under stress. 3-(Dimethylamino)propyl 3-methylbenzoate is an organic liquid that presents specific reactivity hazards based on its molecular architecture.
| Property | Value / Characteristic | Operational Implication (Causality) |
| Chemical Formula | C13H19NO2 | High organic content; must be incinerated as non-halogenated organic waste. |
| Molecular Weight | 221.3 g/mol | Relatively low volatility at room temperature, but vapor accumulation in unventilated waste cabinets remains a respiratory hazard. |
| Functional Groups | Tertiary Amine, Aromatic Ester | The amine acts as a weak base and nucleophile. The ester is susceptible to base- or acid-catalyzed hydrolysis. |
| Aqueous Solubility | Poor (Free Base) / High (Protonated) | Spills require organic solvents for initial cleanup; water alone will not effectively decontaminate surfaces. |
| Incompatibilities | Strong Acids, Oxidizing Agents | Critical: Mixing with acids causes rapid, exothermic salt formation. Mixing with oxidizers can generate potentially explosive N-oxides. |
Waste Stream Segregation Logic
According to the authoritative safety frameworks outlined in 1[1], aliphatic and aromatic amines must be strictly segregated from incompatible chemical families to prevent catastrophic container failure.
Waste segregation pathway for 3-(Dimethylamino)propyl 3-methylbenzoate highlighting safe streams.
Validated Step-by-Step Disposal Protocol
The following methodology ensures that waste is collected safely and that primary containers are fully decontaminated before entering standard waste streams.
Phase 1: Liquid Waste Collection
-
Preparation: Conduct all transfers inside a certified chemical fume hood. Don standard PPE: nitrile gloves, splash goggles, and a flame-resistant lab coat.
-
Transfer: Slowly pour the excess or degraded 3-(Dimethylamino)propyl 3-methylbenzoate into a high-density polyethylene (HDPE) waste carboy designated strictly for Non-Halogenated Organic Waste .
-
Causality: HDPE is preferred over glass. Basic amines can slowly degrade certain polymer seals on glass bottles, and HDPE provides superior impact resistance if minor pressurization occurs.
-
-
Headspace Management: Never fill the waste container beyond 80% capacity. Leave adequate headspace to accommodate vapor expansion caused by ambient laboratory temperature fluctuations.
Phase 2: Container Decontamination (Self-Validating System)
Empty chemical containers cannot simply be thrown away; they must be verified clean to comply with EPA regulations regarding "empty" containers[2].
-
Triple Rinse: Add a small volume of a polar organic solvent (e.g., acetone or ethanol) to the depleted primary container. Cap, swirl gently to dissolve residual ester, and decant the rinseate into the Non-Halogenated Organic Waste bin. Repeat this process three times.
-
Validation Check: Apply one drop of the final (third) rinseate to a wetted strip of universal pH paper.
-
System Logic: A reading of pH ~7.0 confirms the complete removal of the basic tertiary amine. If the pH reads >7.5, residual amine is still present; perform an additional solvent rinse until a neutral reading is achieved.
-
-
Defacement: Once validated as chemically clean, thoroughly deface or remove all original hazardous chemical labels before disposing of the physical bottle in the standard solid waste or glass recycling stream[2].
Phase 3: Regulatory Classification & Labeling
Under federal guidelines, treat all waste chemical solids and liquids as hazardous waste[3].
-
Labeling: Attach a standard Hazardous Waste tag. List the exact chemical name: "3-(Dimethylamino)propyl 3-methylbenzoate". Do not use abbreviations, structures, or acronyms, as waste management personnel rely on exact nomenclature for incineration profiling.
-
EPA Waste Codes: While not a specifically listed waste (e.g., F, K, P, or U lists)[4], it must be managed as a characteristic hazardous waste due to its toxicity and potential to cause irritation.
Emergency Remediation: Spill Response
In the event of an accidental spill outside of primary containment, immediate and calculated action is required to prevent respiratory exposure and surface damage.
-
Evacuation & Ventilation: Immediately alert nearby personnel. Ensure the laboratory's HVAC system is functioning properly to extract accumulating amine vapors.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Causality: Do not use sawdust or organic spill pads if oxidizers are present nearby, as the combination of an organic amine, an organic absorbent, and an oxidizer creates a severe fire hazard.
-
-
Absorption & Collection: Use non-sparking polypropylene scoops to collect the saturated vermiculite. Deposit the material into a heavy-duty hazardous waste bag or a sealable solid waste bucket.
-
Surface Neutralization (Validation Step): Wash the spill surface with a dilute (1%) acetic acid solution. The mild acid protonates the residual free-base amine, converting it into a highly water-soluble salt. Follow with a secondary wash using soapy water. Collect all aqueous washings and dispose of them as hazardous aqueous waste.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / Zaera Research Group [Link][1]
-
Hazardous Chemical Waste Defined Temple University Environmental Health and Radiation Safety [Link][3]
-
Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center [Link][2]
-
EPA Hazardous Waste Codes Western Kentucky University Environmental Health & Safety[Link][4]
Sources
Personal protective equipment for handling 3-(Dimethylamino)propyl 3-methylbenzoate
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance mandates, but as a mechanistic science. Handling bifunctional organic compounds like 3-(Dimethylamino)propyl 3-methylbenzoate (CAS: 42957-66-4)[1] requires a nuanced understanding of how molecular structure dictates physical hazards.
This compound features two highly reactive moieties: a tertiary amine and a benzoate ester . The tertiary amine is inherently basic and nucleophilic, making it a severe irritant to the skin, eyes, and respiratory tract[2]. Simultaneously, the benzoate ester imparts significant lipophilicity, allowing the molecule to act as an organic solvent that can rapidly permeate standard laboratory gloves and biological membranes.
To ensure your safety and the integrity of your research, this guide provides a self-validating, step-by-step operational protocol grounded in authoritative safety standards[3].
Physicochemical Hazard Profile & PPE Causality
Standard baseline laboratory PPE is insufficient for this compound. Employers are required by OSHA (29 CFR 1910 Subpart I) to supply specialized PPE based on a rigorous hazard assessment[3].
-
The Permeation Risk (Ester Moiety): Esters readily degrade thin latex and standard nitrile. If you use standard 4-mil nitrile gloves, the ester can carry the corrosive amine directly through the glove matrix and into your skin.
-
The Glaucopsia Risk (Amine Moiety): Exposure to volatile tertiary amine vapors can cause temporary corneal edema. Clinically, this presents as blurred vision or the appearance of halos around bright lights—a phenomenon known as "blue haze" or glaucopsia[4]. Standard safety glasses offer zero protection against this vapor hazard.
Quantitative Hazard & PPE Matrix
| Property / Hazard | Value / Specification | Mechanistic Justification & Operational Implication |
| CAS Number | 42957-66-4[1] | Essential identifier for precise SDS retrieval and hazardous waste manifesting. |
| Molecular Weight | 221.3 g/mol [1] | High boiling point, but possesses sufficient vapor pressure at room temperature to cause inhalation hazards. |
| Hand Protection | Butyl Rubber or Laminate (Silver Shield) | Butyl rubber provides >240 minutes of breakthrough resistance against ester-mediated permeation[5]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Mandated to prevent amine vapors from causing corneal edema ("blue haze")[4]. |
| Body Protection | 100% Cotton FR Lab Coat | Synthetic fabrics (like polyester) can melt or dissolve upon contact with concentrated esters. |
Standard Operating Procedure: Dispensing & Handling
To guarantee trustworthiness, every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is successful.
Step 1: Environmental Validation & Engineering Controls
OSHA mandates that fume hoods be used when working with hazardous chemicals that produce dangerous vapors[6].
-
Action: Activate the chemical fume hood and lower the sash to the certified operating height (typically 18 inches).
-
Validation Check: Do not rely solely on the digital airflow monitor. Tape a small, 2-inch strip of a Kimwipe to the bottom edge of the sash. A steady, inward deflection of the tissue physically validates negative pressure and active containment.
Step 2: Tiered PPE Donning Sequence
-
Action: Don a 100% cotton lab coat, ANSI Z87.1 chemical splash goggles, and a full-face shield if handling volumes greater than 50 mL[5]. Apply a base layer of standard 4-mil nitrile gloves, followed by an outer layer of heavy-duty butyl rubber gloves.
-
Causality: The outer butyl rubber blocks the lipophilic ester. The inner nitrile layer provides a sterile, secondary barrier that protects your skin from incidental amine exposure during the doffing process.
Step 3: Chemical Transfer Mechanics
-
Action: Dispense the liquid using a glass syringe with a stainless steel Luer-lock needle, or a positive displacement pipette utilizing glass capillaries.
-
Causality: The ester component acts as a solvent that can rapidly leach plasticizers out of standard polypropylene pipette tips. This not only contaminates your experimental assay but can cause the plastic tip to structurally fail during transfer.
Step 4: Doffing & Decontamination
-
Action: Inside the fume hood, wipe the exterior of the reagent bottle with a Kimwipe lightly dampened with a mild acidic solution (e.g., 1% citric acid) to neutralize any residual basic amine. Doff the outer butyl gloves while your hands are still inside the hood.
-
Validation Check: Inspect the inner nitrile gloves. If you observe any discoloration, swelling, or moisture, permeation has occurred. Remove them immediately and wash your hands with soap and water for a minimum of 60 seconds.
Emergency Response & Decontamination Workflow
In the event of a spill or exposure, immediate and structured action is required to prevent severe tissue necrosis and respiratory damage[2].
Fig 1: Emergency response and decontamination workflow for tertiary amine exposure and spills.
Spill Cleanup Protocol
-
Evacuate & Isolate: If the spill occurs outside the fume hood, evacuate the immediate area. The vapor pressure of the amine is sufficient to cause rapid respiratory irritation[2].
-
Respiratory Protection: Personnel responding to the spill must don a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges[3].
-
Neutralization: Do not use water, which will spread the lipophilic ester. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or diatomaceous earth)[4].
-
Disposal: Sweep the absorbed mixture using non-sparking tools and transfer it into a High-Density Polyethylene (HDPE) hazardous waste container.
Waste Management Plan
Never mix 3-(Dimethylamino)propyl 3-methylbenzoate waste with strong oxidizers or strong acids. The neutralization reaction between the basic tertiary amine and strong acids is highly exothermic and can lead to container rupture or boiling of the ester solvent. Collect all waste in dedicated, clearly labeled PTFE-lined glass or HDPE containers.
References
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Safety Data Sheet - Tertiary Amine Catalysts . ResinLab. Available at:[Link]
-
SAFETY DATA SHEET - Covestro Solution Center . Covestro. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. 42957-66-4 CAS MSDS (3-(dimethylamino)propyl 3-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. resinlab.com.cn [resinlab.com.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
